Fenfluramine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
404-82-0 (hydrochloride) | |
| Record name | Fenfluramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023044 | |
| Record name | Fenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
108-112, 108-112 °C at 12 mm Hg | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
458-24-2 | |
| Record name | Fenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenfluramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenfluramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Molecular Blueprint of Fenfluramine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfluramine, a phenethylamine (B48288) derivative, has a multifaceted molecular mechanism of action primarily centered on the serotonergic system, with significant interactions with other neurotransmitter systems and intracellular targets. Initially developed as an anorectic agent, its repurposing for the treatment of rare epileptic disorders, such as Dravet syndrome, has reinvigorated interest in its complex pharmacology. This technical guide provides an in-depth exploration of the molecular interactions of this compound and its active metabolite, northis compound (B1679916). It details their engagement with serotonin (B10506) transporters and receptors, the sigma-1 receptor, and vesicular monoamine transporters. Quantitative binding and functional data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this compound's mechanism of action.
Introduction
This compound (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine) exerts its primary effects by modulating serotonin (5-hydroxytryptamine, 5-HT) neurotransmission.[1][2] It functions as a potent serotonin-releasing agent and a reuptake inhibitor.[1] Its pharmacological profile is further complicated by the actions of its primary metabolite, northis compound, which displays a distinct receptor interaction profile.[3][4] More recent research has unveiled a novel mechanism involving the positive modulation of the sigma-1 receptor, which is thought to contribute to its anticonvulsant properties.[5][6] This guide will dissect these molecular mechanisms in detail.
Interaction with the Serotonergic System
This compound's profound impact on the serotonergic system is a result of its dual action on both serotonin transporters and receptors.
Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2)
This compound acts as a substrate for the serotonin transporter (SERT), leading to both the inhibition of serotonin reuptake and the promotion of serotonin release from the presynaptic neuron into the synaptic cleft.[1][7] This transporter-mediated exchange is a key feature of its mechanism.[7] Furthermore, this compound interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of serotonin into synaptic vesicles and thereby increasing the cytoplasmic concentration of serotonin available for release.[1][8]
Serotonin Receptors
While this compound itself has a relatively weak affinity for serotonin receptors, its active metabolite, northis compound, is a potent agonist at several 5-HT₂ receptor subtypes, particularly 5-HT₂B and 5-HT₂C receptors, and to a lesser extent, the 5-HT₂A receptor.[3][4] The activation of 5-HT₂C receptors is believed to be a primary contributor to the anorectic effects of this compound.[9] Conversely, the agonism of 5-HT₂B receptors has been linked to the adverse cardiovascular effects, specifically valvular heart disease, that led to the withdrawal of this compound as a weight-loss medication.[3]
Sigma-1 Receptor Modulation
A significant recent discovery in the pharmacology of this compound is its activity as a positive modulator of the sigma-1 receptor.[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] this compound has been shown to bind to the sigma-1 receptor with sub-micromolar affinity and potentiate the activity of sigma-1 receptor agonists.[7][10] This mechanism is hypothesized to contribute to its anticonvulsant effects, potentially by modulating neuronal excitability.[6] this compound and northis compound have been shown to disrupt the association between the sigma-1 receptor and the NR1 subunit of the NMDA receptor.[11]
Effects on Dopaminergic and Noradrenergic Systems
This compound and northis compound also influence dopamine (B1211576) and norepinephrine (B1679862) neurotransmission, although to a lesser extent than their effects on the serotonin system. Northis compound, in particular, is more potent than this compound at releasing norepinephrine and dopamine.[4] However, at therapeutic doses for epilepsy, the effects on the serotonin system are predominant. Chronic administration of this compound has been shown to reduce plasma norepinephrine levels.[12]
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) of this compound and northis compound at various molecular targets.
Table 1: Binding Affinities (Ki) of this compound and Northis compound at Serotonin Receptors and Transporters
| Target | This compound Ki (nM) | Northis compound Ki (nM) | Reference(s) |
| 5-HT₁A Receptor | 673 - 1950 | - | [13] |
| 5-HT₂A Receptor | Micromolar affinity | Moderate affinity | [13][14] |
| 5-HT₂B Receptor | ~5000 | 10 - 50 | [13] |
| 5-HT₂C Receptor | - | Moderately potent | [13] |
| Sigma-1 Receptor | 266 | - | [7][15] |
Table 2: Functional Potencies (IC₅₀/EC₅₀) of this compound and Northis compound
| Target/Assay | This compound | Northis compound | Reference(s) |
| Serotonin Uptake Inhibition (IC₅₀) | 850 nM (rat brain synaptosomes) | - | [16] |
| Disruption of NR1-σ1R association (ED₅₀) | 170 pM | 50 pM | [17] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the molecular mechanism of this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
-
Principle: A radioactively labeled ligand with known affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. The ability of an unlabeled compound (e.g., this compound) to displace the radioligand is measured.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.[18][19][20]
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.
-
Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe, and molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
Perfusion and Sample Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
-
Drug Administration: this compound or other test compounds are administered systemically or locally through the probe.
-
Neurotransmitter Analysis: The concentration of serotonin, dopamine, and other neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[21][22][23]
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is used to study the electrical properties of individual neurons and the effects of drugs on ion channels and synaptic transmission.
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a neuron. The patch of membrane under the pipette tip is then ruptured, allowing electrical access to the entire cell. This allows for the measurement and control of the cell's membrane potential and currents.
-
General Protocol:
-
Cell Preparation: Neurons are either acutely dissociated or studied in brain slices.
-
Pipette Placement: A micropipette filled with an intracellular-like solution is carefully positioned onto the surface of a neuron under a microscope.
-
Seal Formation and Whole-Cell Access: A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying suction to achieve the whole-cell configuration.
-
Recording: The membrane potential or ionic currents are recorded in response to various stimuli or the application of this compound.
-
Data Analysis: Changes in neuronal firing, synaptic currents, or specific ion channel activity are analyzed to determine the drug's effect.[24][25][26][27]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. msudenver.edu [msudenver.edu]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Reduction in plasma norepinephrine during this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative action of this compound on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. In vivo microdialysis [bio-protocol.org]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. docs.axolbio.com [docs.axolbio.com]
- 26. Patch Clamp Protocol [labome.com]
- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Technical Guide to the Interaction of Fenfluramine with Serotonin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine, a phenethylamine (B48288) derivative, has a well-documented history as an appetite suppressant and has recently been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1] Its therapeutic effects, as well as its side-effect profile, are intrinsically linked to its complex pharmacology, particularly its interaction with the serotonergic system. This technical guide provides an in-depth analysis of this compound and its active metabolite, northis compound (B1679916), with various serotonin (B10506) (5-HT) receptor subtypes. The document outlines their binding affinities, functional activities, and the downstream signaling pathways they modulate. Furthermore, it details the experimental protocols utilized to elucidate these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound's primary mechanism of action involves the release of serotonin from neuronal stores and the inhibition of its reuptake, leading to a significant increase in extracellular serotonin levels.[2] However, this compound and its primary metabolite, northis compound, also interact directly with a range of serotonin receptors, contributing to their overall pharmacological profile.[2][3] Notably, northis compound often exhibits a higher affinity for certain 5-HT receptor subtypes than the parent compound.[3] Beyond the serotonergic system, this compound has been shown to act as a positive modulator of the sigma-1 receptor, which may also contribute to its therapeutic effects.[1][4][5]
Quantitative Analysis of Receptor Interactions
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and northis compound at various serotonin receptor subtypes. This quantitative data is essential for understanding the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Assay Type |
| This compound | 5-HT1A | ~1,200 | Antagonist activity | - |
| 5-HT1D | - | Agonist activity | - | |
| 5-HT2A | Weak affinity | Agonist activity | - | |
| 5-HT2B | ~5,000 | Partial agonist activity | - | |
| 5-HT2C | Weak affinity | Agonist activity | - | |
| Sigma-1 | 266 | Positive Allosteric Modulator | Isometric twitch assay | |
| Northis compound | 5-HT1A | ~1,500 | - | - |
| 5-HT2A | Moderate affinity | - | - | |
| 5-HT2B | 10 - 50 | Full agonist | Inositol phosphate (B84403) hydrolysis, Calcium mobilization | |
| 5-HT2C | High affinity | Potent agonist | - |
Signaling Pathways
The interaction of this compound and northis compound with specific 5-HT receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the physiological and potential pathological consequences of drug action.
5-HT1D Receptor Signaling
The 5-HT1D receptor is a member of the Gi/o-coupled receptor family.[12] Agonist binding, including that of this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This pathway is generally associated with neuronal inhibition.
References
- 1. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dravetfoundation.org [dravetfoundation.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Efficacy of this compound and Northis compound Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with this compound and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective comparative analysis of the anticonvulsant potency of this compound and northis compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Sigma-1 Receptor: A Key Modulator in the Efficacy of Fenfluramine for Developmental and Epileptic Encephalopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fenfluramine (FFA), a serotonergic agent, has demonstrated remarkable efficacy in reducing seizure frequency in patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), two severe developmental and epileptic encephalopathies (DEEs). While its serotonergic activity has been well-established, emerging evidence has illuminated a crucial, complementary mechanism of action involving the sigma-1 receptor (σ1R). This technical guide provides a comprehensive overview of the role of the σ1R in this compound's therapeutic effects, detailing the underlying signaling pathways, experimental evidence, and methodologies for its investigation. The clinical profile of this compound, showing a robust and sustained response in treatment-resistant seizures, suggests a mechanism beyond serotonergic action alone, as other serotonergic medications have not shown similar clinical outcomes.[1][2]
This compound's Interaction with the Sigma-1 Receptor
The sigma-1 receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[3][4][5] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal excitability. This compound has been identified as a positive allosteric modulator of the σ1R, meaning it enhances the activity of the receptor's natural (endogenous) ligands.[6][7]
Binding Affinity and Functional Modulation
Radioligand binding assays have been instrumental in quantifying the interaction between this compound, its major metabolite northis compound, and the σ1R. These studies have revealed a direct binding affinity, which is a key initial step in understanding its pharmacological action at this receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Sigma-1 | 266 nM |
| Northis compound | Sigma-1 | >10,000 nM |
| This compound | β2-adrenergic | 17.5 µM |
| This compound | Muscarinic M1 | >10,000 nM |
| This compound | Serotonin 5-HT1A | >10,000 nM |
| Northis compound | β2-adrenergic | >10,000 nM |
| Northis compound | Muscarinic M1 | >10,000 nM |
| Northis compound | Serotonin 5-HT1A | >10,000 nM |
Table 1: Binding Affinities of this compound and Northis compound for Sigma-1 and other receptors. Data compiled from Martin et al., 2020.[1][2]
Functionally, this compound acts as a positive modulator of the σ1R.[6][7] This has been demonstrated in vitro through assays measuring the dissociation of the σ1R from the binding immunoglobulin protein (BiP), an ER chaperone. This compound potentiated the effect of the σ1R agonist PRE-084 in inducing this dissociation.[1][2]
Signaling Pathways and Mechanism of Action
The modulatory effect of this compound on the σ1R is believed to contribute significantly to its antiseizure properties by influencing neuronal excitability, primarily through the regulation of glutamatergic signaling and calcium homeostasis.
Modulation of NMDA Receptor Function
A key proposed mechanism involves the interaction between the σ1R and the N-methyl-D-aspartate receptor (NMDAR), a critical component of excitatory synaptic transmission. The σ1R can form a complex with the NR1 subunit of the NMDAR. This compound is thought to disrupt this interaction, leading to a downstream cascade that ultimately reduces NMDAR-mediated calcium influx and neuronal excitability.[8]
References
- 1. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor chaperones and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. This compound-Has-In-Vivo-Activity-as-a-Positive-Allosteric-Modulator-of-Sigma-1-Receptors [aesnet.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Fenfluramine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fenfluramine in various preclinical animal models. The information presented herein is intended to support research, discovery, and development efforts in the fields of pharmacology and toxicology.
This compound, a serotonergic agent, has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1][2] Understanding its pharmacokinetic profile and metabolic fate in different animal species is crucial for the non-clinical safety assessment and for guiding the design of clinical studies.
Pharmacokinetic Profile of this compound and Northis compound (B1679916)
This compound is extensively metabolized to its primary active metabolite, northis compound, through N-deethylation.[3][4] Both parent drug and metabolite contribute to the overall pharmacological effect. The pharmacokinetic parameters of this compound and northis compound exhibit significant variability across different animal species.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound and its metabolite, northis compound, in various animal models. This data facilitates a comparative analysis of the drug's disposition across species.
| Species | Compound | Dose & Route | T½ (plasma) | Key Findings & Notes | Reference |
| Rat | d-fenfluramine | Oral | 2.6 hr | d-fenfluramine had a longer half-life and larger AUC than the l-isomer.[4] | [4] |
| l-fenfluramine | 20 mg/kg, i.p. | 0.9 hr | Rapidly absorbed and eliminated.[5] | [5] | |
| d-northis compound | 1 mg/kg, i.p. | - | Higher doses caused severe toxicity.[5] | [5] | |
| l-northis compound | 20 mg/kg, i.p. | 6.1 hr | Longer half-life compared to the parent compound.[5] | [5] | |
| Mouse | d-fenfluramine | Oral | 4.3 hr | d-fenfluramine had a longer half-life and larger AUC than the l-isomer.[4] | [4] |
| Racemic this compound & enantiomers | 5.1 - 14.8 mg/kg, i.p. | 4-8 hr (peak seizure protection) | All enantiomers showed comparable anticonvulsant activity in the MES test.[6] | [6] | |
| Dog | d-fenfluramine | Oral | 2.5 ± 0.2 hr | Slight or no differences were seen between the kinetic and metabolic profiles of the isomers.[4] | [4] |
| Non-human Primates (Baboon, Rhesus, Cynomolgus) | d-fenfluramine | 2 mg/kg, oral | 2-6 hr | Rapidly N-deethylated to dexnorthis compound.[7] | [7] |
| d-northis compound | 2 mg/kg, oral | 11-22 hr | Reached higher Cmax and had a longer half-life than the parent drug.[7] | [7] |
Note: T½ refers to the elimination half-life. AUC refers to the area under the plasma concentration-time curve. i.p. denotes intraperitoneal administration. MES stands for Maximal Electroshock Seizure.
Metabolism of this compound
The primary metabolic pathway for this compound is N-deethylation to form northis compound.[3] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[2][3] In vitro studies using human liver microsomes have identified several CYP isoenzymes involved in this process, with CYP1A2, CYP2B6, and CYP2D6 playing a primary role, and CYP2C9, CYP2C19, and CYP3A4 having a secondary role.[2][3]
This compound and northis compound have also been evaluated for their potential to perpetrate drug-drug interactions. In vitro studies indicate that they are weak inhibitors of CYP2D6 and inducers of CYP2B6 and CYP3A4.[8][9] However, mechanistic static pharmacokinetic models predict that these effects are unlikely to be clinically relevant at therapeutic doses for seizure reduction.[9]
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to northis compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline typical experimental protocols employed in the pharmacokinetic and metabolic evaluation of this compound in animal models.
Animal Models and Seizure Induction
-
Maximal Electroshock (MES) Test: This is a commonly used model to screen for anticonvulsant activity. Seizures are induced by applying an electrical stimulus through corneal or auricular electrodes. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.[10]
-
Audiogenic Seizure Models: Certain strains of mice, such as DBA/2, are genetically susceptible to seizures induced by a high-intensity auditory stimulus. This model is used to evaluate the anticonvulsant effects of test compounds.[6][11]
-
Dietary Fat-Induced Obesity Models: In studies related to this compound's former use as an appetite suppressant, rat models of diet-induced obesity, such as the Osborne-Mendel rat, were utilized.[12]
Drug Administration and Sample Collection
-
Administration: this compound and its metabolites are typically administered via oral gavage or intraperitoneal injection.[4][5][10] The vehicle used for drug formulation is a critical detail to be reported.
-
Sample Collection: Blood samples are collected at various time points post-dosing, typically via tail vein, saphenous vein, or cardiac puncture at the termination of the study. Plasma is separated by centrifugation. Brain tissue is often collected to assess drug distribution to the central nervous system.[5][6][10]
Bioanalytical Methods
The quantification of this compound and northis compound in biological matrices is predominantly achieved using chromatographic techniques coupled with mass spectrometry.
-
Gas-Liquid Chromatography (GLC): Earlier methods utilized GLC with nitrogen-specific detection for the measurement of this compound and northis compound in plasma and urine.[4][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[14]
-
Sample Preparation: Biological samples typically require a sample preparation step to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[14]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analytes from matrix components.
-
Detection: A tandem mass spectrometer is used for detection and quantification, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity.
-
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a this compound pharmacokinetic study.
Conclusion
The pharmacokinetic and metabolic profiles of this compound have been extensively characterized in a variety of animal models. Significant interspecies differences exist, particularly in the rate of metabolism and the resulting exposure to the active metabolite, northis compound. A thorough understanding of these differences is paramount for the interpretation of non-clinical data and its translation to the human context. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting further research on this compound and other novel chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in the kinetics and metabolism of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of d- and l-northis compound following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral kinetics of dexthis compound and dexnorthis compound in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation suggests this compound and northis compound are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-fenfluramine in a rat model of dietary fat-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The measurement of d-fenfluramine and its metabolite, d-northis compound in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
The Repurposing of Fenfluramine: A Technical Guide to its Journey from Anti-Obesity Agent to Epilepsy Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine, a synthetic phenethylamine (B48288) derivative, has undergone a remarkable and complex journey in the pharmaceutical landscape. Initially introduced as a widely prescribed anti-obesity medication, its trajectory was abruptly altered by the discovery of severe cardiovascular side effects, leading to its withdrawal from the market. However, astute clinical observations and subsequent rigorous scientific investigation have led to its successful repurposing as a valuable therapeutic option for rare and severe forms of epilepsy. This technical guide provides an in-depth historical and scientific overview of this compound's evolution, detailing its mechanisms of action, the clinical evidence that defined its dual identities, and the key experimental findings that underpinned its revival.
Part 1: this compound as an Anti-Obesity Agent
Initial Approval and Mechanism of Action
This compound was first developed in the early 1960s and gained popularity as an appetite suppressant.[1] Its primary mechanism of action in this context was the enhancement of serotonergic neurotransmission in the brain.[2] this compound stimulates the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from presynaptic neurons and inhibits its reuptake, leading to increased levels of this neurotransmitter in the synaptic cleft.[3] This elevation in serotonin, particularly its action on 5-HT2C receptors in the hypothalamus, was believed to be responsible for the drug's anorectic effects, promoting a feeling of satiety and reducing food intake.[4]
Clinical Efficacy in Obesity
Clinical trials in the 1980s and 1990s demonstrated the efficacy of this compound, often in combination with phentermine (a norepinephrine-releasing agent), in achieving weight loss. The combination, colloquially known as "fen-phen," was widely prescribed off-label.
Table 1: Summary of Key Clinical Data for this compound in Obesity
| Study (Year) | Dosage | Treatment Duration | Mean Weight Loss (Active vs. Placebo) | Key Adverse Events |
| Weintraub et al. (1992)[5] | 60 mg extended-release this compound + 15 mg phentermine | 34 weeks | 14.2 kg vs. 4.6 kg | Dry mouth |
| Guy-Grand et al. (1989) (Dexthis compound)[6] | 15 mg twice daily | 1 year | Significantly greater than placebo | Tiredness, diarrhea, dry mouth, drowsiness |
| Douglas et al. (1983)[7] | Not specified | 1 year | Maintained weight loss in 8/21 patients vs. weight regain in 19/21 placebo patients | Not detailed |
Withdrawal from the Market: The Cardiovascular Risk
In 1997, this compound and its dextro-isomer, dexthis compound, were withdrawn from the market due to mounting evidence of serious cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension.[8]
Subsequent research elucidated the molecular mechanism behind this compound-induced cardiotoxicity. The drug's metabolite, northis compound, was found to be a potent agonist of the serotonin 5-HT2B receptor.[9] These receptors are expressed on cardiac valve interstitial cells, and their stimulation leads to fibroblast mitogenesis and the deposition of extracellular matrix, resulting in the thickening and stiffening of the heart valves—a condition known as cardiac fibrosis.[9][10]
Figure 1: Signaling pathway of this compound-induced cardiac valvulopathy.
Part 2: The Repurposing of this compound for Epilepsy
Early Observations and Preclinical Evidence
Interestingly, the potential anti-epileptic properties of this compound were observed as early as the 1980s.[11] However, it was the convergence of clinical observations in patients with Dravet syndrome, a severe and drug-resistant form of childhood epilepsy, and the development of relevant preclinical models that reignited interest in this compound for this new indication.
A key preclinical breakthrough came from studies using a zebrafish model of Dravet syndrome, which has a mutation in the scn1a gene, mirroring the genetic basis of the human condition.[3] These zebrafish exhibit spontaneous seizures, and screening of various compounds revealed that this compound was effective at suppressing this seizure activity.[1][12]
Figure 2: Preclinical workflow for identifying this compound's anti-seizure activity.
A Novel Dual Mechanism of Action in Epilepsy
The anti-seizure mechanism of this compound is distinct from its appetite-suppressing effects and involves a dual mode of action:
-
Serotonergic Modulation: Similar to its anti-obesity mechanism, this compound increases synaptic serotonin levels. In the context of epilepsy, this enhanced serotonergic signaling is thought to act on various 5-HT receptors (including 5-HT1D, 5-HT2A, and 5-HT2C) to modulate neuronal excitability and reduce seizure susceptibility.[4]
-
Positive Allosteric Modulation of the Sigma-1 Receptor: A pivotal discovery in understanding this compound's anti-epileptic effects was its action as a positive allosteric modulator of the sigma-1 receptor.[13][14] The sigma-1 receptor is an intracellular chaperone protein that plays a role in regulating ion channels and neurotransmitter systems. By positively modulating the sigma-1 receptor, this compound is thought to dampen glutamatergic signaling, thereby helping to restore the balance between excitatory and inhibitory neurotransmission in the brain.[13][15]
Figure 3: Dual mechanism of action of this compound in epilepsy.
Clinical Evidence in Epilepsy: Dravet and Lennox-Gastaut Syndromes
The promising preclinical data led to a series of pivotal Phase 3 clinical trials that established the efficacy and safety of low-dose this compound for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, another severe childhood-onset epilepsy.
Table 2: Summary of Key Clinical Data for this compound in Dravet Syndrome
| Study (Year) | Patient Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Adverse Events |
| Sullivan et al. (2020)[16][17] | 2-18 years, not on stiripentol | 0.7 mg/kg/day vs. Placebo | Change in mean monthly convulsive seizure frequency (MCSF) | 64.8% greater reduction in MCSF vs. placebo | Decreased appetite, somnolence, pyrexia |
| Nabbout et al. (2020)[18] | 2-18 years, on stiripentol | 0.4 mg/kg/day vs. Placebo | Change in mean MCSF | 54% greater reduction in MCSF vs. placebo | Decreased appetite, fatigue, diarrhea |
Table 3: Summary of Key Clinical Data for this compound in Lennox-Gastaut Syndrome
| Study (Year) | Patient Population | Dosage | Primary Endpoint | Key Efficacy Results | Key Adverse Events |
| Knupp et al. (JAMA Neurology, 2022)[19][20] | 2-35 years | 0.7 mg/kg/day vs. Placebo | Change in drop seizure frequency | 19.9% greater reduction in drop seizures vs. placebo | Decreased appetite, somnolence, fatigue |
Importantly, at the lower doses used for epilepsy, the clinical trials have not shown evidence of the valvular heart disease or pulmonary arterial hypertension that led to this compound's earlier withdrawal.[17][20]
Risk Management and the FINTEPLA REMS Program
Due to the historical cardiovascular risks, the U.S. Food and Drug Administration (FDA) has approved this compound for epilepsy under a Risk Evaluation and Mitigation Strategy (REMS) program, marketed as FINTEPLA®.[21][22] This program is designed to ensure that the benefits of the drug outweigh its risks.
Figure 4: Core components of the FINTEPLA REMS program.
The FINTEPLA REMS program mandates a strict protocol for prescribers, patients, and pharmacies:
-
Prescriber Certification: Healthcare providers must complete training on the risks of valvular heart disease and pulmonary arterial hypertension and become certified in the REMS program to prescribe FINTEPLA.[23]
-
Patient Enrollment: Patients must be enrolled in the program by their certified prescriber.[23]
-
Certified Pharmacies: FINTEPLA can only be dispensed by pharmacies that are certified in the REMS program.[7]
-
Mandatory Cardiac Monitoring: Patients are required to undergo regular cardiac monitoring via echocardiograms at baseline, every six months during treatment, and 3-6 months after treatment discontinuation.[22]
Conclusion
The story of this compound is a powerful illustration of the complexities of drug development and the potential for drug repurposing. While its initial application as an anti-obesity drug was terminated due to significant safety concerns, a deeper understanding of its pharmacology and the diligent efforts of researchers and clinicians have carved out a new and vital role for it in the management of severe, treatment-resistant epilepsies. The journey of this compound underscores the importance of understanding a drug's full mechanistic profile, the value of preclinical models in identifying new therapeutic avenues, and the critical role of robust risk management strategies in ensuring patient safety. For drug development professionals, the case of this compound serves as a compelling reminder that even drugs with a troubled past can be successfully repurposed to address significant unmet medical needs when guided by rigorous scientific inquiry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ovid.com [ovid.com]
- 3. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 4. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term weight control study. I (weeks 0 to 34). The enhancement of behavior modification, caloric restriction, and exercise by this compound plus phentermine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. finteplarems.com [finteplarems.com]
- 12. Testing of putative antiseizure drugs in a preclinical Dravet syndrome zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dravetfoundation.org [dravetfoundation.org]
- 15. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 16. This compound-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]
- 17. This compound in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of this compound [frontiersin.org]
- 19. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA[®]▼(this compound) Oral Solution for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]
- 20. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA® (this compound) Oral Solution in Lennox-Gastaut Syndrome (LGS) [prnewswire.com]
- 21. fm.formularynavigator.com [fm.formularynavigator.com]
- 22. FINTEPLA® REMS & Cardiovascular Monitoring | FINTEPLA® (this compound) oral solution [finteplahcp.com]
- 23. UCB Application [finteplarems.com]
A Deep Dive into the Stereospecific World of Fenfluramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine, a substituted amphetamine, has a storied history, from its initial use as an appetite suppressant to its resurgence as a potent anti-seizure medication for rare forms of epilepsy like Dravet and Lennox-Gastaut syndromes.[1][2] The therapeutic and adverse effects of this compound are intricately linked to its stereochemistry. As a chiral molecule, it exists as two enantiomers, d-fenfluramine and l-fenfluramine, each with a distinct pharmacological profile.[3][4] This technical guide provides a comprehensive exploration of the enantiomers of this compound and their specific activities, offering valuable insights for researchers and professionals in drug development.
This compound is extensively metabolized to northis compound (B1679916), which also exists as a pair of enantiomers (d- and l-northis compound) that are pharmacologically active.[3][5] Understanding the individual contributions of each of these four molecules is crucial for optimizing therapeutic strategies and minimizing adverse effects.
Pharmacodynamics: A Tale of Two Enantiomers
The distinct actions of the this compound and northis compound enantiomers are rooted in their differential affinities for and activities at various molecular targets, primarily within the serotonergic system and at sigma-1 receptors.
Serotonergic System Modulation
The serotonergic system is a key player in the mechanism of action of this compound. The enantiomers exhibit varied effects on serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporters and receptors.
Serotonin Transporter (SERT) and Other Monoamine Transporters:
d-Fenfluramine is a potent serotonin releasing agent and uptake inhibitor.[6] Both d- and l-fenfluramine and their nor-metabolites interact with SERT, but with differing potencies.[7] The d-enantiomers are generally more potent at releasing serotonin.[6][8] Furthermore, these compounds also interact with norepinephrine (B1679862) transporters (NET), with (+)-northis compound showing significant potency.[7] Their effects on the dopamine (B1211576) transporter (DAT) are comparatively minimal.[7][9]
Serotonin Receptors (5-HT Receptors):
While this compound itself has a low affinity for 5-HT2 receptors, its metabolite, northis compound, is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] The d-enantiomer of northis compound generally displays higher affinity and agonist activity at these receptors compared to the l-enantiomer.[5] The activation of 5-HT2 receptors is believed to contribute significantly to both the therapeutic antiseizure effects and the adverse cardiovascular effects.
Sigma-1 Receptor Modulation
Recent research has unveiled a crucial role for the sigma-1 receptor in the pharmacological profile of this compound.[10] this compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates calcium signaling.[11][12][13][14] This modulation is thought to contribute to its antiseizure activity.[13][14]
Quantitative Data on Receptor and Transporter Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the enantiomers of this compound and northis compound at key molecular targets.
Table 1: Binding Affinities (Ki, nM) of this compound and Northis compound Enantiomers at Serotonin and Sigma-1 Receptors
| Receptor | d-Fenfluramine | l-Fenfluramine | d-Northis compound | l-Northis compound |
| 5-HT1A | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-HT2A | >10,000 | >10,000 | 130 | 500 |
| 5-HT2B | >10,000 | >10,000 | 29 | 100 |
| 5-HT2C | >10,000 | >10,000 | 45 | 150 |
| Sigma-1 | 266 | - | - | - |
Data compiled from multiple sources.[3][13][14]
Table 2: Functional Potencies (EC50, nM) of this compound and Northis compound Enantiomers at Monoamine Transporters
| Transporter | d-Fenfluramine | l-Fenfluramine | d-Northis compound | l-Northis compound |
| SERT (5-HT release) | 52 | 147 | 59 | 287 |
| NET (NE release) | >10,000 | >10,000 | 73 | >10,000 |
| DAT (DA release) | >10,000 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound enantiomers.
Maximal Electroshock (MES) Seizure Model in Mice
This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[15][16]
Materials:
-
Male ICR mice (20-25 g)
-
Electroshock device with corneal electrodes
-
0.9% saline solution
-
Test compound (this compound enantiomer) and vehicle
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or orally).
-
At the time of predicted peak effect of the compound, apply a drop of saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[15][17]
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsy.[18][19][20]
Materials:
-
DBA/2 mice (21-28 days old)
-
Acoustic chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity sound (e.g., 100-120 dB).
-
Test compound (this compound enantiomer) and vehicle.
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of predicted peak effect, place a single mouse into the acoustic chamber and allow for a brief acclimatization period (e.g., 60 seconds).[18]
-
Present the auditory stimulus for a fixed duration (e.g., up to 60 seconds) or until the onset of a tonic-clonic seizure.[18]
-
Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic convulsions, and potentially respiratory arrest.[19][20]
-
An animal is considered protected if the tonic seizure phase is absent.
-
The ED50 for protection against the tonic phase is determined.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the enantiomers of this compound and its metabolites.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.[21]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Sigma-1 Receptor Signaling and Modulation
The sigma-1 receptor acts as a chaperone at the mitochondria-associated ER membrane (MAM), modulating Ca²⁺ signaling and interacting with various client proteins.[11]
Caption: Sigma-1 Receptor Modulation.
Conclusion
The enantiomers of this compound and northis compound possess distinct and complex pharmacological profiles that collectively contribute to the overall therapeutic and adverse effects of racemic this compound. d-Fenfluramine is a more potent serotonin releaser, while d-northis compound is a potent agonist at 5-HT2 receptors, an activity linked to both antiseizure efficacy and potential cardiovascular side effects. The discovery of this compound's positive modulatory effects at the sigma-1 receptor has added a new dimension to its mechanism of action. A thorough understanding of these stereospecific activities is paramount for the rational design of safer and more effective therapeutic agents targeting the complex neurobiology of epilepsy and other neurological disorders. This guide provides a foundational resource for researchers and clinicians working to harness the therapeutic potential of these fascinating molecules.
References
- 1. This compound | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 5. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From this compound racemate to d-fenfluramine. Specificity and potency of the effects on the serotoninergic system and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Fenfluramine and its major metabolite, (+)-northis compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d- and l-isomers of this compound differ markedly in their interaction with brain serotonin and catecholamines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-fenfluramine increases striatal extracellular dopamine in vivo independently of serotonergic terminals or dopamine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. benchchem.com [benchchem.com]
- 19. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
The Repurposing of Fenfluramine: A Deep Dive into its Journey to an Epilepsy Treatment
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and development of fenfluramine for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Initially developed as an appetite suppressant, this compound's journey to becoming a valuable therapy for rare and severe forms of epilepsy is a compelling case of drug repurposing driven by clinical observation and rigorous scientific investigation. This document details the timeline of its development, the methodologies of pivotal clinical trials, quantitative efficacy and safety data, and the intricate signaling pathways that form its mechanism of action.
A Timeline of Discovery and Development
This compound's path to an epilepsy treatment has been long and eventful, marked by initial serendipitous findings, a period of dormancy, and a focused, successful redevelopment program.
-
Early 1960s: this compound is developed.
-
1973: The U.S. Food and Drug Administration (FDA) approves this compound as an appetite suppressant for the management of obesity.[1]
-
1980s: The first anecdotal evidence of this compound's potential antiseizure effects emerges. Researchers observe a reduction in seizures in patients with photosensitive epilepsy who were being treated with the drug.
-
September 15, 1997: this compound is voluntarily withdrawn from the U.S. market by its manufacturers due to reports of cardiac valvulopathy and pulmonary arterial hypertension, particularly when used in combination with phentermine ("fen-phen").[1]
-
2012: A retrospective study by Ceulemans et al. reignites interest in this compound for epilepsy, showing significant seizure reduction in patients with Dravet syndrome.
-
February 2019: Zogenix submits a New Drug Application (NDA) to the FDA for this compound (as Fintepla®) for the treatment of seizures associated with Dravet syndrome.[2]
-
June 25, 2020: The FDA approves Fintepla® (this compound) for the treatment of seizures associated with Dravet syndrome in patients two years of age and older.[1][3]
-
March 28, 2022: The FDA extends the approval of Fintepla® to include the treatment of seizures associated with Lennox-Gastaut syndrome in patients two years of age and older.[3][4][5]
Mechanism of Action: A Dual-Pronged Approach
This compound's efficacy in controlling seizures is attributed to its unique dual mechanism of action, which involves modulation of both the serotonergic system and the sigma-1 receptor. This combined activity helps to restore the balance between excitatory and inhibitory neurotransmission in the brain.
This compound and its active metabolite, northis compound, increase extracellular levels of serotonin (B10506) by inhibiting its reuptake and promoting its release. This leads to the activation of various serotonin receptors, with agonistic effects observed on 5-HT1D, 5-HT2A, and 5-HT2C receptors being particularly relevant to its anticonvulsant properties. Additionally, this compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating neuronal excitability.
The synergistic action on both pathways is believed to enhance GABAergic (inhibitory) neurotransmission while dampening glutamatergic (excitatory) signaling, thereby raising the seizure threshold.
Pivotal Clinical Trials: Experimental Protocols
The approval of this compound for Dravet and Lennox-Gastaut syndromes was based on the results of several multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
Dravet Syndrome (NCT02682927 and a second identical study)
These studies evaluated the efficacy and safety of two fixed doses of this compound as an adjunctive therapy in children and young adults with Dravet syndrome whose seizures were not adequately controlled by their current antiepileptic drug regimen.[6]
-
Patient Population:
-
Inclusion Criteria: Ages 2 to 18 years with a clinical diagnosis of Dravet syndrome and a minimum number of convulsive seizures in the 12 weeks prior to screening. Patients needed to be on a stable regimen of at least one other antiepileptic medication.[6]
-
Exclusion Criteria: History of cardiovascular or cerebrovascular disease, glaucoma, moderate to severe hepatic impairment, and concomitant use of certain medications including other anorectic agents and stiripentol (B1682491) (in the initial trials).[6]
-
-
Study Design:
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive one of two doses of this compound (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a matching placebo.[7]
-
Treatment Periods: The studies consisted of a 6-week baseline period to establish seizure frequency, followed by a 2-week titration period and a 12-week maintenance period.[7][8]
-
-
Endpoints:
-
Primary Efficacy Endpoint: The primary endpoint was the change in the mean monthly frequency of convulsive seizures from baseline compared to the treatment period for the higher dose of this compound versus placebo.[7]
-
Secondary Efficacy Endpoints: Secondary endpoints included the proportion of patients with a ≥50% reduction in convulsive seizure frequency (responder rate) and the longest seizure-free interval.[6]
-
-
Seizure Types Monitored: Convulsive seizures included generalized tonic-clonic, tonic, clonic, atonic, focal with clear motor signs, and hemiclonic seizures.[6]
Lennox-Gastaut Syndrome (NCT03355209)
This study assessed the efficacy and safety of two fixed doses of this compound as an adjunctive therapy for seizures in children and adults with Lennox-Gastaut syndrome.[9]
-
Patient Population:
-
Inclusion Criteria: Ages 2 to 35 years with a confirmed diagnosis of Lennox-Gastaut syndrome and experiencing at least two drop seizures per week during the 4-week baseline period.[10]
-
Exclusion Criteria: Similar to the Dravet syndrome trials, patients with a history of cardiovascular or cerebrovascular disease were excluded.[10]
-
-
Study Design:
-
Randomization: Patients were randomized to receive one of two doses of this compound (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or placebo.[2][10]
-
Treatment Periods: The trial included a 4-week baseline period, a 2-week titration period, and a 12-week maintenance period.[2][10]
-
-
Endpoints:
-
Primary Efficacy Endpoint: The primary endpoint was the percentage change from baseline in the frequency of drop seizures for the higher dose of this compound compared with placebo.[10][11]
-
Secondary Efficacy Endpoints: Key secondary endpoints included the proportion of patients achieving a ≥50% reduction in drop seizures.[2]
-
-
Seizure Types Monitored: Drop seizures included atonic, tonic, and tonic-atonic seizures that resulted in a fall.[9]
Quantitative Data Summary
The clinical trials demonstrated a statistically significant and clinically meaningful reduction in seizure frequency for patients treated with this compound compared to placebo.
Efficacy in Dravet Syndrome
| Efficacy Endpoint | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |
| Median Reduction in Convulsive Seizure Frequency | -19.2% | -42.3% | -74.9% |
| Patients with ≥50% Seizure Reduction | 12% | 38% | 68% |
| Patients with ≥75% Seizure Reduction | 2.3% | - | 32.6%[2] |
| Median Longest Seizure-Free Interval | 13 days[2] | - | 22 days[2] |
Efficacy in Lennox-Gastaut Syndrome
| Efficacy Endpoint | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |
| Median Reduction in Drop Seizure Frequency | -7.6%[11] | -14.2%[11] | -26.5%[11][12] |
| Patients with ≥50% Drop Seizure Reduction | 10%[11] | - | 25%[11] |
| Median Reduction in Generalized Tonic-Clonic Seizures | +3.7%[11][13] | -58.2%[11][13] | -45.7%[11][13] |
Safety and Tolerability
Across the clinical trial programs for both Dravet and Lennox-Gastaut syndromes, this compound was generally well-tolerated. The most commonly reported adverse events were dose-related. Importantly, at the lower doses used for epilepsy, there was no evidence of the cardiac valvulopathy or pulmonary arterial hypertension that led to its withdrawal as an appetite suppressant.
Common Adverse Events (Incidence >10% and greater than placebo)
| Adverse Event | Dravet Syndrome | Lennox-Gastaut Syndrome |
| Decreased appetite | ✓ | ✓ |
| Diarrhea | ✓ | ✓ |
| Somnolence, sedation, lethargy | ✓ | ✓ |
| Fatigue, malaise, asthenia | ✓ | ✓ |
| Vomiting | ✓ | ✓ |
| Pyrexia (Fever) | ✓ | |
| Upper respiratory tract infection | ✓ | |
| Ataxia, balance disorder, gait disturbance | ✓ | |
| Increased blood pressure | ✓ | |
| Drooling, salivary hypersecretion | ✓ | |
| Weight loss | ✓ | |
| Fall | ✓ | |
| Status epilepticus | ✓ |
Conclusion
The successful repurposing of this compound for the treatment of severe, treatment-resistant epilepsies like Dravet and Lennox-Gastaut syndromes represents a significant advancement in the field of neurology. Its unique dual mechanism of action offers a novel therapeutic approach for patients with limited treatment options. The comprehensive clinical trial program has established its efficacy and a favorable safety profile at the doses approved for these indications. Continued research and real-world evidence will further delineate the long-term benefits and role of this compound in the management of developmental and epileptic encephalopathies.
References
- 1. Federal Register :: Schedules of Controlled Substances: Removal of this compound From Control [federalregister.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. drugs.com [drugs.com]
- 4. U.S. FDA Approves FINTEPLA[®] ▼(this compound) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]
- 5. FINTEPLA® (this compound) Oral Solution Now FDA Approved for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. NCT02682927 | Boston Children's Hospital [childrenshospital.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Delving into the Downstream Signaling Cascades of Fenfluramine's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfluramine, a repurposed pharmaceutical agent with proven efficacy in treating seizures associated with Dravet and Lennox-Gastaut syndromes, exerts its therapeutic effects through a multi-target mechanism of action. A comprehensive understanding of the downstream signaling cascades initiated by this compound and its active metabolite, Northis compound, is paramount for elucidating its full therapeutic potential and informing the development of next-generation antiepileptic drugs. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound's engagement with its primary targets: serotonin (B10506) 5-HT₂ₐ and 5-HT₂c receptors, the sigma-1 receptor, and to a lesser extent, 5-HT₁ₒ and 5-HT₄ receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the intricate signaling networks involved.
Introduction
This compound's journey from an anti-obesity medication to a valuable treatment for rare and severe forms of epilepsy highlights the importance of understanding a drug's complete pharmacological profile. Its efficacy is not attributed to a single mode of action but rather to a synergistic interplay between multiple molecular targets. This guide focuses on dissecting the downstream consequences of this compound's interactions at the cellular level, providing a foundational resource for researchers in neuropharmacology and drug development.
Primary Molecular Targets and Downstream Signaling
This compound and its primary active metabolite, Northis compound, interact with several key proteins involved in neurotransmission. The following sections detail the downstream signaling cascades associated with each of these targets.
Serotonin 5-HT₂ₐ and 5-HT₂c Receptors
Both this compound and, more potently, Northis compound, are agonists at 5-HT₂ₐ and 5-HT₂c receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαq/11 family of G proteins.
Canonical Gαq/11 Pathway:
Upon agonist binding, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic calcium activates various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs).
-
DAG , along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses, including modulation of ion channel activity and gene expression. Studies have shown that D-fenfluramine increases PKC activity in a time- and dose-dependent manner in rat cortical synaptoneurosomes. This effect is partially attenuated by the 5-HT₂ antagonist ketanserin, suggesting the involvement of this pathway.[1]
Non-Canonical β-Arrestin Pathway:
Following activation, 5-HT₂ receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a second wave of signaling. A key pathway activated through this mechanism is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Sigma-1 (σ₁) Receptor
This compound acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The sigma-1 receptor plays a crucial role in regulating cellular stress responses and modulating the function of various other proteins.
Modulation of Intracellular Calcium Signaling:
The sigma-1 receptor interacts with the IP₃ receptor, stabilizing it and modulating the release of calcium from the endoplasmic reticulum. This regulation of calcium homeostasis is critical for neuronal function and survival.
Interaction with Ion Channels and Other Receptors:
The sigma-1 receptor can translocate to the plasma membrane and interact with and modulate the activity of several ion channels, including voltage-gated potassium channels and NMDA receptors. This compound and Northis compound have been shown to disrupt the association between the sigma-1 receptor and the NR1 subunit of the NMDA receptor.[2] This leads to an increased association of calmodulin with the NR1 subunit, which can inhibit NMDA receptor-mediated calcium influx and subsequent excitotoxicity.
Potentiation of Agonist Activity:
In functional assays, this compound has been shown to potentiate the activity of the sigma-1 receptor agonist PRE-084.[3][4] In a BiP/Sigma1R dissociation assay, low micromolar concentrations of this compound significantly enhanced the activity of PRE-084.[4] This positive modulatory effect is believed to contribute to this compound's neuroprotective and antiseizure properties.
Serotonin 5-HT₁ₒ Receptor
This compound has been shown to have agonist activity at 5-HT₁ₒ receptors, which are coupled to the Gαi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA). This inhibitory signaling can modulate neurotransmitter release.
Serotonin 5-HT₄ Receptor
Evidence suggests that this compound's action at 5-HT₄ receptors may play a role in preventing seizure-induced sudden death.[5] 5-HT₄ receptors are coupled to Gαs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This pathway can influence gene expression and neuronal excitability.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its metabolite, Northis compound, with their primary molecular targets.
Table 1: Binding Affinities (Ki) of this compound and Northis compound at Target Receptors
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| This compound | 5-HT₂ₐ | Micromolar affinity | Cloned human receptors | [6] |
| Northis compound | 5-HT₂ₐ | Moderate affinity | Cloned human receptors | [7] |
| This compound | 5-HT₂c | Weak affinity | Cloned human receptors | [7] |
| Northis compound | 5-HT₂c | High affinity | Cloned human receptors | [7] |
| This compound | Sigma-1 | 266 | Radioligand binding assay | [8] |
| Northis compound | Sigma-1 | - | - | - |
| This compound | 5-HT₁ₐ | 673 - 1950 (lacks agonist activity) | Cloned human receptors | [6] |
| This compound | 5-HT₁ₒ | Very low affinity | Cloned human receptors | [6] |
Table 2: Functional Activity of this compound and Northis compound
| Compound | Target/Assay | Effect | EC₅₀/IC₅₀/Potentiation | Species/System | Reference |
| D-Fenfluramine | PKC Activity | Increase | Dose-dependent | Rat cortical synaptoneurosomes | [9] |
| This compound | Sigma-1 Receptor (PRE-084 potentiation) | Positive Modulator | Significant potentiation at low µM concentrations | BiP/Sigma1R dissociation assay | [4] |
| This compound | NMDA Receptor (NR1-σ₁R association) | Disruption | Dose-dependent | In vitro assay | [2] |
| Northis compound | NMDA Receptor (NR1-σ₁R association) | Disruption | Dose-dependent | In vitro assay | [2] |
| This compound | 5-HT₄ Receptor (prevention of S-IRA) | Agonist activity | - | DBA/1 mouse model | [5] |
| Northis compound | 5-HT₂ₐ Receptor (arterial contraction) | Agonist | - | Rat aorta | |
| Northis compound | 5-HT₂B Receptor (inositol phosphate (B84403) hydrolysis) | Agonist | Potent stimulation | Cells expressing recombinant 5-HT₂B receptors | [7] |
| Northis compound | 5-HT₂B Receptor (intracellular Ca²⁺) | Agonist | Potent stimulation | Cells expressing recombinant 5-HT₂B receptors | [7] |
| Northis compound | 5-HT₂B Receptor (MAPK activation) | Agonist | Potent stimulation | Cells expressing recombinant 5-HT₂B receptors | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the serotonin receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).
-
Test compound (this compound or Northis compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to wells containing the prepared cell membranes. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
Objective: To measure the functional activity of Gq-coupled receptors (e.g., 5-HT₂ₐ and 5-HT₂c) by quantifying the production of inositol phosphates.
Materials:
-
Cells expressing the receptor of interest.
-
[³H]myo-inositol.
-
Agonist (e.g., Northis compound).
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: Pre-incubate the labeled cells with LiCl solution (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates). Then, stimulate the cells with varying concentrations of the agonist for a defined period.
-
Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid) to extract the inositol phosphates.
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (e.g., with Dowex resin).
-
Quantification: Elute the inositol phosphates from the resin and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
Western Blot for ERK Phosphorylation
Objective: To assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cells expressing the receptor of interest.
-
Agonist (e.g., this compound).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the agonist for various times and concentrations. Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane of the bound antibodies and reprobe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK to determine the extent of ERK activation.
Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Canonical 5-HT₂ Receptor Signaling Pathway
Sigma-1 Receptor Signaling Pathway
References
- 1. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT4 receptors play a critical role in the action of this compound to block seizure-induced sudden death in a mouse model of SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acts as a positive modulator of sigma-1 receptors [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and antidepressants on protein kinase C activity in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-hydroxytryptamine2A receptor is involved in (+)-northis compound-induced arterial contraction and blood pressure increase in deoxycorticosterone acetate-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the evidence for Fenfluramine's effects on neuroinflammation?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current evidence for fenfluramine's effects on neuroinflammation, a critical comorbidity in developmental and epileptic encephalopathies such as Dravet syndrome. The following sections detail the quantitative data from preclinical studies, the experimental methodologies employed, and the proposed signaling pathways through which this compound may exert its anti-neuroinflammatory effects.
Quantitative Data Summary
Recent preclinical research has provided quantitative evidence of this compound's ability to mitigate neuroinflammatory processes in a mouse model of Dravet syndrome. The key findings are summarized below, focusing on the reduction of activated microglia, a hallmark of neuroinflammation.
| Inflammatory Marker | Animal Model | Treatment Group | Mean Pathology Score (±SD) | Statistical Significance (p-value) | Brain Regions Affected | Citation |
| Activated Microglia (CD11b+) | Scn1a+/- Dravet Syndrome Mice | Wild-Type + Vehicle | 4.56 ± 1.24 | - | Corpus Callosum & Hippocampus | [1][2] |
| Dravet Syndrome + Vehicle | 6.67 ± 1.73 | - | Corpus Callosum & Hippocampus | [1][2] | ||
| Dravet Syndrome + this compound (15 mg/kg/day) | 5.31 ± 0.75 | 0.0317 (vs. DS + Vehicle) | Corpus Callosum & Hippocampus | [1][2] | ||
| Degenerated Myelin (D-MBP) | Scn1a+/- Dravet Syndrome Mice | Wild-Type + Vehicle | 575 ± 53 | < 0.0001 (vs. DS + Vehicle) | Parietal Cortex & Hippocampus CA3 | [2] |
| Dravet Syndrome + Vehicle | 818 ± 101 | - | Parietal Cortex & Hippocampus CA3 | [2] | ||
| Dravet Syndrome + this compound (15 mg/kg/day) | 635 ± 101 | 0.0002 (vs. DS + Vehicle) | Parietal Cortex & Hippocampus CA3 | [2] |
Key Experimental Protocols
The primary evidence for this compound's anti-neuroinflammatory effects comes from a study utilizing a mouse model of Dravet syndrome. The detailed methodology is crucial for the interpretation and replication of these findings.
Animal Model and Treatment
-
Model: Scn1a+/- mice, a mammalian model of Dravet syndrome.[3]
-
Treatment: this compound (15 mg/kg) or a vehicle control was administered via subcutaneous injection once daily.[3]
-
Dosing Period: Treatment was initiated at postnatal day (PND) 7 and continued until PND 35-37.[3]
Immunohistochemistry for Neuroinflammation Markers
-
Tissue Preparation: Sagittal brain sections were prepared for immunohistochemical analysis.[3]
-
Activated Microglia Staining: Activated (inflammatory) microglia were identified using an antibody against CD11b.[3]
-
Degenerated Myelin Staining: Degenerated myelin was detected using an antibody against degraded myelin basic protein (D-MBP).[3]
-
Quantification: The stained sections were scored semi-quantitatively to assess the levels of activated microglia and degenerated myelin.[3]
Statistical Analysis
-
Method: A one-way ANOVA with a post-hoc Dunnett's test was used to determine the statistical significance of the differences between the treatment groups for the neuroinflammation markers.[3]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
This compound's anti-neuroinflammatory effects are thought to be mediated through its dual action on the serotonergic system and sigma-1 receptors. The following diagrams, generated using the DOT language, illustrate these proposed signaling pathways and the experimental workflow used to gather the evidence.
Proposed Anti-Neuroinflammatory Signaling Pathways of this compound
This compound is believed to modulate neuroinflammation primarily through its interaction with serotonin (B10506) and sigma-1 receptors expressed on glial cells.
Experimental Workflow for Assessing this compound's Effects on Neuroinflammation
This diagram outlines the logical flow of the key preclinical experiments that have provided evidence for this compound's impact on neuroinflammation.
Discussion and Future Directions
The current evidence strongly suggests that this compound possesses anti-neuroinflammatory properties, as demonstrated by the reduction of microglial activation and demyelination in a preclinical model of Dravet syndrome.[4][5] The proposed mechanisms involve the modulation of serotonin and sigma-1 receptor signaling pathways, which are known to play a role in regulating the activity of glial cells.[5][6]
While these findings are promising, further research is warranted to fully elucidate the extent of this compound's anti-inflammatory effects. Future studies should aim to:
-
Investigate a broader range of inflammatory markers: This includes quantifying the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and assessing astrocyte activation through markers like Glial Fibrillary Acidic Protein (GFAP).
-
Explore other preclinical models: Evaluating this compound's effects on neuroinflammation in models of other epileptic encephalopathies, such as Lennox-Gastaut syndrome, would broaden the understanding of its therapeutic potential.
-
Translate findings to the clinical setting: While challenging, exploring surrogate markers of neuroinflammation in patients treated with this compound could provide valuable insights into its clinical effects beyond seizure control.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional crosstalk between microglia and serotonin signaling in neuroinflammation and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Expanding Mechanistic Landscape of Fenfluramine: A Technical Guide to its Non-Serotonergic Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfluramine, a pharmaceutical agent with a well-documented history as a serotonergic agent, is experiencing a renaissance in the field of neurology, particularly for its efficacy in treating rare and severe forms of epilepsy. While its impact on the serotonin (B10506) system is a cornerstone of its therapeutic action, a growing body of evidence illuminates a complex and multifaceted pharmacological profile extending beyond monoaminergic pathways. This technical guide provides an in-depth exploration of the potential non-serotonergic mechanisms of this compound, with a particular focus on its interaction with the sigma-1 receptor, its modulation of glutamatergic and GABAergic systems, and its potential influence on neuroinflammation and ion channel function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding, quantitative data, experimental methodologies, and key signaling pathways involved in the non-serotonergic actions of this compound.
Introduction
Historically recognized for its potent serotonin-releasing properties, this compound's clinical utility has been re-evaluated and repurposed for the treatment of developmental and epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] The remarkable clinical efficacy observed in these conditions has prompted a deeper investigation into its mechanisms of action, revealing that a purely serotonergic explanation may be insufficient to account for its full therapeutic benefit.[3] This has led to the exploration of non-serotonergic targets that may contribute to its anticonvulsant and neuroprotective effects. This guide synthesizes the current knowledge on these alternative mechanisms, providing a technical framework for further research and development.
Quantitative Data: Receptor Binding Affinities
A comprehensive understanding of a drug's mechanism of action begins with its binding profile. The following table summarizes the binding affinities (Ki) of this compound and its active metabolite, northis compound, for various non-serotonergic receptors and channels. This data provides a quantitative basis for evaluating the potential contribution of these targets to the overall pharmacological effects of this compound.
| Target | Ligand | Ki (nM) | Species | Reference |
| Sigma-1 Receptor | This compound | 266 | Not Specified | [3] |
| Northis compound | >10,000 | Not Specified | [3] | |
| β2-Adrenergic Receptor | This compound | 17,500 | Not Specified | [3] |
| Northis compound | >10,000 | Not Specified | [3] | |
| Muscarinic M1 Receptor | This compound | >10,000 | Not Specified | [3] |
| Northis compound | >10,000 | Not Specified | [3] | |
| Sodium Channels | This compound | >10,000 | Not Specified | [3] |
| Northis compound | >10,000 | Not Specified | [3] |
Key Non-Serotonergic Mechanisms and Experimental Protocols
This section delves into the primary non-serotonergic mechanisms of this compound, providing detailed experimental protocols for their investigation.
Sigma-1 Receptor Modulation
A significant body of evidence points to the sigma-1 receptor as a key non-serotonergic target of this compound.[3] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[4] this compound has been shown to act as a positive modulator of the sigma-1 receptor, an action that may contribute to its antiseizure and cognitive-enhancing effects.[3]
This protocol outlines the determination of this compound's binding affinity for the sigma-1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Guinea pig brain membranes or cell membranes from a cell line stably expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add assay buffer, --INVALID-LINK---Pentazocine (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, --INVALID-LINK---Pentazocine, a high concentration of the non-specific binding control (e.g., 10 µM haloperidol), and the membrane preparation.
-
Competition Binding: Add assay buffer, --INVALID-LINK---Pentazocine, serial dilutions of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
This ex vivo functional assay assesses the modulatory activity of this compound at the sigma-1 receptor.
Objective: To evaluate the effect of this compound on the electrically-induced twitch response of the mouse vas deferens, a functional measure of sigma-1 receptor activity.
Materials:
-
Male mice.
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Field stimulation electrodes.
-
This compound hydrochloride.
-
Sigma-1 receptor agonist (e.g., PRE-084).
-
Sigma-1 receptor antagonist (e.g., NE-100).
Procedure:
-
Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount each vas deferens in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 g, with regular washing every 15 minutes.
-
Stimulation: Induce twitch contractions by electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Drug Application: Once a stable baseline of twitch responses is established, add this compound at various concentrations to the organ bath. To assess positive modulatory effects, apply this compound in the presence of a sub-maximal concentration of a sigma-1 receptor agonist. To confirm specificity, pre-incubate the tissue with a sigma-1 receptor antagonist before adding this compound and the agonist.
-
Data Recording and Analysis: Record the isometric twitch responses using a data acquisition system. Measure the amplitude of the twitch contractions before and after drug application. Express the drug effects as a percentage of the baseline twitch amplitude.
This cellular assay investigates the functional consequence of sigma-1 receptor activation by measuring its dissociation from the binding immunoglobulin protein (BiP).
Objective: To determine if this compound modulates the dissociation of the sigma-1 receptor from BiP, a key step in its activation.
Materials:
-
Cell line expressing tagged sigma-1 receptor and BiP (e.g., HEK293 cells).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies: anti-sigma-1 receptor and anti-BiP.
-
Protein A/G agarose (B213101) beads for immunoprecipitation.
-
SDS-PAGE and Western blotting reagents.
-
This compound hydrochloride.
-
Sigma-1 receptor agonist (e.g., PRE-084).
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with this compound, a sigma-1 receptor agonist, or a combination of both for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-sigma-1 receptor antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to precipitate the sigma-1 receptor and its interacting proteins.
-
Western Blotting: Wash the immunoprecipitates extensively with lysis buffer. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-BiP antibody to detect the amount of BiP co-immunoprecipitated with the sigma-1 receptor. Also, probe for the sigma-1 receptor as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. A decrease in the amount of co-immunoprecipitated BiP in the presence of a drug indicates dissociation and activation of the sigma-1 receptor.
Modulation of the Glutamatergic System
This compound has been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This modulation appears to be, at least in part, mediated by its activity at the sigma-1 receptor, which can interact with and regulate NMDA receptor function.[5][6]
This behavioral model assesses the ability of this compound to ameliorate cognitive deficits induced by an NMDA receptor antagonist.
Objective: To evaluate the pro-cognitive effects of this compound in a mouse model of NMDA receptor hypofunction.
Materials:
-
Mice.
-
Behavioral testing apparatus (e.g., Y-maze for spontaneous alternation or passive avoidance chamber).
-
Dizocilpine (B47880) (MK-801), an NMDA receptor antagonist.
-
This compound hydrochloride.
-
Data acquisition and analysis software.
Procedure:
-
Animal Habituation: Acclimate the mice to the testing room and apparatus for several days before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). After a pre-determined time, administer dizocilpine to induce a learning deficit.
-
Behavioral Testing:
-
Spontaneous Alternation (Y-maze): Place the mouse in the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes). Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three arms without repetition. The percentage of alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100.
-
Passive Avoidance: This task involves a two-chambered apparatus with a light and a dark compartment. During the training phase, the mouse is placed in the light compartment, and when it enters the dark compartment, it receives a mild foot shock. In the testing phase (e.g., 24 hours later), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better learning and memory.
-
-
Data Analysis: Compare the performance of the different treatment groups (vehicle, dizocilpine alone, this compound + dizocilpine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An improvement in performance in the this compound + dizocilpine group compared to the dizocilpine alone group suggests a pro-cognitive effect.
Enhancement of GABAergic Neurotransmission
Beyond its influence on excitatory systems, this compound also appears to potentiate inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2]
This electrophysiological technique allows for the direct measurement of GABA-A receptor-mediated currents and their modulation by this compound.
Objective: To characterize the effect of this compound on the function of GABA-A receptors at the single-cell level.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (ACSF): Containing physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose), bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing ions that mimic the intracellular environment (e.g., in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP), with pH adjusted to 7.3 with CsOH.
-
GABA.
-
This compound hydrochloride.
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron.
-
GABA Application: Apply GABA to the cell using a perfusion system to elicit a GABA-A receptor-mediated current.
-
This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. Test a range of this compound concentrations to establish a dose-response relationship.
-
Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and data acquisition software. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. A potentiation of the current by this compound would indicate a positive modulatory effect on GABA-A receptors.
Modulation of Neuroinflammation
Emerging evidence suggests that this compound may possess anti-inflammatory properties within the central nervous system.[7][8][9]
This protocol describes methods to measure markers of neuroinflammation in animal models.
Objective: To investigate the effect of this compound on the expression of neuroinflammatory markers in the brain.
Materials:
-
Animal model of neuroinflammation (e.g., lipopolysaccharide (LPS)-induced inflammation or a genetic model of a neurological disorder with a neuroinflammatory component).
-
This compound hydrochloride.
-
Reagents for immunohistochemistry (e.g., primary antibodies against Iba1 for microglia and GFAP for astrocytes, fluorescently labeled secondary antibodies).
-
Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for inflammatory cytokines like TNF-α and IL-1β).
-
Microscope for imaging.
-
qPCR machine.
Procedure:
-
Animal Model and Treatment: Induce neuroinflammation in the animal model and treat the animals with this compound or vehicle.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the brain tissue.
-
Immunohistochemistry:
-
Fix, section, and stain the brain tissue with antibodies against Iba1 and GFAP.
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the number and morphology of microglia and astrocytes to assess their activation state.
-
-
qPCR:
-
Extract RNA from a specific brain region of interest.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression levels of inflammatory cytokine genes using qPCR.
-
-
Data Analysis: Compare the levels of inflammatory markers between the different treatment groups using appropriate statistical analyses. A reduction in microglial/astrocyte activation and inflammatory cytokine expression in the this compound-treated group would indicate an anti-inflammatory effect.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the non-serotonergic mechanisms of this compound.
Sigma-1 Receptor Signaling Pathway
Caption: this compound's positive modulation of the Sigma-1 receptor.
NMDA Receptor Modulation by Sigma-1 Receptor
Caption: Sigma-1 receptor-mediated modulation of NMDA receptor activity.
Experimental Workflow for Investigating Non-Serotonergic Mechanisms
Caption: A logical workflow for the investigation of this compound's non-serotonergic mechanisms.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Elucidating the full spectrum of non-serotonergic targets: A broader screening of this compound and its metabolites against a wider range of receptors, ion channels, and enzymes is warranted.
-
Dissecting the downstream signaling pathways: A more detailed investigation into the molecular cascades initiated by this compound's interaction with its non-serotonergic targets will provide a more complete picture of its mechanism of action.
-
Translating preclinical findings to the clinical setting: Further clinical studies are needed to correlate the non-serotonergic activities of this compound with specific clinical outcomes in patients.
-
Developing novel therapeutics: The unique pharmacological profile of this compound provides a valuable template for the design and development of new, more targeted therapies for epilepsy and other neurological disorders.
By continuing to explore the expanding mechanistic landscape of this compound, the scientific community can unlock its full therapeutic potential and pave the way for innovative treatments for a range of challenging neurological conditions.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the off-label research applications of Fenfluramine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Originally developed as an appetite suppressant, fenfluramine has been repurposed and is now an approved treatment for seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. However, a significant body of off-label research has explored its potential applications in other neurological and psychiatric conditions. This technical guide provides an in-depth overview of the core off-label research applications of this compound, focusing on its efficacy in epilepsy beyond its approved indications and its historical investigation for autism spectrum disorder. We delve into the underlying mechanisms of action, present quantitative data from key clinical and preclinical studies, and provide detailed experimental protocols to facilitate further research in this area.
Introduction
This compound is a sympathomimetic amine that was initially used for weight management. Its primary mechanism of action involves the release of serotonin (B10506) (5-HT) and, to a lesser extent, the inhibition of its reuptake, leading to increased serotonergic neurotransmission. More recent research has also elucidated its role as a positive modulator of the sigma-1 receptor. While its on-label use is now focused on specific rare epilepsies, its off-label research history provides valuable insights into its broader therapeutic potential and complex pharmacology. This guide will synthesize the existing off-label research, offering a technical resource for the scientific community.
Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through a dual mechanism of action involving the serotonergic system and sigma-1 receptors.
2.1. Serotonergic Pathway
This compound and its active metabolite, northis compound, increase extracellular serotonin levels by promoting its release from presynaptic vesicles and inhibiting its reuptake. This leads to the activation of various serotonin receptor subtypes, with 5-HT1D and 5-HT2C receptors being particularly implicated in its antiseizure effects. The enhanced serotonergic signaling is thought to increase GABAergic inhibitory neurotransmission, helping to restore the balance between excitation and inhibition in the brain that is often disrupted in epilepsy.
2.2. Sigma-1 Receptor Pathway
This compound also acts as a positive modulator of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is involved in regulating cellular stress responses and neuronal excitability. By positively modulating this receptor, this compound is thought to reduce glutamatergic excitatory signaling, further contributing to the restoration of neuronal balance. This mechanism may also play a role in the observed improvements in cognitive and executive functions in some patients.
Off-Label Research in Epilepsy
While now approved for specific epileptic encephalopathies, much of the foundational research on this compound's anticonvulsant properties was conducted in broader populations of treatment-resistant epilepsy.
3.1. Quantitative Data Summary
The following tables summarize key quantitative findings from off-label and pivotal clinical trials of this compound in epilepsy.
Table 1: Efficacy of this compound in Dravet Syndrome Clinical Trials
| Study/Analysis | Patient Population | This compound Dose | Placebo | Seizure Reduction Outcome | Responder Rate (≥50% reduction) |
| Phase 3 Trial (Lagae et al., 2019) | Children & Young Adults | 0.7 mg/kg/day | - | 62.3% greater reduction in mean monthly convulsive seizure frequency (MCSF) vs. placebo | 70% |
| Phase 3 Trial (Lagae et al., 2019) | Children & Young Adults | 0.2 mg/kg/day | - | 32.4% greater reduction in MCSF vs. placebo | 45% |
| Open-Label Extension (Sullivan et al., 2020) | Dravet Syndrome Patients | Flexible Dosing | N/A | Median reduction in MCSF of 73.7% | 63.4% |
Table 2: Efficacy of this compound in Lennox-Gastaut Syndrome Clinical Trials
| Study/Analysis | Patient Population | This compound Dose | Placebo | Seizure Reduction Outcome | Responder Rate (≥50% reduction) |
| Phase 3 Trial (Knupp et al., 2020) | Children & Adults | 0.7 mg/kg/day | - | 19.9% median difference in monthly drop seizure frequency (MDSF) vs. placebo | 25% |
| Phase 3 Trial (Knupp et al., 2020) | Children & Adults | 0.2 mg/kg/day | - | 10.5% median difference in MDSF vs. placebo | 18% |
| Open-Label Extension (Knupp et al., 2021) | LGS Patients | Flexible Dosing | N/A | Median reduction in drop seizure frequency of 28.6% | 31.1% |
3.2. Experimental Protocols
3.2.1. Clinical Trial Protocol: Dravet Syndrome
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Children and young adults (typically 2-18 years) with a clinical diagnosis of Dravet syndrome and drug-resistant seizures.
-
Inclusion Criteria: Confirmed SCN1A mutation (in many studies), minimum baseline frequency of convulsive seizures (e.g., ≥4 per month), stable concomitant anti-epileptic drug (AED) regimen.
-
Exclusion Criteria: History of cardiac valvulopathy or pulmonary hypertension, use of other serotonergic agents.
-
Intervention:
-
Titration Phase: this compound initiated at a low dose (e.g., 0.2 mg/kg/day) and titrated up to the target dose (e.g., 0.7 mg/kg/day, maximum of 26 mg/day) over a period of 2-3 weeks.
-
Maintenance Phase: Patients maintained on the target dose for a specified period (e.g., 12-14 weeks).
-
-
Primary Outcome Measure: Percent change from baseline in the frequency of convulsive seizures.
-
Secondary Outcome Measures: Responder rates (proportion of patients with ≥50% and ≥75% reduction in seizure frequency), change in seizure-free days, caregiver and clinician global impression of improvement.
-
Safety Monitoring: Regular echocardiograms to monitor for cardiac valvulopathy and pulmonary hypertension.
3.2.2. Preclinical Protocol: Audiogenic Seizure Model in DBA/1 Mice
-
Animal Model: DBA/1 mice, which are genetically susceptible to sound-induced (audiogenic) seizures.
-
Experimental Groups:
-
Vehicle control (e.g., saline).
-
This compound treated (various doses, e.g., 5-40 mg/kg, intraperitoneally).
-
-
Procedure:
-
Priming: Mice are exposed to a high-intensity acoustic stimulus (e.g., an electric bell) daily for several days to induce consistent seizure susceptibility.
-
Drug Administration: this compound or vehicle is administered at a specified time before seizure induction.
-
Seizure Induction: Mice are placed in an acoustic chamber and exposed to the sound stimulus for a fixed duration (e.g., 60 seconds).
-
Behavioral Scoring: Seizure severity is scored based on a standardized scale, observing for wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
-
Outcome Measures: Latency to seizure onset, seizure severity score, incidence of tonic-clonic seizures, and incidence of seizure-induced respiratory arrest.
Off-Label Research in Autism Spectrum Disorder
Historically, this compound was investigated as a potential treatment for autism spectrum disorder (ASD), primarily based on the hypothesis that abnormalities in the serotonergic system may contribute to some of the behavioral symptoms of ASD.
4.1. Quantitative Data Summary
The results of these older studies were mixed and are summarized below.
Table 3: Efficacy of this compound in Autism Spectrum Disorder Clinical Trials
| Study | Patient Population | This compound Dose | Duration | Key Findings |
| Ritvo et al., 1986 | 14 outpatient children | 1.5 mg/kg/day | 8 months | ~49% decrease in blood serotonin. Clinical improvements correlated with higher verbal IQ and lower baseline serotonin. |
| Yarbrough et al., 1987 | 20 autistic individuals | Not specified | 9 months | No significant reductions in maladaptive behaviors. Negative side effects like agitation and insomnia were observed. |
| Ekman et al., 1989 | 20 children with autism | Not specified | 48 weeks | Significant decrease in abnormal motor behavior. No improvement in intellectual functioning. |
4.2. Experimental Protocol
4.2.1. Clinical Trial Protocol: Autism Spectrum Disorder
-
Study Design: Double-blind, placebo-controlled, crossover design.
-
Patient Population: Children and adolescents with a diagnosis of autism.
-
Intervention:
-
Patients received this compound (e.g., 1.5 mg/kg/day) for a specified period (e.g., 8 months).
-
This was followed by a placebo period of a similar duration, with the order of treatment and placebo randomized.
-
-
Outcome Measures:
-
Biochemical: Changes in whole-blood serotonin levels.
-
Behavioral: Standardized rating scales for autism symptoms, such as the Aberrant Behavior Checklist (ABC) and the Clinical Global Impression (CGI) scale.
-
Cognitive: Assessments of intellectual functioning and language skills.
-
Conclusion
The off-label research of this compound has been instrumental in uncovering its potent anticonvulsant effects and has paved the way for its current approved indications in Dravet and Lennox-Gastaut syndromes. The dual mechanism of action, involving both serotonergic and sigma-1 receptor pathways, makes it a unique therapeutic agent. While its historical investigation in autism did not yield conclusive positive results, these studies contributed to our understanding of the role of serotonin in neurodevelopmental disorders. This technical guide provides a comprehensive resource for researchers interested in further exploring the therapeutic potential and pharmacological intricacies of this compound. The detailed protocols and summarized data are intended to serve as a foundation for future preclinical and clinical investigations into this multifaceted compound.
Methodological & Application
Application Notes and Protocols for Fenfluramine Administration in a Dravet Syndrome Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of fenfluramine in a preclinical Dravet syndrome mouse model. The following sections outline the experimental procedures, data presentation, and relevant biological pathways, offering a comprehensive guide for investigators in the field of epilepsy research and drug discovery.
Introduction
Dravet syndrome is a severe and rare form of genetic epilepsy, primarily caused by mutations in the SCN1A gene, which encodes the α1 subunit of the voltage-gated sodium channel Nav1.1.[1] this compound has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome.[2] Preclinical studies using mouse models of Dravet syndrome, most commonly the Scn1a+/- mouse, are crucial for understanding the mechanisms of action and for the development of novel therapeutic strategies.[1][3][4] These notes detail a standardized protocol for administering this compound to these models and for assessing its therapeutic effects.
Experimental Protocols
Animal Model
The Scn1a+/- mouse model is the most widely used and validated model for Dravet syndrome, recapitulating key features of the human condition, including spontaneous seizures and premature mortality.[1][3][4]
This compound Administration
Two primary methods of this compound administration have been reported in the literature: daily subcutaneous injections and continuous intraperitoneal infusion via an osmotic minipump.
Protocol 1: Daily Subcutaneous Injection
This protocol is suitable for long-term studies starting from an early postnatal age.
-
Animals: Scn1a+/- and wild-type littermate control mice.
-
Drug Preparation: Prepare a solution of this compound hydrochloride in a sterile vehicle (e.g., 0.9% saline).
-
Dosage: 15 mg/kg/day.[3][4][5] This dosage in mice is considered pharmacokinetically equivalent to the therapeutically effective dose range in humans.[3][4]
-
Administration: Administer once daily via subcutaneous injection. The subcutaneous route is preferred in young pups to avoid injury to visceral organs.[3]
-
Duration: Continue treatment until the desired experimental endpoint, for example, PND 35-37.[3][4][5]
-
Control Groups: Administer the vehicle solution to both Scn1a+/- and wild-type control groups.
Protocol 2: Continuous Intraperitoneal Infusion
This protocol is advantageous for ensuring consistent drug exposure over a defined period.
-
Animals: Scn1a+/- mice.
-
Age of Onset: PND 21.[6]
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Implant a temperature telemeter intraperitoneally for core body temperature monitoring.
-
Implant an osmotic minipump (e.g., Alzet) loaded with the desired this compound solution intraperitoneally.
-
-
Dosage: Doses ranging from 1 to 30 µg/kg/day have been tested.[6]
-
Duration: The infusion period is determined by the specifications of the osmotic minipump, for example, 14 days.[6]
-
Control Group: Implant an osmotic minipump containing the vehicle solution.
Efficacy Assessment
A battery of behavioral and histological assessments can be employed to evaluate the efficacy of this compound treatment.
2.3.1. Survival Analysis
-
Procedure: Monitor the survival of all experimental groups daily from the start of treatment until the study endpoint.
-
Data Analysis: Construct Kaplan-Meier survival curves and analyze using the Log-rank (Mantel-Cox) test.[3][4]
2.3.2. Seizure Threshold Testing
-
Procedure: Induce seizures by gradually increasing the core body temperature using a heat lamp. Monitor the temperature at which a Racine scale 5 (R5) seizure occurs.[6]
-
Data Analysis: Compare the temperature threshold for seizure induction between treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
2.3.3. Immunohistochemistry for Neuroinflammation and Neurodegeneration
-
Procedure:
-
At the study endpoint, perfuse the mice with 4% paraformaldehyde.
-
Collect and process the brains for immunohistochemistry.
-
Stain sagittal brain sections with antibodies against:
-
-
Data Analysis: Quantify the immunostaining in specific brain regions (e.g., hippocampus, corpus callosum) using semi-quantitative scoring or image analysis software.[3][4][5]
2.3.4. TUNEL Assay for Apoptosis
-
Procedure: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on brain sections to detect apoptotic cells.[3][4]
-
Data Analysis: Quantify the number of TUNEL-positive cells in relevant brain regions.[3][4]
2.3.5. Behavioral Assays
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Procedure: Place the mouse in the center of an open field arena and record its activity for a defined period.
-
Parameters: Measure total distance traveled, velocity, and time spent in the center versus the periphery.
-
-
Three-Chamber Sociability Test: Evaluates social preference and social memory.
-
Procedure: The test consists of three phases: habituation, sociability testing (stranger mouse vs. empty chamber), and social novelty testing (familiar mouse vs. novel mouse).
-
Parameters: Measure the time spent in each chamber and interacting with the mice.
-
Data Presentation
The following tables summarize the quantitative data from key experiments described in the literature.
Table 1: Effect of this compound on Survival in Scn1a+/- Mice
| Treatment Group | Survival Rate at PND 35-37 | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | 45% | - | [3][4] |
| This compound (15 mg/kg/day) | 76% | p = 0.0291 | [3][4][5] |
Table 2: Effect of this compound on Neuroinflammation and Apoptosis in Scn1a+/- Mice
| Marker | Brain Region | Vehicle-Treated Scn1a+/- | This compound-Treated Scn1a+/- | Statistical Significance | Reference |
| CD11b+ Microglia | Corpus Callosum & Hippocampus | Enriched | Significantly Reduced | p = 0.0317 | [3][4] |
| TUNEL Staining | Corpus Callosum | Increased | Lowered | p = 0.0087 (vs. WT) | [3][4] |
Table 3: Effect of Continuous this compound Infusion on Seizure-Induced Mortality
| This compound Dose (µg/kg/day) | Mortality from Spontaneous Seizures | Mortality from Heat-Induced Seizures | Reference |
| 0 | 37.5% | 80% | [6] |
| 10 | Not Reported | 20% | [6] |
| 30 | 20% | 13% | [6] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the proposed signaling pathway for this compound's action in Dravet syndrome and a typical experimental workflow.
Caption: Proposed mechanism of action for this compound in Dravet syndrome.
Caption: Experimental workflow for this compound administration and efficacy testing.
References
- 1. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 2. A review of this compound for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
Measuring Fenfluramine and its Metabolites in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of fenfluramine (FFA) and its primary active metabolite, northis compound (B1679916) (norFFA), in plasma samples. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a pharmaceutical agent that has seen renewed interest for its efficacy in treating rare forms of epilepsy. Accurate measurement of this compound and its N-de-ethylated metabolite, northis compound, in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing patient dosing and ensuring safety. This application note details various analytical techniques, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of this compound
This compound is metabolized in the body, primarily through N-de-ethylation, to form its active metabolite, northis compound. Understanding this metabolic conversion is fundamental to interpreting pharmacokinetic data.
Analytical Methodologies
Several analytical methods have been developed and validated for the quantification of this compound and northis compound in plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. The most common techniques include:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and high-throughput capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, often requiring derivatization of the analytes to improve volatility and chromatographic properties.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less sensitive than mass spectrometric methods, HPLC with conventional detectors can be a cost-effective alternative, often requiring derivatization to enhance detection.
Quantitative Data Summary
The following table summarizes the quantitative performance of various published methods for the analysis of this compound and northis compound in plasma. This allows for a direct comparison of their key validation parameters.
| Method | Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Inter-assay Precision (%) | Sample Preparation | Reference |
| LC-MS/MS | This compound | 1.64 - 1000 | 1.64 | < 15 | Protein Precipitation | [1][2] |
| Northis compound | 0.82 - 500 | 0.82 | < 15 | Protein Precipitation | [1][2] | |
| LC-MS/MS | This compound | 0.1 - 20.0 | 0.1 | 0.32 - 13.12 | Protein Precipitation | |
| GC-MS | This compound | 4.30 - 86.3 | 4.30 | Not Reported | Liquid-Liquid Extraction & Derivatization | [3] |
| Northis compound | 1.25 - 42.25 | 1.25 | Not Reported | Liquid-Liquid Extraction & Derivatization | [3] | |
| HPLC-UV | d-Fenfluramine | 10 - Not Specified | 10 | < 7 | Derivatization | [4] |
| d-Northis compound | 10 - Not Specified | 10 | < 7 | Derivatization | [4] | |
| HPLC-Fluorescence | This compound | 1 pmol - Not Specified | 1 pmol | 6.9 | Derivatization | [5] |
| Northis compound | 1 pmol - Not Specified | 1 pmol | 3.7 | Derivatization | [5] |
Experimental Protocols
This section provides a detailed protocol for a validated LC-MS/MS method for the simultaneous quantification of this compound and northis compound in human plasma.
LC-MS/MS Method Protocol
This protocol is based on a protein precipitation extraction followed by analysis using a triple quadrupole mass spectrometer.[1][2]
1. Materials and Reagents
-
This compound and Northis compound reference standards
-
Deuterated internal standards (e.g., this compound-d5, Northis compound-d5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound and northis compound from plasma samples.[1][6]
Step-by-Step Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[6]
-
Centrifuge the samples at 13,000 rpm for 20 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system, such as a Thermo Fisher Ultimate 3000, is recommended for optimal separation.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Thermofisher Quantiva, provides the necessary sensitivity and selectivity for quantification.[1][2]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separating this compound and northis compound.[7]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation. An example gradient is as follows:
-
Start with a low percentage of Mobile Phase B, and linearly increase to a high percentage over several minutes to elute the analytes.
-
-
Flow Rate: A typical flow rate is 0.5 mL/min.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for this compound, northis compound, and their internal standards should be optimized for the specific instrument used.
4. Data Analysis and Quantification
-
The concentration of this compound and northis compound in the plasma samples is determined by constructing a calibration curve.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A weighted linear regression (1/x²) is typically used to fit the calibration curve.
Alternative Sample Preparation Protocols
While protein precipitation is a common and straightforward technique, other methods like liquid-liquid extraction and solid-phase extraction can provide cleaner extracts, which may be necessary to minimize matrix effects.
Liquid-Liquid Extraction (LLE)
This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent. The pH of the plasma is typically adjusted to an alkaline condition to ensure this compound and northis compound are in their non-ionized, more organic-soluble form.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or well-plate to retain the analytes from the plasma sample. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent. This technique can provide very clean extracts and allows for sample concentration.
Conclusion
The accurate and precise measurement of this compound and northis compound in plasma is achievable through various analytical techniques. The LC-MS/MS method detailed in this application note offers a robust, sensitive, and specific approach suitable for a wide range of research and clinical applications. The choice of sample preparation and analytical method should be guided by the specific requirements of the study, including the desired sensitivity and the available resources. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]
- 2. Innovative LC-MS/MS method for therapeutic drug monitoring of this compound and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective gas chromatographic assay with electron-capture detection for dl-fenfluramine and dl-northis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of D-fenfluramine, D-northis compound and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro evaluation of this compound and northis compound as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Compounds with Fenfluramine-Like Activity
Introduction
Fenfluramine is an antiseizure medication approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3][4] Its therapeutic efficacy is attributed to a unique dual mechanism of action involving the serotonergic system and the Sigma-1 receptor (σ1R).[1][5][6] this compound's major active metabolite, northis compound, is a potent agonist at serotonin (B10506) 5-HT2C and 5-HT2B receptors, with moderate activity at the 5-HT2A receptor.[1][7] Additionally, this compound itself acts as a positive modulator of the σ1R.[8][9] This multifaceted pharmacological profile, which enhances inhibitory GABAergic neurotransmission and modulates excitatory glutamatergic activity, is believed to restore the balance between neuronal excitation and inhibition.[1][6]
These application notes provide a framework for developing an in vitro screening cascade to identify novel compounds that exhibit a pharmacological profile similar to this compound. The proposed assays will assess the binding and functional activity of test compounds at the key molecular targets: 5-HT2C, 5-HT2B, and σ1 receptors.
Key Molecular Targets for this compound-Like Activity
| Target Receptor | Primary Action of this compound/Northis compound | Therapeutic Relevance in Epilepsy |
| 5-HT2C Receptor | Agonism (by Northis compound) | Modulation of neuronal excitability, enhancement of GABAergic tone.[1] |
| 5-HT2B Receptor | Agonism (by Northis compound) | Contributes to the overall serotonergic modulation of neuronal networks.[7] |
| Sigma-1 Receptor (σ1R) | Positive Allosteric Modulation (by this compound) | Regulation of ion channels and neurotransmitter systems, diminishing glutamatergic activity.[5][8] |
Screening Cascade for this compound-Like Activity
A tiered approach is recommended to efficiently identify and characterize compounds with the desired activity profile.
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2C, 5-HT2B, and σ1 receptors.
Objective: To quantify the binding affinity of test compounds to the target receptors.
Principle: Test compounds compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (5-HT2C, 5-HT2B, or σ1R).
-
Radioligands:
-
Test Compounds: Serial dilutions of test compounds.
-
Non-specific Binding Control:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Equipment: 96-well microplates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions (or vehicle for total binding), and the non-specific binding control.
-
Radioligand Addition: Add the appropriate radioligand at a concentration near its dissociation constant (Kd).
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[10][13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | σ1R Ki (nM) |
| This compound | >1000 | >1000 | ~300 |
| Northis compound | ~10 | ~5 | >1000 |
| Test Compound X | Value | Value | Value |
| Test Compound Y | Value | Value | Value |
Protocol 2: 5-HT2C/2B Receptor Functional Assay (Calcium Flux)
This protocol measures the activation of Gq-coupled 5-HT2C and 5-HT2B receptors by monitoring changes in intracellular calcium concentration.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds at 5-HT2C and 5-HT2B receptors.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration that can be measured with a calcium-sensitive fluorescent dye.[14]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2C or 5-HT2B receptor.
-
Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[13][15]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]
-
Probenecid: To prevent dye leakage from the cells (optional, but recommended).[13]
-
Equipment: 96- or 384-well black, clear-bottom microplates, fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).[14]
Procedure:
-
Cell Plating: Seed cells into microplates and allow them to adhere overnight.[13]
-
Dye Loading: Remove the culture medium and add the dye loading solution (calcium-sensitive dye in assay buffer, with probenecid). Incubate at 37°C for 45-60 minutes in the dark.[13]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.[13]
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin kinetic measurement of fluorescence intensity.[13]
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the compound concentration to generate a dose-response curve. Calculate the EC50 and Emax values using non-linear regression.
Data Presentation:
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |
| Serotonin | Value | 100 | Value | 100 |
| Northis compound | ~25 | ~95 | ~280 | ~80 |
| Test Compound X | Value | Value | Value | Value |
| Test Compound Y | Value | Value | Value | Value |
Protocol 3: 5-HT2C/2B Receptor Functional Assay (IP1 Accumulation)
This assay provides a more direct measure of the canonical Gq/11 signaling pathway by quantifying a downstream metabolite of IP3.
Objective: To confirm and more accurately quantify the functional activity of compounds at 5-HT2C and 5-HT2B receptors.
Principle: Activation of Gq-coupled receptors leads to the production of IP3, which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, IP1 accumulates in the cell and can be quantified, typically using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[16][17][18]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2C or 5-HT2B receptor.
-
Assay Kit: Commercial IP-One HTRF® assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).
-
Stimulation Buffer: Assay buffer containing LiCl.[14]
-
Equipment: 96- or 384-well white microplates, HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed cells into white microplates and incubate overnight.
-
Compound Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of the test compound. Incubate for 30-60 minutes at 37°C.[14]
-
Cell Lysis: Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the compound concentration to determine EC50 and Emax values.
Data Presentation:
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |
| Serotonin | Value | 100 | Value | 100 |
| Northis compound | Value | Value | Value | Value |
| Test Compound X | Value | Value | Value | Value |
| Test Compound Y | Value | Value | Value | Value |
Protocol 4: Sigma-1 Receptor Functional Assay (Potentiation of σ1R Agonist)
This protocol is designed to identify positive allosteric modulators (PAMs) of the σ1R, reflecting the activity of this compound.
Objective: To determine if test compounds can potentiate the activity of a known σ1R agonist.
Principle: this compound has been shown to be a positive modulator of the σ1R, meaning it enhances the response of σ1R agonists without having agonist activity on its own.[8][9] This can be measured in a functional assay, such as a calcium flux assay in a cell line co-expressing the σ1R and a relevant ion channel, by observing a leftward shift in the dose-response curve of a reference agonist.
Materials:
-
Cells: A suitable cell line endogenously or recombinantly expressing the human σ1R and a downstream effector (e.g., neuroblastoma cells, or HEK293 cells engineered to show a σ1R-dependent response).
-
Reference Agonist: A known σ1R agonist, such as PRE-084.[8]
-
Assay: A suitable functional readout, such as a calcium flux assay or a neurite outgrowth assay. For this protocol, a calcium flux assay is described.
-
Equipment: As described in Protocol 2.
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1-3 from the Calcium Flux Assay protocol.
-
Compound Pre-incubation: Add the test compound at a fixed concentration (or vehicle) to the wells and incubate for 10-15 minutes.
-
Agonist Stimulation: Add serial dilutions of the reference σ1R agonist (PRE-084) to the wells.
-
Measurement: Immediately measure the fluorescence signal as described in the Calcium Flux Assay protocol.
-
Data Analysis: Generate dose-response curves for the reference agonist in the presence and absence of the test compound. A test compound is considered a positive modulator if it causes a statistically significant leftward shift in the EC50 of the reference agonist without increasing the maximal response.
Data Presentation:
| Compound | PRE-084 EC50 (nM) (Vehicle) | PRE-084 EC50 (nM) (+ Test Compound) | Fold Shift (EC50) |
| This compound | Value | Value | Value |
| Test Compound X | Value | Value | Value |
| Test Compound Y | Value | Value | Value |
Concluding Remarks
This comprehensive set of protocols provides a robust framework for screening and identifying compounds that mimic the key pharmacological activities of this compound. By systematically evaluating binding affinity and functional activity at 5-HT2C, 5-HT2B, and Sigma-1 receptors, researchers can effectively triage compound libraries to discover novel candidates with potential as antiseizure medications for developmental and epileptic encephalopathies. Promising leads identified through this cascade should be further characterized in more complex in vitro models, such as automated electrophysiology on neuronal cultures, and subsequently in in vivo models of epilepsy.
References
- 1. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Dravet and Lennox-Gastaut Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dravetfoundation.org [dravetfoundation.org]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bu.edu [bu.edu]
- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 18. resources.revvity.com [resources.revvity.com]
Using Fenfluramine as a Pharmacological Tool to Study the Serotonin System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine is a potent and multifaceted pharmacological agent that has been instrumental in elucidating the complex roles of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system in various physiological and pathological processes. Initially developed as an appetite suppressant, its profound effects on serotonergic neurotransmission have made it an invaluable tool in neuroscience research.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the serotonin system.
This compound, a phenethylamine (B48288) derivative, primarily acts as a serotonin-releasing agent and reuptake inhibitor.[2] Its mechanism of action is complex, involving interactions with the serotonin transporter (SERT), the vesicular monoamine transporter 2 (VMAT2), and various serotonin receptors.[3][4] Furthermore, its active metabolite, northis compound (B1679916), exhibits its own distinct pharmacological profile, contributing to the overall effects of the parent compound.[4][5]
These notes are intended to guide researchers in the effective use of this compound as a pharmacological tool, providing a summary of its mechanisms, quantitative data on its interactions with key molecular targets, and detailed protocols for its application in common experimental paradigms.
Pharmacological Profile of this compound and Northis compound
This compound's primary mechanism of action is the elevation of extracellular serotonin levels. It achieves this through a dual action:
-
Serotonin Transporter (SERT) Substrate: this compound acts as a substrate for SERT, leading to transporter-mediated release of serotonin from the presynaptic terminal into the synaptic cleft.[4]
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: this compound disrupts the vesicular storage of serotonin by interacting with VMAT2, which increases the cytoplasmic concentration of serotonin available for release.[4]
In addition to its effects on serotonin release and reuptake, this compound and its primary active metabolite, northis compound, exhibit direct interactions with various serotonin receptors and the sigma-1 receptor.
Data Presentation: Binding Affinities and Functional Data
The following tables summarize the binding affinities (Ki) of this compound and northis compound for key targets in the serotonin system, as well as quantitative data from in vivo microdialysis studies.
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| This compound | Sigma-1 Receptor | 266 nM | Not Specified | [6][7] |
| 5-HT1A Receptor | Low Affinity (µM range) | Not Specified | [3][6][7] | |
| 5-HT2A Receptor | Weak Agonist (Low Affinity) | Not Specified | [3] | |
| 5-HT2B Receptor | Weak Agonist (Low Affinity) | Not Specified | [3][8] | |
| 5-HT2C Receptor | Weak Agonist (Low Affinity) | Not Specified | [3] | |
| Northis compound | Sigma-1 Receptor | Inhibition | Not Specified | [6][7] |
| 5-HT2A Receptor | High Affinity | Not Specified | [3][8] | |
| 5-HT2B Receptor | High Affinity | Not Specified | [3][8] | |
| 5-HT2C Receptor | High Affinity | Not Specified | [3][8] |
Table 1: Binding Affinities of this compound and Northis compound. This table presents the binding affinities (Ki) of this compound and its active metabolite, northis compound, for various receptors.
| Brain Region | This compound Dose (mg/kg, i.p.) | Peak Increase in Extracellular 5-HT | Species | Reference |
| Striatum | 1 | 182% | Rat | [9] |
| Frontal Cortex | 10 | 331-810% | Rat | [10] |
| Lateral Hypothalamus | 10 | 331-810% | Rat | [10] |
| Nucleus Accumbens | 10 | 331-810% | Rat | [10] |
Table 2: Effect of Acute this compound Administration on Extracellular Serotonin Levels (In Vivo Microdialysis). This table summarizes the dose-dependent effects of acute this compound administration on the percentage increase of extracellular serotonin in different brain regions of the rat.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the serotonin system.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Workflow for a drug discrimination paradigm.
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Serotonin
This protocol describes the use of in vivo microdialysis to measure this compound-induced changes in extracellular serotonin levels in the brain of a freely moving rat.[9][10][11][12][13][14][15]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Microdialysis guide cannula and probes (e.g., CMA 12)
-
Microinfusion pump and liquid switch
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula into the desired brain region (e.g., striatum, prefrontal cortex, or hypothalamus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or saline.
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin content using HPLC-ECD.
-
Express the results as a percentage change from the average baseline concentration.
-
Radioligand Binding Assay for Serotonin Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.[1][16][17][18]
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
This compound hydrochloride
-
Non-labeled specific ligand for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In test tubes, add the assay buffer, cell membranes, and either this compound, buffer (for total binding), or a high concentration of the non-labeled specific ligand (for non-specific binding).
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
-
Incubation:
-
Incubate the tubes at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Drug Discrimination Assay in Rodents
This protocol outlines a two-lever drug discrimination task in rats to assess the subjective effects of this compound.[19][20][21][22][23][24]
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
Food or water reinforcers
-
This compound hydrochloride
-
Saline (0.9% NaCl)
Procedure:
-
Training Phase:
-
Rats are typically food or water-deprived to motivate responding.
-
On training days, rats receive either this compound (e.g., 2 mg/kg, i.p.) or saline 30 minutes before being placed in the operant chamber.
-
Following this compound administration, responses on one lever (the "drug lever") are reinforced (e.g., with a food pellet or water).
-
Following saline administration, responses on the other lever (the "saline lever") are reinforced.
-
Training continues until rats reliably press the correct lever (>80% accuracy) depending on the injection they received.
-
-
Testing Phase:
-
Once trained, test sessions are conducted to assess the discriminative stimulus effects of different doses of this compound or other test compounds.
-
During test sessions, a specific dose of the drug is administered, and the rat is placed in the chamber.
-
The number of presses on each lever is recorded during a fixed period (e.g., 15 minutes), but no reinforcement is delivered.
-
The results are expressed as the percentage of responses on the this compound-appropriate lever.
-
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response in mice is a behavioral assay often used to assess 5-HT2A receptor activation.[25][26][27][28][29][30]
Materials:
-
Male C57BL/6J mice
-
Observation chambers
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Video recording equipment (optional but recommended)
Procedure:
-
Habituation:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-15 mg/kg, i.p.) or saline.
-
-
Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Observe and count the number of head twitches (rapid, side-to-side head movements) for a defined period (e.g., 30-60 minutes). The counting can be done in intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Compare the total number of head twitches between the this compound-treated and saline-treated groups.
-
A significant increase in head twitches in the this compound group is indicative of 5-HT2A receptor activation.
-
Conclusion
This compound remains a powerful and versatile pharmacological tool for investigating the intricacies of the serotonin system. Its complex mechanism of action, involving serotonin release, reuptake inhibition, and direct receptor interactions, allows for the probing of multiple aspects of serotonergic neurotransmission. The protocols provided in these application notes offer a starting point for researchers to utilize this compound effectively in their studies. It is crucial for investigators to carefully consider the dose, route of administration, and time course of this compound's effects, as well as the contribution of its active metabolite, northis compound, when designing and interpreting experiments. By leveraging the unique properties of this compound, the scientific community can continue to advance our understanding of the role of serotonin in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Low-dose this compound in the treatment of neurologic disorders: experience in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Differences between d-fenfluramine and d-northis compound in serotonin presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of D-fenfluramine on serotonin release in brains of anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acnp.org [acnp.org]
- 18. revvity.com [revvity.com]
- 19. This compound discrimination in obese and lean Zucker rats: serotonergic mediation of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of dopamine agonists and this compound on discriminative behavior in obese and lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the phenethylamine derivatives, BL-3912, this compound, and Sch-12679, in rats trained with LSD as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Temporal differences in behavioral effect of this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. ijpp.com [ijpp.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. This compound-induced head-twitch response in mice and its modification by certain drugs influencing the central 5-hydroxytryptamine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Head-twitch response - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
What is the appropriate dosage of Fenfluramine for preclinical studies in rats?
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the appropriate dosage of Fenfluramine for preclinical studies in rats, based on a review of published research. The information is intended to guide researchers in designing and conducting well-controlled experiments.
Introduction
This compound is a serotonergic agent that has been investigated for various therapeutic applications, including appetite suppression and, more recently, as an anti-epileptic drug. Preclinical studies in rat models are crucial for understanding its pharmacokinetics, efficacy, and safety profile. The selection of an appropriate dosage is a critical step in the design of these studies and depends on the specific research question, the route of administration, and the duration of treatment.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various preclinical studies in rats, categorized by the type of study.
Table 1: Pharmacokinetic Studies
| Route of Administration | Dosage Range (mg/kg) | Study Type | Key Findings |
| Intravenous (i.v.) | 1.25 - 12.5 | Single dose | Apparent first-order kinetics up to 6.25 mg/kg; nonlinear kinetics at 12.5 mg/kg.[1] |
| Oral (p.o.) | 0.3 - 12.5 | Single dose | Rapidly absorbed; bioavailability of about 20%.[1][2] |
| Subcutaneous (s.c.) | 1.25 - 12.5 | Single and multiple doses | Dose-dependent alterations in kinetic parameters, indicating saturation of hepatic clearance at higher doses.[2] |
| Intraperitoneal (i.p.) | 20 | Single dose | Used to compare pharmacokinetics of enantiomers.[3][4] |
Table 2: Efficacy Studies (Seizure Models)
| Route of Administration | Dosage Range (mg/kg) | Study Type | Rat Model | Key Findings |
| Intraperitoneal (i.p.) | Up to 30 | Acute (single dose) | Maximal Electroshock (MES) test | Active against MES-induced seizures.[5] |
| Oral (p.o.) | 3.5 - 20 | Daily for 10 weeks | Juvenile rat toxicity study with seizure monitoring | Not explicitly for efficacy, but provides chronic dosing data.[6] |
Table 3: Toxicity and Safety Studies
| Route of Administration | Dosage Range (mg/kg/day) | Duration | Key Findings |
| Oral (p.o.) | 3.5, 9, 20 | 10 weeks (juvenile rats) | Drug-related mortality at 20 mg/kg/day.[6] |
| Oral (p.o.) | Up to 24 | Repeated-dose | Well-tolerated; dose-dependent decreases in activity and body weight.[6] |
| Intraperitoneal (i.p.) | 1 (d-northis compound) | Single dose | Higher doses of d-northis compound caused severe toxicity.[3][7] |
Table 4: Anorectic and Behavioral Studies
| Route of Administration | Dosage Range (mg/kg) | Duration | Key Findings |
| Intraperitoneal (i.p.) | 10 | 5 days on, 5 days off (repeated) | Repeatedly suppressed food intake.[8] |
| Intraperitoneal (i.p.) | 5 (b.i.d.) | 4 days | Reduced brain 5-HT and 5-HIAA levels.[9] |
| Intraperitoneal (i.p.) | 0.5 - 5 (escalating, b.i.d.) | 4 days per dose | Prevented the 5-HT-depleting effect.[9] |
| Oral (p.o.) | 1.25 - 10 | 10 days | Reduced hypothalamic 5-HT levels at 10 mg/kg/day.[10] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Preparation of this compound Solution
-
Vehicle: The choice of vehicle depends on the administration route. For oral administration, this compound hydrochloride can be dissolved in distilled water or 0.9% saline. For intraperitoneal or subcutaneous injections, sterile 0.9% saline is a common vehicle.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the rats. The volume of administration should be kept consistent, typically between 1-5 mL/kg for oral and 1-2 mL/kg for parenteral routes.
-
Preparation: On the day of the experiment, weigh the required amount of this compound hydrochloride and dissolve it in the appropriate volume of the chosen vehicle. Ensure the solution is clear and free of particulates before administration.
Administration Protocols
Protocol 1: Acute Single-Dose Administration (e.g., for Pharmacokinetics or Acute Seizure Models)
-
Weigh each rat to determine the precise volume of the this compound solution to be administered.
-
Administer the calculated dose via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
For pharmacokinetic studies, collect blood samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
For acute seizure models, induce seizures at the expected time of peak drug effect.
Protocol 2: Chronic Daily Administration (e.g., for Long-Term Efficacy or Toxicity Studies)
-
Weigh the rats daily or weekly to adjust the dosage as their weight changes.
-
Administer the specified dose of this compound at the same time each day for the duration of the study.
-
Monitor the animals for any adverse effects, changes in body weight, food and water intake, and behavioral alterations.
-
Conduct behavioral tests or other assessments at specified time points during the study.
Protocol 3: Escalating-Dose Regimen
-
Begin with a low dose of this compound (e.g., 0.5 mg/kg, twice daily).
-
Administer each dose for a set period (e.g., 4 days).[9]
-
Incrementally increase the dose at the end of each period (e.g., to 1, 1.5, 2, 3, 4, and 5 mg/kg, twice daily).[9]
-
This regimen can be used to assess the development of tolerance or to minimize adverse effects.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for a Chronic Dosing Study
Caption: A typical experimental workflow for a chronic this compound study in rats.
Diagram 2: Escalating-Dose Administration Protocol
Caption: An escalating-dose protocol for this compound administration in rats.
Diagram 3: Proposed Serotonergic Mechanism of this compound
Caption: A simplified diagram of this compound's proposed mechanism of action.
Important Considerations
-
Enantiomers: this compound is a racemic mixture of d-fenfluramine and l-fenfluramine. These enantiomers and their metabolites (d-northis compound and l-northis compound) may have different pharmacokinetic and pharmacodynamic properties.[3][4][5] Researchers should consider which form of the drug is most appropriate for their study.
-
Non-linear Pharmacokinetics: At higher doses (e.g., 12.5 mg/kg), this compound exhibits non-linear pharmacokinetics in rats, which can lead to a greater than proportional increase in drug exposure.[1][2] This should be taken into account when selecting and interpreting data from high-dose studies.
-
Serotonin Depletion: Chronic or high-dose administration of this compound can lead to a reduction in brain serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).[9][10] An escalating-dose regimen may mitigate this effect.[9]
-
Toxicity: High doses of this compound can be toxic. In juvenile rats, a dose of 20 mg/kg/day resulted in mortality.[6] The d-enantiomer of northis compound (B1679916) has been noted to cause severe toxicity at doses higher than 1 mg/kg.[3][7] Careful monitoring for adverse effects is essential in all studies.
-
Regulatory Guidance: For studies intended to support drug development, researchers should consult relevant regulatory guidelines for preclinical safety and efficacy testing.
References
- 1. Disposition of (-)-fenfluramine and its active metabolite, (-)-northis compound in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose kinetics of d-fenfluramine in rats given anorectic and toxic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of d- and l-northis compound following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of d‐ and l‐northis compound following their administration as individual enantiomers in rats | Semantic Scholar [semanticscholar.org]
- 5. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of d- and l-northis compound following their administration as individual enantiomers in rats : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. Intermittent, chronic this compound administration to rats repeatedly suppresses food intake despite substantial brain serotonin reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound dosage regimen and reduced food intake on levels of 5-HT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of chronic D-fenfluramine administration on rat hypothalamic serotonin levels and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunohistochemistry techniques to visualize Fenfluramine's effect on serotonin nerve terminals.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for visualizing and quantifying the effects of Fenfluramine on serotonin (B10506) (5-hydroxytryptamine, 5-HT) nerve terminals in the brain. This compound, a serotonin-releasing agent and reuptake inhibitor, has significant effects on the serotonergic system.[1][2] Understanding these effects at the cellular level is crucial for neuroscience research and drug development.
Introduction to this compound's Mechanism of Action
This compound primarily enhances serotonergic neurotransmission by promoting the release of serotonin from presynaptic neurons and inhibiting its reuptake via the serotonin transporter (SERT).[1][2] It interacts with the vesicular monoamine transporter 2 (VMAT2), leading to an increased release of serotonin into the synaptic cleft.[1] High doses of this compound have been associated with long-term decreases in brain serotonin levels and have been suggested to have neurotoxic effects on serotonin axons and terminals.[3][4]
Key Immunohistochemical Targets
To visualize this compound's effects on serotonin nerve terminals, two primary protein targets are commonly assessed using immunohistochemistry:
-
Serotonin Transporter (SERT): As the primary site of this compound's action for reuptake inhibition, visualizing SERT provides a direct measure of the integrity and density of serotonin nerve terminals.[5][6]
-
Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in serotonin biosynthesis.[7] Visualizing TPH allows for the identification of serotonin-producing neurons and their projections.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound on serotonin nerve terminals using methods comparable to immunohistochemistry.
Table 1: Effect of High-Dose this compound on SERT Binding
| Brain Region | Treatment Group | % Decrease in SERT Binding (Compared to Control) | Time Point | Reference |
| Caudate | D-Fenfluramine | ~30-60% | 2 days | [8] |
| Caudate | D-Fenfluramine | ~30-60% | 2 weeks | [8] |
| Whole Brain (minus Caudate) | D-Fenfluramine | ~30-60% | 2 days | [8] |
| Whole Brain (minus Caudate) | D-Fenfluramine | ~30-60% | 2 weeks | [8] |
Table 2: Qualitative Changes in Serotonin-like Immunoreactivity after High-Dose this compound
| Brain Region | Observed Effect | Time Point | Reference |
| Cerebral Cortex | Profound decrease in density of fine-caliber 5-HT-like immunoreactive fibers | 12-18 hours | [3] |
| Hippocampus | Profound decrease in density of fine-caliber 5-HT-like immunoreactive fibers | 12-18 hours | [3] |
| Cerebellum | Profound decrease in density of fine-caliber 5-HT-like immunoreactive fibers | 12-18 hours | [3] |
| Striatum | Profound decrease in density of fine-caliber 5-HT-like immunoreactive fibers | 12-18 hours | [3] |
| Hippocampal Formation | Profound reduction in the density of serotonin-immunoreactive axons. More effect on fine-caliber fibers. | 5-12 days | [4] |
| Hippocampal Formation | Markedly increased density of normal-appearing serotonin-immunoreactive axons, suggesting regeneration. | 20 days | [4] |
| Hippocampal Formation | Restored pattern of innervation, but density still lower than controls. | 40 days | [4] |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of SERT and TPH in rodent brain tissue.
General Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or freezing microtome. Store sections in a cryoprotectant solution at -20°C.
Protocol for SERT Immunohistochemistry
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (Optional but Recommended): Incubate sections in a citrate-based antigen retrieval solution at 80°C for 30 minutes. Allow to cool to room temperature.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 10% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against SERT (e.g., rabbit anti-SERT) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) diluted in blocking buffer for 2 hours at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Mounting and Coverslipping: Mount sections onto glass slides and coverslip with an anti-fade mounting medium.
Protocol for TPH Immunohistochemistry
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against TPH (e.g., sheep anti-TPH) diluted in blocking buffer for 48 hours at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-sheep conjugated to a fluorophore) diluted in blocking buffer for 2 hours at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Mounting and Coverslipping: Mount sections onto glass slides and coverslip with an anti-fade mounting medium.
For a non-fluorescent detection method, a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and diaminobenzidine (DAB) reaction can be used.[10]
Visualization and Analysis
Stained sections can be visualized using a fluorescence or confocal microscope. Quantitative analysis of the density of SERT or TPH-immunoreactive fibers can be performed using image analysis software (e.g., ImageJ/Fiji) by measuring the area and intensity of the fluorescent signal in defined brain regions.
Diagrams
Caption: this compound's mechanism of action at the serotonin synapse.
Caption: Experimental workflow for immunohistochemistry.
Caption: Logical relationships in studying this compound's effects.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Neurochemical mechanism of action of drugs which modify feeding via the serotoninergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively and differentially decreases the density of serotonergic nerve terminals in rat brain: evidence from immunocytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical study of short- and long-term effects of DL-fenfluramine on the serotonergic innervation of the rat hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemical detection of the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical localization of serotonin transporter in normal and colchicine treated rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain tryptophan hydroxylase: purification of, production of antibodies to, and cellular and ultrastructural localization in serotonergic neurons of rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-dose this compound administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 10. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
Application Notes and Protocols for a Preclinical Study on the Long-Term Behavioral Effects of Fenfluramine
Version: 1.0
Introduction
Fenfluramine is a sympathomimetic amine that primarily acts as a serotonin-releasing agent and reuptake inhibitor, leading to increased levels of serotonin (B10506) in the synaptic cleft.[1] While historically used as an appetite suppressant, its potential long-term effects on behavior warrant thorough investigation. These application notes provide a comprehensive experimental design to assess the chronic behavioral consequences of this compound administration in a rodent model. The protocols outlined below are intended for researchers, scientists, and drug development professionals to standardize the investigation of this compound's long-term behavioral profile, focusing on anxiety, depression-like behaviors, and cognitive function.
Experimental Design
This study will employ a longitudinal design to assess the long-term behavioral effects of chronic this compound administration in adult mice.
Animal Model:
-
Species: Mus musculus (C57BL/6 strain)
-
Age: 8 weeks at the start of the experiment
-
Sex: Male and Female (housed separately)
-
Number of animals: n=15 per group
Experimental Groups:
| Group ID | Treatment | Dose | Administration Route | Duration |
| VEH-CTRL | Vehicle (Saline) | - | Oral Gavage | 8 weeks |
| FEN-LOW | This compound | 5 mg/kg | Oral Gavage | 8 weeks |
| FEN-HIGH | This compound | 10 mg/kg | Oral Gavage | 8 weeks |
Timeline:
A washout period of 4 weeks will follow the chronic administration phase to assess for lasting behavioral alterations. Behavioral testing will be conducted at baseline (before treatment), at the end of the 8-week treatment period, and after the 4-week washout period.
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between experimental groups.
Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Parameter | Baseline (Mean ± SEM) | Week 8 (Mean ± SEM) | Week 12 (Washout) (Mean ± SEM) |
| Total Distance Traveled (cm) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Time in Center Zone (s) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Center Zone Entries | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Rearing Frequency | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH |
Table 2: Elevated Plus Maze - Anxiety-Like Behavior
| Parameter | Baseline (Mean ± SEM) | Week 8 (Mean ± SEM) | Week 12 (Washout) (Mean ± SEM) |
| Time in Open Arms (s) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Open Arm Entries (%) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Time in Closed Arms (s) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH | |||
| Closed Arm Entries (%) | |||
| VEH-CTRL | |||
| FEN-LOW | |||
| FEN-HIGH |
Table 3: Forced Swim Test - Depression-Like Behavior
| Parameter | Week 8 (Mean ± SEM) | Week 12 (Washout) (Mean ± SEM) |
| Immobility Time (s) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH | ||
| Struggling Time (s) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH | ||
| Latency to First Immobility (s) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH |
Table 4: Morris Water Maze - Spatial Learning and Memory
| Parameter | Week 8 (Mean ± SEM) | Week 12 (Washout) (Mean ± SEM) |
| Escape Latency (s) - Acquisition Phase (Day 1-4) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH | ||
| Time in Target Quadrant (s) - Probe Trial (Day 5) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH | ||
| Platform Crossings - Probe Trial (Day 5) | ||
| VEH-CTRL | ||
| FEN-LOW | ||
| FEN-HIGH |
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[2]
Apparatus: A square arena (50 cm x 50 cm x 40 cm) made of non-reflective material. The arena is divided into a central zone (25 cm x 25 cm) and a peripheral zone.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for 10 minutes.
-
Record the session using an overhead video camera.
-
After each trial, clean the arena with 70% ethanol (B145695) to remove olfactory cues.
-
Analyze the video recordings to quantify the total distance traveled, time spent in the center and peripheral zones, number of entries into the center zone, and rearing frequency.
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the innate fear of open/elevated spaces and the drive to explore a novel environment.[3][4][5]
Apparatus: A plus-shaped maze with two open arms (30 cm x 5 cm) and two enclosed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm). The maze is elevated 50 cm above the floor.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes prior to the test.
-
Place the mouse on the central platform, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.[6]
-
Record the session using an overhead video camera.
-
After each trial, clean the maze with 70% ethanol.
-
Analyze the video recordings to quantify the time spent in and the number of entries into the open and closed arms.
Forced Swim Test
Objective: To assess depression-like behavior by measuring the duration of immobility in an inescapable water-filled cylinder.[7][8]
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes prior to the test.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session using a side-view video camera.
-
After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning to its home cage.
-
Analyze the last 4 minutes of the video recording to quantify the duration of immobility (floating with only minor movements to keep the head above water) and struggling (active swimming and climbing).[9][11]
Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.[12][13][14][15]
Apparatus: A circular pool (120 cm diameter, 60 cm height) filled with opaque water (20-22°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants. Various extra-maze visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
The mouse is placed in the pool at a novel start position and allowed to swim freely for 60 seconds.
-
Record the swimming path using a video tracking system.
-
Analyze the time spent in the target quadrant (where the platform was located) and the number of times the mouse crossed the former platform location.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action on the serotonergic synapse.
Caption: Workflow for the long-term behavioral study of this compound.
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. Open field test for mice [protocols.io]
- 3. Intermittent, chronic this compound administration to rats repeatedly suppresses food intake despite substantial brain serotonin reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-dark box test for mice [protocols.io]
- 5. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 6. Morris water maze [bio-protocol.org]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 9. Clinical and neurochemical effects of this compound in children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UC Davis - Morris Water Maze [protocols.io]
- 11. Chronic this compound administration: some cerebral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anilocus.com [anilocus.com]
- 13. This compound long-term administration and brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Fenfluramine's Impact on Neuronal Firing Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine (FFA) is an amphetamine derivative that has been repurposed as an effective anti-seizure medication for treating rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action is multimodal, primarily involving the serotonergic system and sigma-1 (σ1) receptors.[3][4] Understanding the precise effects of this compound on neuronal excitability and synaptic transmission is crucial for elucidating its therapeutic mechanisms and for the development of novel antiepileptic drugs. Electrophysiology techniques, such as patch-clamp recordings in brain slices and multi-electrode array (MEA) analysis of neuronal cultures, are powerful tools for investigating these effects at the cellular and network levels.
This document provides detailed application notes and protocols for measuring the impact of this compound on neuronal firing using these electrophysiological methods.
Mechanism of Action Overview
This compound's primary mechanism of action involves the modulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) levels in the brain. It acts as a serotonin-releasing agent and a reuptake inhibitor, leading to increased extracellular 5-HT concentrations.[5] This elevated serotonin then acts on a variety of postsynaptic receptors. This compound and its active metabolite, northis compound, have been shown to have activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors.[3]
The anti-seizure effects of this compound are believed to be mediated through the enhancement of inhibitory GABAergic neurotransmission and the modulation of excitatory glutamatergic activity.[3][6] Specifically, increased serotonergic signaling can enhance the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons.[1] Additionally, this compound exhibits activity as a positive modulator of the sigma-1 (σ1) receptor, which is involved in regulating neurotransmitter release.[7] This dual action on both the serotonergic and sigma-1 systems contributes to its efficacy in reducing seizure frequency.
Signaling Pathway of this compound's Action
References
- 1. Brain stimulation reward - Wikipedia [en.wikipedia.org]
- 2. This compound Results in 54% Reduction in Mean Monthly Convulsive Seizure Frequency - - Practical Neurology [practicalneurology.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. criver.com [criver.com]
- 5. Neuromodulation of frontal and temporal cortex by intravenous d-fenfluramine: an [15O]H2O PET study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Electrode Array Analysis Identifies Complex Dopamine Responses and Glucose Sensing Properties of Substantia Nigra Neurons in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
A guide to the clinical trial methodology for Fenfluramine in rare epilepsies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine is a medication that has demonstrated significant efficacy in reducing seizure frequency in patients with rare and severe forms of epilepsy, including Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2] Its approval for these indications marks a crucial advancement in the management of these devastating conditions.[3] This document provides a detailed guide to the clinical trial methodologies that have been pivotal in establishing the safety and efficacy of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of antiepileptic drugs.
This compound's mechanism of action is believed to be multimodal, primarily involving serotonergic neurotransmission and positive modulation of the sigma-1 receptor.[1][3][4] This dual action helps to restore the balance between excitatory and inhibitory neurotransmission in the brain.[4]
I. Clinical Trial Design and Endpoints
The clinical development of this compound for rare epilepsies has been built upon a foundation of rigorous, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.[5][6][7][8]
Key Design Features:
-
Patient Population: Trials have enrolled pediatric and young adult patients (typically aged 2 to 35 years) with a confirmed diagnosis of Dravet syndrome or LGS who experience a high frequency of seizures despite treatment with other antiepileptic drugs.[6][9][10][11][12]
-
Randomization: Patients are typically randomized in a 1:1:1 ratio to receive one of two doses of this compound or a placebo, in addition to their existing antiepileptic drug regimen.[6][13]
-
Blinding: Both patients and investigators are blinded to the treatment assignment to minimize bias.
-
Phases of the Trial: The trials generally consist of a baseline observation period (typically 4-6 weeks) to establish seizure frequency, followed by a titration period (e.g., 2 weeks) and a maintenance period (e.g., 12 weeks) at the assigned dose.[6][8][9][11][12][13]
-
Open-Label Extension (OLE): Following completion of the double-blind phase, eligible patients often have the option to enroll in a long-term open-label extension study to continue receiving this compound and to gather further data on long-term safety and efficacy.[5][14][15]
Primary and Secondary Endpoints:
The primary efficacy endpoint in these trials is typically the percentage change from baseline in the frequency of a specific seizure type over a defined period.
-
For Dravet Syndrome: The primary endpoint is the change in the frequency of convulsive seizures.[6][7][8]
-
For Lennox-Gastaut Syndrome: The primary endpoint is the change in the frequency of drop seizures (seizures that result in a fall).[9][11][12][14]
Key secondary endpoints often include:
-
The proportion of patients achieving a significant reduction in seizure frequency (e.g., ≥50% or ≥75% reduction).[9][16][17]
-
The change in the frequency of other seizure types.[9]
-
Investigator and caregiver assessments of improvement using scales like the Clinical Global Impression of Improvement (CGI-I).[9][10]
II. Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound in Dravet syndrome and Lennox-Gastaut syndrome.
Table 1: Efficacy of this compound in Dravet Syndrome
| Endpoint | This compound 0.7 mg/kg/day | This compound 0.2 mg/kg/day | Placebo |
| Median Reduction in Monthly Convulsive Seizure Frequency (MCSF) | 74.9%[7] | 42.3% | 19.2%[18] |
| Placebo-Adjusted Reduction in MCSF | 62.3% - 64.8%[7][16] | 32.4%[7][16] | - |
| Patients with ≥50% Reduction in MCSF | 72.9% - 73%[6][16] | 46%[16] | 6% - 6.3%[6][16] |
| Patients with ≥75% Reduction in MCSF | 48%[16] | 28%[16] | 4%[16] |
| Median Longest Seizure-Free Interval | 30 days[6][8] | - | 10 days[6][8] |
Table 2: Efficacy of this compound in Lennox-Gastaut Syndrome
| Endpoint | This compound 0.7 mg/kg/day | This compound 0.2 mg/kg/day | Placebo |
| Median Percentage Reduction in Drop Seizure Frequency | 26.5%[9][11][12][19] | 14.2%[9][11][12] | 7.6% - 7.8%[9][11][12][19] |
| Placebo-Adjusted Median Difference in Drop Seizures | -19.9%[9][11][12] | - | - |
| Patients with ≥50% Reduction in Drop Seizures | 25%[9] | - | 10%[9] |
| Reduction in Generalized Tonic-Clonic Seizure Frequency | 45.7%[9] | 58.2%[9] | Increase of 3.7%[9] |
Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥10% and greater than placebo)
| Adverse Event | This compound |
| Decreased appetite[6][8][9][15][19] | |
| Somnolence[6][8][9][19] | |
| Fatigue[9][15][19] | |
| Diarrhea[7][17][19] | |
| Vomiting[17][19] | |
| Pyrexia (Fever)[6][8][19] | |
| Lethargy[7] | |
| Decreased weight[7] |
Important Safety Information: this compound has a boxed warning for Valvular Heart Disease (VHD) and Pulmonary Arterial Hypertension (PAH). Regular cardiac monitoring via echocardiograms is a required part of the risk evaluation and mitigation strategy (REMS) program.[5]
III. Experimental Protocols
This section outlines the detailed methodologies for key experiments and procedures in this compound clinical trials.
Protocol 1: Patient Screening and Enrollment
Objective: To identify and enroll eligible patients with Dravet syndrome or Lennox-Gastaut syndrome.
Inclusion Criteria:
-
Male or non-pregnant, non-lactating female, aged 2 to 35 years.[10]
-
Confirmed clinical diagnosis of Dravet syndrome or Lennox-Gastaut syndrome.[10]
-
For LGS, onset of seizures at or before 11 years of age and abnormal cognitive development.[10]
-
Seizures not adequately controlled by current antiepileptic treatments (typically on 1 to 4 concomitant antiepileptic drugs).[10]
-
A minimum number of qualifying seizures during the 6-week baseline period (e.g., ≥6 convulsive seizures for Dravet syndrome, ≥2 drop seizures per week for LGS).[6][8][11][12]
Exclusion Criteria:
-
History of or current evidence of valvular heart disease or pulmonary arterial hypertension.
-
Use of stiripentol (B1682491) (in some Dravet syndrome trials).[6][8]
-
Clinically significant unstable medical conditions.
Protocol 2: Dosing and Administration
Objective: To administer this compound or placebo according to the randomized, double-blind protocol.
Materials:
-
This compound oral solution (2.2 mg/mL).[3]
-
Matching placebo oral solution.
-
Accurate oral dosing syringes.
Procedure:
-
This compound is typically initiated at a starting dose of 0.2 mg/kg/day, divided into two equal doses.[3]
-
The dose may be titrated upwards every 4 days.[3]
-
The target maintenance doses in clinical trials have generally been 0.2 mg/kg/day and 0.7 mg/kg/day (maximum of 26 mg/day).[3][6][8]
-
For patients also taking stiripentol (where permitted), the maximum this compound dose is typically lower (e.g., 0.4 mg/kg/day, maximum 17 mg/day) due to a drug interaction.[3]
-
The oral solution is best taken with food to reduce potential stomach upset.[3]
Protocol 3: Seizure Frequency Assessment
Objective: To accurately document the frequency and type of seizures throughout the trial.
Procedure:
-
Caregivers are trained to identify and classify different seizure types.
-
A daily seizure diary (electronic or paper) is maintained by the caregiver to record all seizure events.
-
The primary outcome is the monthly frequency of the target seizure type (convulsive seizures for Dravet syndrome, drop seizures for LGS).
-
Data from the seizure diaries are collected and reviewed at each study visit.
Protocol 4: Safety Monitoring
Objective: To monitor the safety and tolerability of this compound.
Procedures:
-
Cardiovascular Monitoring: Regular echocardiograms are performed at baseline and at specified intervals throughout the trial to monitor for any signs of valvular heart disease or pulmonary arterial hypertension.
-
Adverse Event Reporting: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug.
-
Physical and Neurological Examinations: These are conducted at baseline and at regular intervals.
-
Vital Signs and Laboratory Tests: Blood pressure, heart rate, and routine blood and urine tests are monitored.
-
Weight and Appetite Monitoring: Changes in appetite and body weight are tracked.[5]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical clinical trial workflow.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. researchgate.net [researchgate.net]
- 3. epilepsy.com [epilepsy.com]
- 4. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dravet Syndrome Study Design | FINTEPLA® (this compound) oral solution [finteplahcp.com]
- 6. This compound in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurologylive.com [neurologylive.com]
- 14. This compound efficacy trajectories in placebo or treatment groups from randomized controlled trial to open-label extension [aesnet.org]
- 15. This compound provides clinically meaningful reduction in frequency of drop seizures in patients with Lennox-Gastaut syndrome: Interim analysis of an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. U.S. FDA Approves FINTEPLA[®] ▼(this compound) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]
- 18. This compound for Dravet Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Phase 3 Clinical Trial for this compound Show Reduction in Seizures per Month - - Practical Neurology [practicalneurology.com]
Modeling Fenfluramine-Induced Cardiovascular Effects in Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to modeling the cardiovascular effects of fenfluramine in animal models. The protocols outlined below are designed to assist in the preclinical assessment of this compound and related compounds, focusing on the two primary adverse outcomes: valvular heart disease and pulmonary hypertension.
Introduction
This compound, a serotonergic agent previously used as an appetite suppressant, was withdrawn from the market due to its association with valvular heart disease and pulmonary hypertension.[1] The primary mechanism underlying these effects is the activation of the serotonin (B10506) 2B receptor (5-HT2B) by its active metabolite, northis compound.[2] This activation leads to pathological changes in heart valves and the pulmonary vasculature. Animal models are crucial for understanding the pathophysiology of these effects and for screening new chemical entities for similar liabilities. This document provides detailed protocols for inducing and assessing this compound-induced cardiovascular effects in rodent models.
Key Cardiovascular Effects of this compound
| Cardiovascular Effect | Animal Model | Key Parameters to Measure |
| Valvular Heart Disease | Rats, Mice | - Valvular regurgitation (aortic and mitral) - Valve leaflet thickening - Myofibroblast proliferation and extracellular matrix deposition |
| Pulmonary Hypertension | Rats, Mice | - Pulmonary artery pressure - Right ventricular hypertrophy - Pulmonary vascular remodeling |
Signaling Pathway of this compound-Induced Cardiotoxicity
The cardiotoxic effects of this compound are primarily mediated by its metabolite, northis compound, through the activation of the 5-HT2B receptor on cardiac valve interstitial cells and pulmonary artery smooth muscle cells. This initiates a signaling cascade that promotes cell proliferation and fibrosis.
References
Application Notes and Protocols: Utilizing CRISPR/Cas9 for the Elucidation of Fenfluramine's Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for employing CRISPR/Cas9 genome-wide screening to identify and validate the cellular targets of Fenfluramine. This powerful methodology allows for an unbiased interrogation of gene function, offering the potential to uncover novel mechanisms of action and identify biomarkers for drug response.
Introduction
This compound, an amphetamine derivative, has been repurposed as an effective treatment for seizures associated with rare epilepsy syndromes.[1][2] Its primary mechanism of action is understood to involve the modulation of serotonergic and sigma-1 receptor pathways.[1][3][4] Specifically, this compound increases extracellular serotonin (B10506) levels and acts as an agonist at multiple serotonin receptors, including 5-HT1D and 5-HT2C.[2][5][6] Additionally, it exhibits activity at the sigma-1 receptor, which may contribute to the reduction of glutamatergic excitability.[1][2] While these primary pathways are established, a comprehensive, unbiased survey of the cellular factors that mediate this compound's effects is lacking.
CRISPR/Cas9 technology offers a revolutionary approach to functional genomics, enabling precise gene knockouts on a genome-wide scale.[7][8][9] By coupling a pooled CRISPR/Cas9 knockout screen with a cellular phenotype, such as drug-induced cytotoxicity or a specific signaling readout, researchers can systematically identify genes that are essential for a drug's mechanism of action.[7][10] This document outlines a detailed protocol for a CRISPR/Cas9 screen to identify genes that modify cellular sensitivity to this compound, providing a powerful tool for target discovery and validation.
Data Presentation
A CRISPR/Cas9 screen coupled with this compound treatment would aim to identify genes whose knockout results in either resistance or sensitization to the drug. The hypothetical data presented below illustrates the expected outcomes of such a screen.
Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR/Cas9 Screen for this compound Resistance.
| Gene Symbol | Description | Log2 Fold Change (Enriched) | p-value | False Discovery Rate (FDR) |
| HTR2C | 5-Hydroxytryptamine Receptor 2C | 5.8 | 1.2e-8 | 2.5e-5 |
| SIGMAR1 | Sigma Non-Opioid Intracellular Receptor 1 | 5.2 | 3.5e-8 | 6.1e-5 |
| SLC6A4 | Solute Carrier Family 6 Member 4 (Serotonin Transporter) | 4.9 | 8.1e-8 | 1.2e-4 |
| GABRA1 | Gamma-Aminobutyric Acid Type A Receptor Subunit Alpha1 | 4.5 | 1.5e-7 | 2.0e-4 |
| CACNA1A | Calcium Voltage-Gated Channel Subunit Alpha1 A | 4.2 | 3.2e-7 | 3.8e-4 |
| GRIN2A | Glutamate Ionotropic Receptor NMDA Type Subunit 2A | 3.9 | 6.8e-7 | 7.1e-4 |
| SCN1A | Sodium Voltage-Gated Channel Alpha Subunit 1 | 3.5 | 1.2e-6 | 1.1e-3 |
Table 2: Hypothetical Top Gene Hits from a Genome-Wide CRISPR/Cas9 Screen for this compound Sensitization.
| Gene Symbol | Description | Log2 Fold Change (Depleted) | p-value | False Discovery Rate (FDR) |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (MDR1) | -6.2 | 8.9e-9 | 1.5e-5 |
| CYP2D6 | Cytochrome P450 Family 2 Subfamily D Member 6 | -5.5 | 2.1e-8 | 3.6e-5 |
| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 | -5.1 | 4.7e-8 | 7.8e-5 |
| MGST1 | Microsomal Glutathione S-Transferase 1 | -4.8 | 9.3e-8 | 1.4e-4 |
| CES1 | Carboxylesterase 1 | -4.3 | 2.4e-7 | 2.9e-4 |
Experimental Protocols
This section provides a detailed methodology for conducting a pooled, negative selection CRISPR/Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound.
Protocol 1: Pooled CRISPR/Cas9 Knockout Screen
1. Cell Line Selection and Preparation:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) or a HEK293T cell line engineered to stably express relevant serotonin and sigma-1 receptors. The chosen cell line should exhibit a dose-dependent cytotoxic response to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression vector (e.g., lentiCas9-Blast). Select for stable integrants using the appropriate antibiotic (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay).
2. sgRNA Library and Lentiviral Production:
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKOv2) containing multiple sgRNAs targeting each gene to ensure robust knockout.[9]
-
Lentiviral Packaging: Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2). Harvest the virus-containing supernatant 48-72 hours post-transfection.
3. Lentiviral Transduction of Target Cells:
-
Transduction: Transduce the Cas9-expressing target cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[7] A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
4. This compound Treatment Screen:
-
Establish Baseline Population (T0): Collect a sample of the transduced and selected cells to serve as the baseline (T0) representation of the sgRNA library.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a concentration of this compound that results in approximately 50% cell death (IC50). The IC50 should be determined empirically prior to the screen.
-
Cell Culture Maintenance: Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure of this compound in the treatment group. Ensure that the cell population size is maintained to preserve library complexity.
-
Harvesting: At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.
5. Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing (NGS):
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations.
-
PCR Amplification of sgRNA Cassettes: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing: Perform high-throughput sequencing of the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in each population.
6. Data Analysis:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Hit Identification: Use statistical software packages such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control population.[9] Genes targeted by multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.
-
Pathway Analysis: Perform gene ontology and pathway analysis on the identified hits to uncover biological processes and signaling pathways that are modulated by this compound.
Visualizations
The following diagrams illustrate the key signaling pathways of this compound and the experimental workflow for the CRISPR/Cas9 screen.
Caption: Known signaling pathways of this compound.
Caption: Experimental workflow for a CRISPR/Cas9 screen.
References
- 1. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Analysis of the Anti-epileptic Mechanisms of this compound in scn1a Mutant Zebrafish [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. CRISPR/Cas9 library screening for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A protocol for assessing the cognitive effects of Fenfluramine in rodent models.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine (FFA) is an anti-seizure medication (ASM) approved for treating seizures associated with rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome. Its mechanism of action i[1][2][3]s distinct among ASMs, primarily involving the modulation of the serotonergic system and the sigma-1 receptor. Specifically, fenfluramin[1][4][5]e increases extracellular serotonin (B10506) levels by inhibiting its reuptake and promoting its release. This enhanced serotonergi[2][3][6]c activity, along with positive modulation of the sigma-1 receptor, is believed to restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, which is disrupted in epilepsy.
Beyond its efficacy in s[1][4][5]eizure reduction, there is growing interest in the non-seizure-related effects of this compound, particularly on cognitive and executive functions. Clinical observations in [4][7][8]patients with Dravet syndrome, a condition characterized by significant cognitive impairment, suggest that this compound treatment may be associated with improvements in everyday executive functions, such as emotional control and behavioral regulation. These improvements do not[7][8] always correlate directly with the reduction in seizure frequency, suggesting a potential direct modulatory effect of this compound on cognitive processes. Preclinical studies in an[8]imal models have also indicated that this compound may improve learning and memory.
Objective
This docu[4]ment provides a detailed protocol for assessing the cognitive effects of chronic this compound administration in rodent models. The primary objective is to offer a standardized framework for researchers to investigate whether this compound can ameliorate cognitive deficits, particularly in the context of epilepsy models, or if it has cognitive-enhancing properties in healthy animals. The protocols outlined below focus on two widely validated behavioral assays: the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) test for recognition memory. These tests are highly relevant for evaluating the types of cognitive functions that are often impaired in neurodevelopmental disorders like Dravet syndrome.
Relevance and Applicat[9][10]ion
The methodologies described herein are applicable to:
-
Preclinical drug development: Evaluating the cognitive side-effect profile or potential cognitive benefits of this compound and its analogues.
-
Neuroscience research: Investigating the role of the serotonergic and sigma-1 receptor systems in learning and memory.
-
Epilepsy research: Assessing the impact of this compound on cognitive comorbidities in animal models of epilepsy, such as the pilocarpine (B147212) or Scn1a+/- mouse models.
By following these stand[9][11]ardized protocols, researchers can generate robust and comparable data, contributing to a deeper understanding of this compound's complete pharmacological profile.
Signaling Pathway of this compound
This compound's primary mechanism of action involves a dual effect on the serotonergic system and sigma-1 receptors. It increases the levels of serotonin (5-HT) in the synapse by both stimulating its release and inhibiting its reuptake via the serotonin transporter (SERT). This leads to the activat[2][3][6]ion of various postsynaptic 5-HT receptors, including 5-HT1D and 5-HT2C, which are implicated in its anti-seizure effects. Concurrently, fenfluramin[2]e acts as a positive modulator of the sigma-1 receptor, which helps to decrease glutamatergic excitability. The combined action enhan[1][4]ces inhibitory GABAergic signaling and reduces excitatory glutamatergic signaling, thereby restoring neuronal balance.
Caption: this compound's dual mechanism of action on serotonergic and sigma-1 pathways.
Experimental Workflow
The following diagram outlines the general experimental procedure for assessing the cognitive effects of this compound in a rodent model. The workflow ensures proper acclimatization, baseline assessment, chronic drug administration, and sequential behavioral testing to minimize stress and interference between tasks.
Caption: General experimental workflow for cognitive assessment in rodents.
Detailed Experimental Protocols
Animal Model and Drug Administration
-
Species: C57BL/6 mice or Sprague-Dawley rats are commonly used. For disease modeling, appropriate genetic models (e.g., Scn1a+/- mice for Dravet syndrome) should be used.
-
Housing: Animals should be group-housed (3-5 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: this compound hydrochloride should be dissolved in a suitable vehicle (e.g., 0.9% saline or sterile water).
-
Administration: Administer this compound or vehicle daily via oral gavage at a consistent time. Doses should be selected based on literature, aiming for clinically relevant exposures.
Protocol: Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: A squ[12][13]are open-field arena (e.g., 40 x 40 x 40 cm for mice) made of non-porous material. Objects should be of similar size but different shapes and textures, and heavy enough that the animal cannot displace them.
-
Procedure:
-
Habituation (Day 1): Allow each animal to explore the empty arena for 5-10 minutes.
-
Training/Famili[12]arization (Day 2, T1): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for 10 minutes. The time spent exploring [12]each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Testing (Day 2, T2): After a retention interval (e.g., 1-2 hours), return the animal to the arena where one of the original objects has been replaced with a novel object. Allow 10 minutes of explo[14]ration and record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Discrimination Index (DI): Calculated as (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Total exploration time should also be analyzed to ensure groups do not differ in motivation or activity levels.
-
Protocol: Morris Water Maze (MWM) Test
This test is the gold standard for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A cir[15][16]cular pool (100-120 cm diameter for mice) filled with water made opaque with non-toxic white paint or milk powder. Water temperature should [16][17]be maintained at 21-23°C. A small escape platform ([17]10 cm diameter) is submerged 1 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the ani[18]mal to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal[17][19] fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the es[17][19]cape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds, starting from a novel location.
-
Record the ti[19]me spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Data Presentation
Quantitative data from the behavioral tests should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Novel Object Recognition (NOR) Test Results
| Treatment Group | N | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle | 12 | 45.2 ± 3.1 | 0.45 ± 0.08 |
| This compound (Low Dose) | 12 | 43.8 ± 2.9 | 0.51 ± 0.07 |
| This compound (High Dose) | 12 | 46.1 ± 3.5 | 0.58 ± 0.09* |
| Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.05 vs. Vehicle. |
Table 2: Morris Water Maze (MWM) - Acquisition Phase
| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) | Day 5 Latency (s) |
| Vehicle | 55.1 ± 4.2 | 42.5 ± 3.8 | 31.0 ± 3.1 | 22.4 ± 2.5 | 18.9 ± 2.1 |
| This compound (Low Dose) | 54.8 ± 4.5 | 40.1 ± 3.5 | 28.5 ± 2.9 | 20.1 ± 2.2 | 16.5 ± 1.9 |
| This compound (High Dose) | 56.2 ± 4.8 | 38.7 ± 3.3 | 25.4 ± 2.5 | 18.3 ± 1.9 | 14.2 ± 1.5** |
| All values are Mean ± SEM. Data are hypothetical. *p < 0.05, **p < 0.01 vs. Vehicle. |
Table 3: Morris Water Maze (MWM) - Probe Trial Results
| Treatment Group | N | Time in Target Quadrant (%) (Mean ± SEM) | Platform Crossings (Count) (Mean ± SEM) |
| Vehicle | 12 | 35.6 ± 2.8 | 3.1 ± 0.4 |
| This compound (Low Dose) | 12 | 39.8 ± 3.1 | 3.5 ± 0.5 |
| This compound (High Dose) | 12 | 45.2 ± 3.5 | 4.2 ± 0.6 |
| Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.05 vs. Vehicle. |
References
- 1. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 5. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 6. Low-dose this compound in the treatment of neurologic disorders: experience in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment is associated with improvement in everyday executive function in preschool-aged children (<5 years) with Dravet syndrome: A critical period for early neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dravetsyndromenews.com [dravetsyndromenews.com]
- 9. Cognitive comorbidities in the rat pilocarpine model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. mmpc.org [mmpc.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. queensu.ca [queensu.ca]
- 18. researchgate.net [researchgate.net]
- 19. UC Davis - Morris Water Maze [protocols.io]
Troubleshooting & Optimization
How to mitigate Fenfluramine-induced appetite suppression in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fenfluramine in animal studies. The focus is on mitigating the common side effect of appetite suppression to ensure the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced appetite suppression?
A1: this compound primarily suppresses appetite by increasing the levels of serotonin (B10506) (5-hydroxytryptamine or 5-HT) in the brain. It achieves this by both stimulating the release of serotonin from presynaptic neurons and inhibiting its reuptake. This enhanced serotonergic activity, particularly the activation of 5-HT2C receptors, is the key driver of its anorectic effects.[1][2] The d-enantiomer of this compound and its metabolite, d-northis compound, are considered the main contributors to this appetite-suppressing activity.
Q2: Which specific serotonin receptor is most critical for this compound's effect on appetite?
A2: Extensive research has identified the serotonin 2C receptor (5-HT2C) as the primary mediator of this compound-induced hypophagia (reduced food intake).[1] Studies have shown that blocking this receptor can significantly reduce or eliminate the appetite-suppressing effects of this compound.
Q3: Are there differences between the d- and l-enantiomers of this compound regarding appetite suppression?
A3: Yes, the appetite-suppressing effects of this compound are mainly attributed to the d-enantiomer (d-fenfluramine) and its primary metabolite, d-northis compound. Preliminary data suggests that l-fenfluramine has prominent antiseizure effects with a potentially reduced impact on appetite, which could be an area of interest for studies where appetite suppression is an undesirable side effect.
Q4: Can tolerance develop to the anorectic effects of this compound?
A4: Yes, animal studies have shown that tolerance to the appetite-suppressing effects of this compound can develop with chronic administration. Interestingly, one study found that rats that received daily injections of this compound after their daily meal still developed full tolerance, suggesting that the tolerance is not solely a learned response to the drug's effects during feeding.[3]
Q5: Does the diet composition of the animal model influence the anorectic effect of this compound?
A5: Yes, the dietary history of the animal can influence the effectiveness of this compound. One study in rats demonstrated that long-term habituation to either a normal chow or a palatable Western diet affected food preference and the appetite-suppressing efficacy of this compound.[4] This suggests that the baseline diet of the animals is a critical factor to consider in experimental design.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Excessive Appetite Suppression Confounding Results | This compound is acting on 5-HT2C receptors to reduce food intake. | Co-administer a selective 5-HT2C receptor antagonist, such as SB-242084. Start with a dose range of 0.3-3 mg/kg and perform a dose-response study to find the optimal dose for your specific experimental conditions.[1] |
| High Variability in Food Intake Data Between Animals | - Individual differences in metabolism and drug response.- Inaccurate measurement of food intake.- Stress-induced changes in feeding behavior.[5] | - Ensure accurate and consistent drug administration techniques.- Use precise methods for measuring food intake, such as automated weighing systems, to minimize measurement error.[6]- Acclimatize animals to handling and injection procedures to reduce stress. |
| Development of Tolerance to Appetite Suppression | Chronic activation of serotonin receptors can lead to receptor desensitization or other compensatory mechanisms. | - Consider an intermittent dosing schedule rather than continuous administration.- If the study design allows, a washout period may help restore sensitivity.- Be aware of this phenomenon when interpreting long-term studies and consider it a variable in your experimental design. |
| Difficulty in Administering this compound | This compound is typically administered via intraperitoneal (IP) injection, which can be challenging. | - Follow a standardized and well-documented IP injection protocol to ensure consistency and animal welfare.[7][8][9]- Ensure the substance is at room or body temperature before injection to minimize discomfort.[7] |
| Unexpected Behavioral Changes (e.g., sedation) | Off-target effects of this compound or interaction with other neurotransmitter systems. | - Carefully observe and document all behavioral changes in the animals.- If sedation is a concern, consider adjusting the dose of this compound.- Review the literature for known off-target effects and potential drug-drug interactions relevant to your study. |
Quantitative Data Summary
Table 1: Dose-Response of d-Fenfluramine on Food Intake in Rats (Data extracted from a study in 23-hour food-deprived rats, measuring 2-hour food consumption)
| d-Fenfluramine Dose (mg/kg, s.c.) | Mean Food Intake (g) ± SEM | % Inhibition of Food Intake |
| Vehicle | 12.5 ± 0.5 | 0% |
| 0.3 | 10.2 ± 0.7 | 18.4% |
| 1.0 | 6.8 ± 0.6 | 45.6% |
| 3.0 | 2.1 ± 0.4 | 83.2% |
| 10.0 | 0.5 ± 0.2 | 96.0% |
| Source: Adapted from G.A. Kennett, et al. (1997). Evidence that hypophagia induced by d-fenfluramine and d-northis compound in the rat is mediated by 5-HT2C receptors. |
Table 2: Mitigation of d-Fenfluramine-Induced Hypophagia by the 5-HT2C Antagonist SB-242084 in Rats (Data from the same study as Table 1. d-Fenfluramine was administered at 3 mg/kg, s.c.)
| SB-242084 Dose (mg/kg, s.c.) | Mean Food Intake (g) ± SEM | % Reversal of d-Fenfluramine Effect |
| Vehicle + Vehicle | 12.5 ± 0.5 | N/A |
| Vehicle + d-Fenfluramine (3 mg/kg) | 2.1 ± 0.4 | 0% |
| 0.3 + d-Fenfluramine (3 mg/kg) | 5.9 ± 0.8 | 36.5% |
| 1.0 + d-Fenfluramine (3 mg/kg) | 9.8 ± 0.7 | 74.0% |
| 3.0 + d-Fenfluramine (3 mg/kg) | 11.5 ± 0.6 | 90.4% |
| Source: Adapted from G.A. Kennett, et al. (1997). Evidence that hypophagia induced by d-fenfluramine and d-northis compound in the rat is mediated by 5-HT2C receptors. |
Experimental Protocols
Protocol 1: Measurement of Food Intake in Rodents
This protocol provides a basic framework for measuring food intake. For more detailed and automated methods, refer to specialized equipment manuals.[6]
Materials:
-
Single-housed rodent cages
-
Standard rodent chow or specific diet pellets
-
Calibrated digital scale (accurate to at least 0.1 g)
-
Data recording sheets or software
Procedure:
-
Acclimation: Individually house the animals for at least 2 days prior to the experiment to acclimate them to the new environment.
-
Baseline Measurement: For 3-5 days before the start of the experiment, measure and record the daily food intake for each animal to establish a stable baseline.
-
At a consistent time each day, remove the food hopper from the cage.
-
Weigh the remaining food and any spillage in the cage.
-
Subtract this weight from the initial weight of the food provided to calculate the amount consumed.
-
Provide a pre-weighed amount of fresh food for the next 24-hour period.
-
-
Drug Administration: Administer this compound (and any mitigating agents) according to your experimental design (e.g., intraperitoneal injection). Administer a vehicle control to the control group.
-
Post-Administration Measurement:
-
At set time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), repeat the food measurement process described in step 2.
-
Continue daily measurements for the duration of the study.
-
-
Data Analysis: Analyze the food intake data, comparing the treatment group(s) to the control group and to their own baseline measurements.
Protocol 2: Behavioral Satiety Sequence (BSS) Analysis
The BSS is a method to assess whether a drug reduces food intake by promoting satiety or by causing aversive effects. A normal satiety sequence is: Feeding -> Grooming -> Resting .
Materials:
-
Observation chamber (e.g., a clear shoebox cage with bedding)
-
Video recording equipment
-
Palatable food source (e.g., sweetened mash or high-fat diet)
-
Stopwatch or behavioral scoring software
Procedure:
-
Habituation: Habituate the animals to the observation chamber and the palatable food for several days before the experiment.
-
Fasting: Food-deprive the animals for a set period (e.g., 18-24 hours) to motivate feeding. Water should be available ad libitum.
-
Drug Administration: Administer this compound or vehicle control as per your study design.
-
Observation Period:
-
Place the animal in the observation chamber with a pre-weighed amount of palatable food.
-
Record the animal's behavior for a set period (e.g., 30-60 minutes).
-
Score the duration and frequency of key behaviors:
-
Feeding: Gnawing, chewing, and ingesting food.
-
Grooming: Face washing, body licking, and scratching.
-
Resting: Lying down with eyes closed or in a still, hunched posture.
-
Other behaviors: Locomotion, sniffing, rearing.
-
-
-
Data Analysis:
-
Analyze the total time spent in each behavioral category.
-
Examine the sequence of behaviors. A drug that enhances satiety should show a quicker transition from feeding to grooming and then to resting compared to the control group. A drug causing malaise might lead to a disruption of this sequence, with less grooming and more inactive, hunched postures without the typical signs of restful sleep.
-
Visualizations
Caption: Signaling pathway of this compound-induced appetite suppression.
Caption: Mitigation of this compound's effect by a 5-HT2C antagonist.
Caption: General workflow for a this compound feeding study.
References
- 1. researchgate.net [researchgate.net]
- 2. Appetite suppression by commonly used drugs depends on 5-HT receptors but not on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the effects of stress on feeding behaviors in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Troubleshooting inconsistent results in Fenfluramine behavioral experiments.
Welcome to the technical support center for Fenfluramine behavioral experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in this compound behavioral experiments.
Question: We are observing high variability in locomotor activity between subjects in the same treatment group. What are the potential causes and solutions?
Answer:
High variability in locomotor activity is a common challenge in behavioral pharmacology. Several factors related to the drug, the animal subjects, and the experimental environment can contribute to this issue.
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause of Variability | Recommended Action |
| Drug Administration | Inconsistent dosing due to inaccurate calculations or injection volumes. | Double-check all dose calculations and ensure consistent administration technique. A dose-response study is recommended to find the optimal dose for your specific experimental conditions. |
| Vehicle effects. | The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group. For subcutaneous injections, saline is a common vehicle.[1] | |
| Animal Subjects | Genetic differences between subjects. | Use a consistent and reliable vendor for all animal subjects. Ensure all animals are from the same strain, sex, and age cohort. |
| Individual sensitivity to the drug. | Some level of inter-individual variability is expected. Consider analyzing data for responders and non-responders as subgroups. | |
| Experimental Environment | Stress from the testing environment. | Standardize lighting, temperature, and background noise. Allow for a sufficient habituation period for the animals to acclimate to the testing room and apparatus before any drug administration. |
| Circadian rhythm disruptions. | Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural sleep-wake cycles. | |
| Habituation | Insufficient habituation to the testing apparatus. | A proper habituation period is crucial. The length of this period can vary depending on the behavioral test. For open-field tests, a habituation period of at least 30-60 minutes to the testing room is recommended before placing the animal in the apparatus. |
Question: Our results show a biphasic or non-linear dose-response to this compound. Is this expected?
Answer:
Yes, a non-linear dose-response to this compound is possible. The complex mechanism of action of this compound, involving multiple neurotransmitter systems, can lead to different behavioral effects at different doses.
Key Considerations:
-
Mechanism of Action: this compound's primary mechanism is the release of serotonin (B10506) (5-HT) and inhibition of its reuptake.[2] However, it also has activity at sigma-1 receptors.[2] This dual action can result in complex dose-response relationships.
-
Metabolism: this compound is metabolized to northis compound (B1679916), which is also pharmacologically active.[3] The conversion rate can vary, contributing to non-linear effects.
-
Receptor Occupancy: At lower doses, this compound may preferentially act on certain serotonin receptor subtypes, while at higher doses, it may engage a wider range of receptors, leading to different or even opposing behavioral outcomes.
Recommendation: Conduct a comprehensive dose-response study to fully characterize the behavioral effects of this compound in your specific experimental paradigm. This will help in selecting the most appropriate dose for your research question and improve the reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences behavior?
This compound's primary mechanism of action is its effect on the serotonergic system. It increases extracellular serotonin levels by both promoting its release and inhibiting its reuptake.[2] Additionally, this compound and its active metabolite, northis compound, have been shown to have activity at sigma-1 receptors.[2] This dual activity is thought to contribute to its effects on behavior, including its anti-seizure properties.[2]
Q2: What are some common behavioral tests used to assess the effects of this compound in rodents?
Several behavioral tests are used to evaluate the effects of this compound, depending on the research question. Some common examples include:
-
Open Field Test: To assess locomotor activity, anxiety-like behavior, and exploration.
-
Elevated Plus Maze: A widely used test to measure anxiety-like behavior.
-
Light-Dark Box Test: Another test for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.[4]
-
Tail Suspension Test: A test used to screen for potential antidepressant effects.[4]
-
Maximal Electroshock (MES) Test: A model to assess anticonvulsant activity.[5]
Q3: Are there known sex differences in the behavioral response to this compound?
While not extensively studied specifically for this compound in all behavioral paradigms, sex differences are a critical factor in rodent behavioral research. Hormonal fluctuations in females can influence behavioral outcomes. It is recommended to either use animals of a single sex or to balance the sexes across experimental groups and analyze the data for potential sex-specific effects.
Q4: What are the recommended dosages of this compound for behavioral studies in mice and rats?
Dosages of this compound can vary significantly depending on the animal model, the specific behavioral test, and the research question. A review of preclinical studies suggests a range of doses:
| Animal Model | Behavioral Test | Dosage Range | Route of Administration | Reference |
| Mice | Dravet Syndrome Model | 15 mg/kg | Subcutaneous | [1] |
| Mice | Neonatal Treatment | 3 mg/kg | Subcutaneous | [4] |
| Rats | Maximal Electroshock Test | ED50 values vary for enantiomers | Not specified | [5] |
| Mice | Dravet Syndrome Model | 1, 3, 10, 30 µg/kg/day | Intraperitoneal (osmotic minipump) | [6] |
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Activity in Mice using the Maximal Electroshock (MES) Test
This protocol is adapted from studies evaluating the antiseizure potential of this compound and its enantiomers.[5]
Materials:
-
This compound or its enantiomers
-
Vehicle (e.g., saline)
-
Mice (specify strain, age, and sex)
-
Electroconvulsive shock device
-
Corneal electrodes
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., subcutaneous injection).
-
Time to Peak Effect: Allow for an appropriate time interval between drug administration and testing to ensure the drug has reached its peak effect. This should be determined in preliminary pharmacokinetic studies.
-
MES Induction: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: Calculate the percentage of mice protected from seizures at each dose and determine the median effective dose (ED50).
References
- 1. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expert-Agreed Practical Recommendations on the Use of this compound in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical considerations for the use of this compound to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
Optimizing Fenfluramine dosage to maximize anti-seizure effects and minimize side effects.
Welcome to the Technical Support Center for Fenfluramine Dosage Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the anti-seizure effects of this compound while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-seizure effects?
A1: this compound (FFA) exerts its anti-seizure effects through a dual mechanism of action involving the serotonergic system and sigma-1 receptors.[1][2][3] It increases extracellular serotonin (B10506) levels by promoting its release and inhibiting its reuptake.[4] FFA and its active metabolite, northis compound (B1679916) (norFFA), also act as agonists at multiple serotonin receptors, particularly 5-HT1D and 5-HT2C receptors.[1][2][5] Additionally, this compound is a positive modulator of the sigma-1 receptor, which is thought to contribute to its anti-seizure and neuroprotective properties.[1][2][3][6]
Q2: What are the recommended starting and maximum doses of this compound in clinical settings?
A2: In clinical practice for patients with Dravet syndrome or Lennox-Gastaut syndrome, this compound is typically initiated at a dose of 0.2 mg/kg/day, administered in two divided doses.[2][7] The dose can be titrated upwards based on efficacy and tolerability. The maximum recommended dose is generally 0.7 mg/kg/day, with a total daily dose not to exceed 26 mg.[7]
Q3: How does co-administration with other anti-seizure medications (ASMs) affect this compound dosage?
A3: Co-administration with stiripentol (B1682491), often used in Dravet syndrome treatment, requires a dose reduction of this compound.[8] When taken with stiripentol, the maximum recommended dose of this compound is lowered to 0.4 mg/kg/day, with a maximum daily dose of 17 mg.[7] This is due to stiripentol inhibiting the metabolism of this compound, leading to increased plasma concentrations.[8]
Q4: What are the most common dose-limiting side effects of this compound?
A4: The most frequently reported side effects are decreased appetite, weight loss, diarrhea, fatigue, and somnolence.[9][10] These side effects appear to be dose-related.[10] While historically associated with cardiac valvulopathy and pulmonary hypertension at higher doses used for weight loss, these adverse events have not been observed in recent clinical trials for epilepsy at the lower prescribed doses.[9][10] Regular cardiac monitoring with echocardiograms is still recommended as a precaution.[7]
Q5: Is therapeutic drug monitoring (TDM) recommended for this compound?
A5: Currently, routine therapeutic drug monitoring for this compound is not standard practice. Dosing is primarily guided by clinical response and tolerability.
Troubleshooting Guides for Preclinical Research
In Vitro Experiments
Problem: Inconsistent results in cell-based assays assessing this compound's effect on serotonin receptors.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility | This compound hydrochloride has good aqueous solubility. However, ensure complete dissolution in your culture medium. Prepare fresh stock solutions and filter-sterilize. Consider a brief sonication if precipitation is observed. |
| Cell Line Variability | Ensure the cell line used expresses the target serotonin and sigma-1 receptors at sufficient levels. Verify receptor expression using techniques like qPCR or Western blotting. |
| Metabolite Activity | The primary metabolite, northis compound, is also active.[1][5] Consider testing both this compound and northis compound in parallel to understand the contribution of each compound. |
| Assay Sensitivity | Optimize your assay conditions (e.g., incubation time, cell density, ligand concentration) to ensure you are working within the linear range of detection for your endpoint (e.g., calcium flux, cAMP measurement). |
In Vivo Experiments (Rodent and Zebrafish Models)
Problem: High mortality or excessive toxicity in animal models at higher doses of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dose-Limiting Neurotoxicity | Particularly the d-enantiomer of northis compound has been associated with dose-limiting neurotoxicity in rodents.[1] Consider testing the l-enantiomers of this compound and northis compound, which have shown anti-seizure activity with potentially lower toxicity.[1] |
| Route of Administration | Intraperitoneal (i.p.) injection is common in rodent studies.[1][5] Ensure proper injection technique to avoid tissue damage. For longer-term studies, consider oral gavage or subcutaneous osmotic minipumps for more stable drug delivery.[11] |
| Animal Strain and Model | The genetic background of the animal model can influence drug metabolism and sensitivity. Use well-characterized models such as the Scn1a+/- mouse model for Dravet syndrome.[12][13] |
| Pharmacokinetics | This compound and its metabolites have different pharmacokinetic profiles.[1][5] Conduct pilot pharmacokinetic studies in your chosen animal model to correlate drug concentrations in plasma and brain with behavioral and physiological outcomes.[1][5] |
Problem: Difficulty in observing a clear anti-seizure effect in an animal model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Seizure Model | This compound has shown efficacy in models of generalized tonic-clonic seizures (Maximal Electroshock Seizure test) and in genetic models of Dravet syndrome (zebrafish scn1Lab mutants and Scn1a+/- mice).[1][12][13][14][15][16] It may be less effective in models of other seizure types.[14] |
| Timing of Drug Administration and Testing | The time to peak effect can vary for this compound and its metabolites.[17] Conduct a time-course study to determine the optimal window for seizure testing after drug administration. |
| Dose Selection | The effective dose range in preclinical models can be narrow. Perform a dose-response study to identify the optimal therapeutic window for your specific model and seizure induction method. |
| Endpoint Measurement | Utilize a combination of behavioral scoring (e.g., Racine scale) and electrophysiological recordings (e.g., EEG, local field potentials) for a more comprehensive assessment of anti-seizure efficacy.[14][16][18] |
Data Presentation
Table 1: Summary of this compound Efficacy in a Phase 3 Trial for Lennox-Gastaut Syndrome
| Outcome | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |
| Median Reduction in Drop Seizure Frequency | 7.8% | Not statistically significant | 26.5% |
| Patients with ≥50% Reduction in Drop Seizures | 10.3% | Not statistically significant | 25.3% |
| Data from a phase 3 clinical trial in patients with Lennox-Gastaut syndrome.[9] |
Table 2: Common Treatment-Emergent Adverse Events in LGS Clinical Trial
| Adverse Event | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |
| Decreased Appetite | >10% | >10% | >10% |
| Somnolence | >10% | >10% | >10% |
| Fatigue | >10% | >10% | >10% |
| Vomiting | >10% | >10% | >10% |
| Diarrhea | >10% | >10% | >10% |
| Pyrexia (Fever) | >10% | >10% | >10% |
| Data from a phase 3 clinical trial in patients with Lennox-Gastaut syndrome.[9] |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Test in Rodents
This protocol is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection.
-
Time Course: Test animals at various time points after injection (e.g., 30 min, 1, 2, 4, 8 hours) to determine the time of peak effect.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
Data Analysis: Calculate the median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension.
This is a generalized protocol; specific parameters should be optimized for your laboratory.[1][17]
Protocol 2: Locomotor Activity and Electrographic Seizure Monitoring in Zebrafish Larvae Model of Dravet Syndrome
This protocol assesses the anti-seizure activity of this compound in a genetic model of Dravet syndrome.
-
Animal Model: scn1Lab mutant zebrafish larvae at 6 days post-fertilization (dpf).
-
Drug Administration: Larvae are incubated in embryo medium containing this compound (e.g., 25, 50, or 100 µM) or vehicle (0.1% DMSO) for a specified period (e.g., 24 hours).[14]
-
Behavioral Analysis: Track the locomotor activity of individual larvae using an automated tracking device. Epileptiform behavior is characterized by hyperactivity and convulsive-like movements.[14][18]
-
Electrophysiology: Record local field potentials (LFPs) from the forebrain of immobilized larvae to measure epileptiform discharges.[14][18]
-
Endpoint: A significant reduction in locomotor activity and the frequency/duration of epileptiform discharges in this compound-treated larvae compared to vehicle-treated controls.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney test) to compare the treatment groups.[14]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Preclinical workflow for this compound optimization.
References
- 1. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of d- and l-northis compound following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Optimal dose of this compound in adjuvant treatment of drug-resistant epilepsy: evidence from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
- 12. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-in-the-Treatment-of-Drug-Resistant-Seizures--Back-Translation-using-Zebrafish-and-Mice [aesnet.org]
- 15. Reintroducing this compound as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of this compound and Northis compound Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Analysis of the Antiseizure Activity of this compound and Northis compound in Mice: Is l-Northis compound a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
- 18. Pharmacological characterization of an antisense knockdown zebrafish model of Dravet syndrome: inhibition of epileptic seizures by the serotonin agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the poor solubility of Fenfluramine for in vitro experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Fenfluramine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride is a white to off-white crystalline solid.[1] It exhibits good solubility in several common solvents. While its solubility in aqueous solutions like cell culture media can be limited, it is soluble in water and ethanol.[2][3] It is also soluble in Dimethyl Sulfoxide (DMSO).[4][5]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?
A2: Precipitation of this compound in cell culture media can occur due to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its solubility limit in that specific complex aqueous environment.
-
"Salting Out" Effect: Cell culture media are rich in salts, which can decrease the solubility of organic compounds. Adding a concentrated stock solution (especially from an organic solvent) can cause the compound to rapidly precipitate.[6]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution.[7]
-
pH Shifts: The pH of your stock solution and the cell culture medium can influence the ionization state and solubility of this compound. This compound has a pKa between 10.15 and 10.38.[8]
-
Temperature Effects: The temperature of the medium can affect solubility. Adding a room temperature or cold stock solution to cold media can decrease solubility.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For in vitro experiments, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions of poorly water-soluble compounds.[4][5][9] this compound hydrochloride is soluble in DMSO.[4][5] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I dissolve this compound hydrochloride directly in water or phosphate-buffered saline (PBS)?
A4: Yes, this compound hydrochloride is soluble in water.[2][4] However, for creating a concentrated stock solution, using a solvent like DMSO is often preferred to achieve higher concentrations and ensure sterility. If dissolving in water or PBS, ensure the solution is sterile-filtered before adding to your cell culture. It is generally not advisable to store stock solutions in media, especially if it contains serum, as interactions with media components can occur.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues with this compound solubility in your in vitro experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | Perform a solubility test in your specific cell culture medium to determine the approximate solubility limit. Prepare a series of dilutions and observe for precipitation. |
| "Salting Out" or Solvent Shock | Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. This gradual dilution helps prevent localized high concentrations.[7] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.[6] |
Issue 2: Solution Becomes Cloudy or Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. |
| Interaction with Media Components | If you suspect an interaction with a specific media component (e.g., high serum concentration), try reducing the serum percentage or using a serum-free medium for a short-term experiment to see if the issue persists. |
| pH Shift Over Time | Ensure your cell culture medium is properly buffered and that the incubator's CO2 levels are stable to maintain the correct pH. |
| Evaporation | Use a humidified incubator and ensure culture plates or flasks are properly sealed to minimize evaporation, which can increase the concentration of all components.[6] |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Appearance | White to off-white powder | [8] |
| Molecular Formula | C₁₂H₁₆F₃N · HCl | [4] |
| Molecular Weight | 267.72 g/mol | [2] |
| Melting Point | 170°C (melt/sublimation) | [8] |
| pKa | 10.15 - 10.38 | [8] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble | [2][4] |
| Ethanol | 150 mg/mL | [8] |
| DMSO | Soluble | [4][5] |
| Dichloromethane | 30-35 mg/mL | [8] |
| Chloroform | Slightly Soluble | [5] |
| Methanol | Sparingly Soluble | [5] |
| Ethyl Acetate | 1-5 mg/mL | [8] |
| Tetrahydrofuran | 1-5 mg/mL | [8] |
| Toluene | 1-5 mg/mL | [8] |
| Acetonitrile | 1-5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a sterile environment.
-
Dissolving: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, first, dilute the stock solution 1:10 or 1:100 in a small volume of pre-warmed medium.
-
Final Dilution: Add the serially diluted this compound solution (or the stock solution directly, if a low dilution factor is needed) drop-wise to the final volume of pre-warmed medium while gently swirling.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is below a level that is toxic to your specific cell line (typically <0.5%).
-
Use Immediately: Use the freshly prepared this compound working solution for your experiment immediately.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified signaling pathway of this compound's antiseizure action.[11][12][13]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound hydrochloride CAS#: 404-82-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a plethora of mechanisms?: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the off-target effects of Fenfluramine in research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and controlling for the off-target effects of Fenfluramine in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of this compound and its active metabolite, northis compound (B1679916)?
This compound and its major active metabolite, northis compound, exhibit a complex pharmacological profile with several key off-target activities. The most clinically significant off-target effect is agonist activity at the serotonin (B10506) 5-HT2B receptor, which has been strongly linked to cardiac valvulopathy and led to this compound's withdrawal as an appetite suppressant.[1][2][3][4][5][6][7] Another crucial off-target activity is the positive modulation of the sigma-1 receptor, which is now believed to contribute significantly to its anti-seizure efficacy.[8][9][10][11][12] Additionally, this compound and northis compound interact with a broad range of other serotonin receptors, including agonist activity at 5-HT1D, 5-HT2A, and 5-HT4 receptors, and antagonist activity at 5-HT1A receptors.[10][13][14] Northis compound also potently releases norepinephrine (B1679862) and dopamine.[7][15]
Q2: How can I differentiate the on-target versus off-target effects of this compound in my experimental model?
Dissecting the specific receptor contributions to this compound's effects requires a multi-pronged approach. The use of selective antagonists for suspected off-target receptors (e.g., 5-HT2B, sigma-1) is a primary strategy. Comparing the effects of this compound to more selective agonists for the putative on-target receptor (e.g., a selective 5-HT2C agonist) can help isolate effects. Additionally, utilizing knockout animal models for specific off-target receptors can provide definitive evidence. In vitro characterization of this compound's and northis compound's binding affinities and functional activities across a panel of receptors is essential for understanding its polypharmacology.
Q3: What is the mechanistic basis for this compound-associated cardiac valvulopathy, and how can I monitor for it in my animal studies?
This compound-associated cardiac valvulopathy is primarily attributed to the agonist activity of its metabolite, northis compound, at serotonin 5-HT2B receptors on cardiac valve interstitial cells.[1][2][3][4][5] This activation is thought to stimulate fibroblast mitogenesis, leading to valvular fibroplasia.[4] In preclinical animal studies, long-term administration of high doses of this compound should be accompanied by regular echocardiographic monitoring to assess for valvular regurgitation and changes in valve morphology. Histopathological examination of heart valves at the end of a study is also crucial for detecting myofibroblast proliferation.
Q4: Is the sigma-1 receptor activity of this compound a therapeutic effect or an off-target effect?
While initially considered an "off-target" effect in the context of its historical use as a serotonergic appetite suppressant, the positive modulatory activity of this compound at the sigma-1 receptor is now recognized as a key component of its therapeutic mechanism of action in treating seizures, particularly in Dravet syndrome.[16][8][9][10][11][12] Therefore, in the context of epilepsy research, it is more accurately described as a primary mechanism of action rather than an off-target effect. This highlights the importance of the therapeutic indication when defining "on-target" versus "off-target."
Troubleshooting Guides
Issue: Unexplained behavioral or physiological effects in animal models treated with this compound.
-
Possible Cause 1: Broad Serotonergic Activity. this compound and northis compound interact with multiple 5-HT receptor subtypes beyond the one you may be focused on.[10][14]
-
Troubleshooting Step: Co-administer selective antagonists for other 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT4) to see if the unexpected effects are blocked. This can help to isolate the contribution of each receptor subtype. For example, studies have shown that 5-HT1A and 5-HT2 antagonists can enhance the anticonvulsant effects of this compound in some models.[13][17]
-
-
Possible Cause 2: Sigma-1 Receptor Modulation. this compound's positive modulation of the sigma-1 receptor can influence neuronal function and behavior.[16][9][12]
-
Possible Cause 3: Noradrenergic and Dopaminergic Effects. The metabolite northis compound is a potent releaser of norepinephrine and dopamine, which can impact activity levels and other behaviors.[7][15]
-
Troubleshooting Step: Consider using a norepinephrine transporter inhibitor, like nisoxetine, to see if it attenuates the unexpected effects, as this has been shown to block northis compound-induced increases in extracellular norepinephrine and dopamine.[15]
-
Issue: Inconsistent results in in vitro functional assays.
-
Possible Cause 1: Presence of Multiple Active Species. Both this compound and its metabolite northis compound are pharmacologically active, with different receptor binding profiles and functional activities.[4][7][10]
-
Troubleshooting Step: Conduct parallel assays with both this compound and northis compound to fully characterize the pharmacology. Ensure the purity of your test compounds.
-
-
Possible Cause 2: Assay System Specificity. The observed functional activity (e.g., agonist, partial agonist, antagonist, modulator) can depend on the specific cell line, receptor expression levels, and signaling pathway being measured.
-
Troubleshooting Step: Characterize the functional activity of this compound and northis compound in multiple assay formats (e.g., calcium mobilization, cAMP accumulation, ERK phosphorylation) to get a more complete picture of their signaling properties at a given receptor.
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of this compound and Northis compound at Key On- and Off-Target Receptors.
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Sigma-1 |
| This compound | Weak Affinity | Weak Affinity | Weak Affinity | 266 nM |
| Northis compound | Moderate Affinity | High Affinity | High Affinity | - |
Note: This table presents a summary of reported binding affinities. "Weak," "Moderate," and "High" are used to describe relative affinities based on the literature. Specific Ki values can vary between studies. Northis compound has high affinity for 5-HT2B and 5-HT2C receptors.[4] this compound has a Ki of 266 nM for sigma-1 receptors.[9][12]
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay to Determine Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound and northis compound for a panel of on- and off-target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2B, sigma-1).
-
A suitable radioligand for each receptor.
-
This compound and northis compound stock solutions.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound and northis compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound or northis compound).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubate the plates to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Pharmacological Challenge with Selective Antagonists in a Mouse Model
-
Objective: To determine the contribution of a specific off-target receptor to an observed in vivo effect of this compound.
-
Materials:
-
Animal model exhibiting a quantifiable effect of this compound (e.g., a mouse model of epilepsy).
-
This compound solution for injection.
-
A selective antagonist for the off-target receptor of interest (e.g., a 5-HT2B antagonist or a sigma-1 antagonist like NE-100).
-
Vehicle solutions for the drug and antagonist.
-
-
Methodology:
-
Divide animals into four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Antagonist + Vehicle
-
Group 4: Antagonist + this compound
-
-
Administer the antagonist or its vehicle at a predetermined time before the this compound administration, based on the pharmacokinetic properties of the antagonist.
-
Administer this compound or its vehicle.
-
At the appropriate time point, measure the quantifiable effect (e.g., seizure frequency, locomotor activity, etc.).
-
Analyze the data using a two-way ANOVA to determine if the antagonist significantly blocks or attenuates the effect of this compound. A significant interaction between the antagonist and this compound treatment would indicate that the receptor of interest is involved in the measured effect. This approach has been used to show that the in vivo effects of this compound at the sigma-1 receptor can be blocked by the antagonist NE-100.[9][12]
-
Visualizations
Caption: Signaling pathways of this compound's off-target effects.
Caption: Experimental workflow to identify off-target effects.
Caption: Logical relationship of this compound's on- and off-target effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with this compound and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Northis compound - Wikipedia [en.wikipedia.org]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 11. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin 5-HT4 receptors play a critical role in the action of this compound to block seizure-induced sudden death in a mouse model of SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (+)-Fenfluramine and its major metabolite, (+)-northis compound, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dravetfoundation.org [dravetfoundation.org]
- 17. researchgate.net [researchgate.net]
Strategies for reducing the risk of valvular heart disease in long-term Fenfluramine studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on strategies to mitigate the risk of valvular heart disease (VHD) in long-term studies involving Fenfluramine. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-associated valvular heart disease?
A1: The leading hypothesis for this compound-induced VHD is the activation of serotonin (B10506) 2B receptors (5-HT2B) on valvular interstitial cells (VICs) within the heart valves.[1] this compound and its active metabolite, northis compound, act as agonists at these receptors. This activation stimulates fibroblast proliferation and extracellular matrix production, leading to the thickening and stiffening of valve leaflets, which can impair their function and result in regurgitation.[1][2] The histopathological changes observed are similar to those seen in carcinoid heart disease, a condition also characterized by an excess of serotonin.[3][4]
Q2: What are the key risk factors for developing this compound-induced VHD?
A2: The primary risk factors are the dose and duration of this compound exposure.[1] Historically, higher doses of this compound used for weight loss (typically 60-120 mg/day) were strongly associated with VHD.[5] In contrast, recent long-term studies of low-dose this compound (maximum of 26 mg/day) for the treatment of Dravet syndrome have shown a much lower risk of developing VHD.[5]
Q3: What is the cornerstone strategy for mitigating the risk of VHD in long-term this compound studies?
A3: The cornerstone of risk mitigation is a robust cardiovascular monitoring program , centered around regular echocardiograms. The U.S. Food and Drug Administration (FDA) has mandated a Risk Evaluation and Mitigation Strategy (REMS) for the current this compound formulation (FINTEPLA®).[6] This program requires echocardiographic assessments before initiating treatment, at regular intervals (e.g., every 6 months) during treatment, and after treatment discontinuation.[6][7] This proactive monitoring allows for the early detection of any potential valvular abnormalities.
Q4: Can this compound-induced valvular changes regress after discontinuing the drug?
A4: In some cases, withdrawal of this compound has been associated with the stabilization or even improvement of valvular regurgitation.[3] However, there are also reports of valvular heart disease being detected and deteriorating years after the cessation of treatment.[8] Therefore, long-term follow-up of individuals exposed to this compound is crucial.
Troubleshooting Guides
This section provides guidance on common challenges that may be encountered during preclinical and clinical investigations of this compound.
Issue 1: Difficulty in Establishing a Preclinical Model of this compound-Induced Valvulopathy.
-
Possible Cause: Inappropriate animal model or dosing regimen.
-
Troubleshooting Steps:
-
Model Selection: While rodent models are commonly used, their response to this compound can vary. Consider using species known to be more susceptible to 5-HT2B agonist-induced valvulopathy.
-
Dose and Duration: Ensure that the administered dose and duration of treatment are sufficient to induce detectable changes. Refer to published dose-response studies to inform your experimental design. Chronic administration via osmotic mini-pumps can provide consistent drug exposure.
-
Positive Controls: Include a positive control group treated with a known valvulopathic agent (e.g., a 5-HT2B agonist with a strong clinical signal) to validate the sensitivity of your model.
-
Histopathology: Rely not only on echocardiography but also on detailed histopathological examination of the heart valves at the end of the study to detect early fibrotic changes that may not yet be hemodynamically significant.
-
Issue 2: Interpreting Borderline or Ambiguous Echocardiographic Findings.
-
Possible Cause: Early-stage valvular changes, inter-observer variability, or pre-existing mild abnormalities.
-
Troubleshooting Steps:
-
Standardized Protocols: Implement and strictly adhere to standardized echocardiographic imaging and measurement protocols to minimize variability.
-
Blinded Readings: Have echocardiograms read by at least two independent, blinded experts to reduce bias.
-
Serial Assessments: A single borderline finding may not be conclusive. Serial echocardiograms are essential to determine if there is a trend of worsening or if the finding is stable over time.
-
Quantitative Analysis: Whenever possible, use quantitative measures of valvular function (e.g., regurgitant volume, effective regurgitant orifice area) in addition to qualitative assessments.
-
Baseline Characterization: Thoroughly characterize baseline cardiac structure and function before the first dose of this compound to differentiate pre-existing conditions from treatment-emergent findings.
-
Issue 3: Differentiating this compound's Effects from Confounding Factors in Clinical Trials.
-
Possible Cause: Co-morbidities, concomitant medications, or underlying disease processes in the study population.
-
Troubleshooting Steps:
-
Detailed Patient History: Collect a comprehensive medical history, including any prior cardiovascular conditions or use of other serotonergic medications.
-
Control Group: A well-matched placebo or active comparator group is essential to attribute any observed cardiovascular changes to this compound.
-
Subgroup Analyses: If feasible, conduct subgroup analyses to explore the potential influence of baseline characteristics on the incidence of cardiovascular findings.
-
Centralized Adjudication: Establish an independent, blinded clinical event adjudication committee to review all significant cardiovascular adverse events and echocardiographic findings.
-
Data Presentation
Table 1: Dose-Dependent Risk of Severe Valvulopathy with this compound-Phentermine Use
| Daily this compound Dosage | Proportion with Severe Valvulopathy | Adjusted Odds Ratio (95% CI) for Severe Valvulopathy |
| ≤ 40 mg/day | 20% | Reference |
| > 60 mg/day | 66% | 9.2 (2.1 - 40.8) |
Data adapted from a study of case reports submitted to the US FDA. Severe valvulopathy was defined as requiring valve replacement surgery or having severe aortic or mitral regurgitation.[2]
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Valvulopathy in a Rodent Model
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Justification: These are commonly used models in cardiovascular research. However, researchers should be aware that establishing robust valvulopathy can be challenging in rodents.
2. Dosing and Administration:
-
Route: Subcutaneous implantation of osmotic mini-pumps for continuous infusion.
-
Dose: A dose-ranging study is recommended. Based on literature, doses of this compound from 3 to 10 mg/kg/day have been used.
-
Duration: A minimum of 4-12 weeks of continuous administration is suggested to induce detectable changes.
3. Cardiovascular Monitoring:
-
Echocardiography:
-
Perform baseline echocardiograms prior to pump implantation.
-
Conduct follow-up echocardiograms at regular intervals (e.g., every 4 weeks) and at the end of the study.
-
Key parameters to assess include:
-
Valve leaflet thickness and mobility.
-
Presence and severity of aortic and mitral regurgitation using color Doppler.
-
Left ventricular dimensions and function (e.g., ejection fraction, fractional shortening).
-
-
-
Hemodynamics (optional): At the end of the study, terminal hemodynamic measurements can be performed using a pressure-volume catheter to assess cardiac function more directly.
4. Pathological Assessment:
-
Gross Pathology: At necropsy, carefully examine the heart for any gross abnormalities of the valves.
-
Histopathology:
-
Harvest the heart and perfuse-fix with 10% neutral buffered formalin.
-
Process the heart for paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
-
Immunohistochemistry for markers of myofibroblast activation (e.g., α-smooth muscle actin) can provide further mechanistic insights.
-
Mandatory Visualizations
Caption: 5-HT2B Receptor Signaling Pathway in Valvular Interstitial Cells.
Caption: Preclinical Experimental Workflow for Assessing this compound Cardiotoxicity.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. Drug-Induced Valvular Heart Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valvular Heart Disease with the Use of this compound-Phentermine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sochob.cl [sochob.cl]
- 5. escholarship.org [escholarship.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. news-medical.net [news-medical.net]
- 8. Valvular heart disease associated with this compound detected 7 years after discontinuation of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenfluramine Treatment: Technical Support Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot experiments where cells are not responding to Fenfluramine treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It primarily functions as a serotonin-releasing agent by interacting with the serotonin (B10506) transporter (SERT), which leads to increased extracellular serotonin levels. Additionally, it acts as a positive modulator of the sigma-1 receptor (S1R), influencing intracellular signaling pathways.[1] Its main metabolite, northis compound, also possesses pharmacological activity.
Q2: My cells are not showing the expected response to this compound. What are the initial checks I should perform?
A2: A lack of cellular response can stem from various factors. Begin by verifying the basics:
-
Compound Integrity: Confirm the correct storage and handling of your this compound stock. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Health and Viability: Ensure your cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can exhibit altered drug responses.
-
Experimental Controls: Double-check that your positive and negative controls are behaving as expected. This will help determine if the issue is specific to the this compound treatment or a more general problem with the assay.
Q3: Could my choice of cell line be the reason for the lack of response?
A3: Absolutely. The responsiveness of a cell line to this compound is dependent on the expression and functionality of its molecular targets: the serotonin transporter (SERT), various serotonin receptors (e.g., 5-HT1D, 5-HT2A, 5-HT2C), and the sigma-1 receptor (S1R).[1] If your cell line has low or absent expression of these key proteins, it is unlikely to respond to this compound. It is crucial to characterize your cell model for the expression of these targets.
Q4: Are there known mechanisms of cellular resistance to this compound?
A4: While specific resistance mechanisms to this compound are not extensively documented in the context of in vitro research, general mechanisms of drug resistance could be at play. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Target Expression or Function: Downregulation or mutation of SERT, serotonin receptors, or S1R can reduce the drug's efficacy.
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.[2]
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing a lack of response to this compound, follow this systematic troubleshooting workflow to identify the potential cause.
Caption: A logical workflow for troubleshooting lack of cellular response to this compound.
Data Presentation: Quantitative Parameters of this compound
The following table summarizes key quantitative parameters related to this compound's interaction with its primary targets. These values can serve as a reference for your experiments.
| Parameter | Target | Value | Cell System/Assay Condition |
| IC50 | Serotonin Transporter (SERT) | 0.5 µM (d-Fenfluramine) | NMB-rSERT cells |
| Ki | Sigma Receptors (non-selective) | 266 nM | Radioligand binding assay |
| ED50 | Disruption of NR1-σ1R association | 170 pM ((+)-fenfluramine) | In vitro assay |
| ED50 | Disruption of NR1-σ1R association | 50 pM ((+)-northis compound) | In vitro assay |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot the lack of response to this compound.
Protocol 1: Western Blot for Target Protein Expression
Objective: To confirm the presence of this compound's molecular targets (SERT, S1R, and relevant 5-HT receptors) in your cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SERT, anti-S1R, anti-5-HT1D, anti-5-HT2A, anti-5-HT2C)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities to a positive control cell line known to express the targets.
Protocol 2: Serotonin Transporter (SERT) Uptake Assay
Objective: To assess the functional activity of SERT in your cells.
Caption: Workflow for a radiolabeled serotonin uptake assay to measure SERT function.
Materials:
-
Cells plated in a suitable multi-well plate
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Serotonin (radiolabeled substrate)
-
This compound (as a test inhibitor)
-
Selective SERT inhibitor (e.g., Fluoxetine, as a positive control)
-
Scintillation cocktail and counter
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with either vehicle, this compound, or a known SERT inhibitor for a defined period.
-
Substrate Addition: Add [³H]Serotonin to each well and incubate to allow for uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Compare the amount of [³H]Serotonin uptake in this compound-treated cells to the vehicle and positive control. A reduction in uptake indicates SERT inhibition.
Protocol 3: Calcium Flux Assay for 5-HT Receptor Activation
Objective: To determine if this compound treatment leads to the activation of Gq-coupled serotonin receptors (like 5-HT2A and 5-HT2C), resulting in an increase in intracellular calcium.
Materials:
-
Cells plated in a black, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
A known 5-HT receptor agonist (positive control)
-
A known 5-HT receptor antagonist (for specificity control)
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Compound Injection: Inject this compound or control compounds into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. An increase in fluorescence upon this compound addition indicates receptor activation and subsequent calcium mobilization.
Protocol 4: Radioligand Binding Assay for Sigma-1 Receptor
Objective: To assess the binding of this compound to the sigma-1 receptor in your cell line.
Materials:
-
Cell membrane preparation from your cells of interest
-
Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine)
-
Unlabeled this compound
-
Unlabeled known sigma-1 receptor ligand (e.g., haloperidol, for non-specific binding determination)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from a large batch of your cells.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound. Include wells with an excess of an unlabeled S1R ligand to determine non-specific binding.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the binding affinity (Ki).
This compound Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Overview of this compound's dual-action signaling mechanism.
References
Technical Support Center: Managing Sedative Effects of Fenfluramine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the sedative effects of fenfluramine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known sedative effects of this compound in animal models?
A1: this compound can induce dose-dependent sedation, lethargy, and somnolence in various animal models, including rodents.[1][2] These effects are often observed as a decrease in general locomotor activity and motor coordination.[3][4] While this compound is primarily investigated for its anti-seizure properties, sedation is a common adverse effect that requires careful management to ensure the validity of experimental outcomes.[1][5]
Q2: What is the primary mechanism behind this compound-induced sedation?
A2: this compound's sedative effects are largely attributed to its potentiation of serotonergic neurotransmission.[6] By promoting the release and inhibiting the reuptake of serotonin (B10506) (5-HT), this compound broadly activates various 5-HT receptors throughout the brain.[6][7] Activation of certain 5-HT receptor subtypes in brain regions that regulate sleep and arousal, such as the brainstem and hypothalamus, is thought to contribute to its sedative properties.[8] Additionally, this compound's interaction with sigma-1 receptors and its indirect influence on other neurotransmitter systems like dopamine (B1211576) may also play a role.[6]
Q3: How can I assess the level of sedation in my animal subjects?
A3: Several behavioral assays can be used to quantify sedation and motor coordination. The most common include:
-
Open Field Test: This test measures general locomotor activity, exploratory behavior, and anxiety. A significant decrease in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.[9][10][11][12]
-
Rotarod Test: This assay directly assesses motor coordination and balance. A reduced latency to fall from the rotating rod is a reliable indicator of motor impairment, which can be a manifestation of sedation.[13][14][15][16][17]
Troubleshooting Guide
Issue 1: Excessive sedation observed at the intended therapeutic dose.
| Possible Cause | Troubleshooting Step |
| High Dose: The administered dose may be too high for the specific animal strain, age, or sex, leading to pronounced sedative effects that mask the intended therapeutic outcome. | Dose Optimization: Conduct a dose-response study to identify the minimal effective dose with the least sedative effect. Start with a lower dose and gradually titrate upwards.[2] Review literature for established dose ranges in your specific model. |
| Rapid Dose Escalation: Increasing the dose too quickly can lead to acute sedative effects. | Gradual Titration: Implement a slower dose titration schedule, allowing the animals to acclimate to the drug. This can help mitigate acute sedative responses. |
| Route of Administration: The route of administration (e.g., intraperitoneal vs. subcutaneous) can influence the pharmacokinetic profile and peak plasma concentrations, affecting the intensity of sedation. | Evaluate Administration Route: Consider alternative routes of administration that may provide a more sustained and less peak-concentrated release of this compound. |
| Drug Interaction: Concomitant administration of other compounds (e.g., other anti-epileptic drugs, anesthetics) may potentiate the sedative effects of this compound.[18][19] | Review Concomitant Medications: Carefully review all administered substances for potential synergistic sedative effects. If possible, stagger administration times or consider alternative, less sedative co-administered drugs. |
Issue 2: Sedation is interfering with behavioral task performance.
| Possible Cause | Troubleshooting Step |
| Timing of Behavioral Testing: Behavioral testing may be conducted at the peak plasma concentration of this compound, coinciding with maximum sedative effects. | Adjust Testing Time: Determine the pharmacokinetic profile of this compound in your model and conduct behavioral testing during a time window when sedative effects have subsided but the therapeutic effect is still present. |
| Chronic Dosing Effects: Continuous daily administration may lead to an accumulation of the drug or its metabolites, resulting in persistent sedation. | Implement "Drug Holidays": For chronic studies, consider incorporating periodic "drug holidays" (short periods of no drug administration) to allow for washout and reduce cumulative sedative effects, if experimentally permissible. |
| Task-Specific Impairment: The sedative effects may disproportionately affect performance on more demanding behavioral tasks. | Select Appropriate Behavioral Assays: Choose behavioral tests that are less sensitive to mild sedation or that can differentiate between sedation and the cognitive or motor function being assessed. |
Data Presentation
Table 1: Dose-Response of this compound on Seizure Reduction and Mortality in a Dravet Syndrome Mouse Model
| Dose (µg/kg/day) | Mortality Rate (Spontaneous Seizures) | Mortality Rate (Heat-Induced Seizures) |
| 0 (Control) | 37.5% | 80% |
| 10 | Not Reported | 20% |
| 30 | 20% | 13% |
Data extracted from a study in Scn1aR1407X/+ mice.[20]
Table 2: Common Adverse Events of this compound in Clinical Trials
| Adverse Event | Incidence in this compound Groups (≥10%) |
| Decreased appetite | Reported |
| Somnolence | Reported |
| Fatigue | Reported |
| Vomiting | Reported |
| Diarrhea | Reported |
| Pyrexia (Fever) | Reported |
Data from a phase 3 clinical trial in patients with Lennox-Gastaut syndrome.[5] Note that somnolence and fatigue are clinical terms for sedation and tiredness.
Experimental Protocols
1. Open Field Test for Assessing Locomotor Activity and Sedation
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls to prevent escape. The arena is typically made of a non-reflective material and can be divided into a central and a peripheral zone.[12]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[12]
-
Gently place the mouse or rat in the center of the open field arena.[11][12]
-
Record the animal's activity using an automated video-tracking system for a predetermined duration (typically 5-20 minutes).[9][12]
-
Key parameters to analyze include:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency (vertical activity)
-
-
-
Interpretation: A significant reduction in total distance traveled and rearing frequency compared to control animals is indicative of sedation.
2. Rotarod Test for Assessing Motor Coordination
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a textured surface to provide grip.
-
Procedure:
-
Habituate the animals to the rotarod apparatus for several days before the experiment by placing them on the stationary or slowly rotating rod.[13]
-
On the test day, place the animal on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[16]
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an appropriate inter-trial interval.[15][16]
-
-
Interpretation: A shorter latency to fall compared to control animals suggests impaired motor coordination, which can be a consequence of sedation.[14][17]
Visualizations
Caption: this compound's primary mechanism of action leading to therapeutic and sedative effects.
Caption: A typical experimental workflow for assessing this compound's effects, including a troubleshooting loop for managing sedation.
References
- 1. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice [frontiersin.org]
- 3. This compound-induced suppression of food intake and locomotor activity is differentially altered by the selective type A monoamine oxidase inhibitor clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase 3 Clinical Trial for this compound Show Reduction in Seizures per Month - - Practical Neurology [practicalneurology.com]
- 6. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 7. In vitro studies on the mechanism by which (+)-northis compound induces serotonin and dopamine release from the vesicular storage pool [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 9. Open field test for mice [protocols.io]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. bowdish.ca [bowdish.ca]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Rotarod test [pspp.ninds.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 17. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 18. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
Technical Support Center: Improving Reproducibility in Fenfluramine Efficacy Studies
Welcome to the technical support center for Fenfluramine efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental findings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation aids to address common challenges encountered during in vivo studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for seizure reduction?
A1: this compound's anticonvulsant effect is believed to be multifactorial. It primarily acts as a serotonin-releasing agent, which increases the levels of serotonin (B10506) in the brain.[1][2] This enhanced serotonergic activity, particularly through the 5-HT1D and 5-HT2C receptors, is thought to contribute to seizure reduction.[1] Additionally, this compound is a positive modulator of the sigma-1 receptor, which may also play a role in its antiseizure properties.[3][4][5]
Q2: What are the approved indications for this compound?
A2: this compound is approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome (LGS) in patients two years of age and older.[1]
Q3: What are the common preclinical models used for this compound efficacy studies?
A3: The most common preclinical models include the scn1a mutant zebrafish, which recapitulates key phenotypes of Dravet syndrome, and various rodent models.[6] For Dravet syndrome, mouse models with Scn1a mutations are frequently used, often employing a hyperthermia-induced seizure protocol to mimic fever-induced seizures.
Q4: What is a typical effective dose range for this compound in clinical studies?
A4: In clinical trials for Dravet and Lennox-Gastaut syndromes, effective oral doses of this compound typically range from 0.2 mg/kg/day to 0.7 mg/kg/day, with a maximum daily dose of 26 mg.[1] The dosage may be adjusted based on concomitant use of other antiseizure medications like stiripentol.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound efficacy experiments.
High Variability in Hyperthermia-Induced Seizure Latency (Mouse Model)
| Problem | Potential Cause | Troubleshooting Solution |
| Inconsistent seizure latencies between animals in the same group. | Inconsistent rate of temperature increase. | Utilize a programmable heating lamp or a custom-built heating chamber to ensure a consistent and reproducible rate of temperature elevation (e.g., 0.5°C every 2 minutes).[7][8] |
| Stress-induced variability. | Acclimatize animals to the experimental room and handling for several days before the experiment. Perform experiments at the same time of day to minimize circadian rhythm effects. | |
| Inaccurate core body temperature measurement. | Ensure the rectal probe is inserted to a consistent depth for each animal. Calibrate the thermometer regularly. | |
| Genetic background of the mouse strain. | Be aware that the genetic background of the mouse strain can influence seizure susceptibility. Ensure that control and experimental groups are from the same genetic background. | |
| "No seizure" or extremely long latency in positive controls. | Sub-optimal heating protocol. | Verify that the target temperature (typically 40-42.5°C) is reached and maintained.[7][8] Ensure the heating source is positioned correctly and consistently for all animals. |
| Incorrect mouse strain or genotype. | Confirm the genotype of the animals to ensure they carry the desired mutation (e.g., Scn1a). |
Zebrafish Locomotor Assay Issues
| Problem | Potential Cause | Troubleshooting Solution |
| High variability in locomotor activity within groups. | Inconsistent lighting conditions. | Use a dedicated, enclosed tracking system with controlled and consistent lighting. Avoid shadows or reflections on the multi-well plate. |
| Well position effects. | Larval activity can be affected by their location in the plate.[3] Randomize the placement of different experimental groups across the plate. | |
| Developmental stage differences. | Ensure all larvae are at the same developmental stage (e.g., 6 days post-fertilization) as locomotor activity changes with age. | |
| Tracking artifacts (e.g., lost tracks, merged tracks). | Poor contrast between larvae and background. | Use a high-contrast background and ensure uniform illumination. |
| Debris or air bubbles in the wells. | Carefully inspect wells for any debris or bubbles before starting the recording. | |
| Sub-optimal tracking software parameters. | Adjust the detection and tracking parameters in your software to optimize for zebrafish larvae. Consider using advanced tracking algorithms based on machine learning if available. |
Rodent EEG Recording Problems
| Problem | Potential Cause | Troubleshooting Solution |
| High levels of electrical noise in the EEG signal. | Poor grounding. | Ensure the animal, recording setup, and any nearby electrical equipment are properly grounded. |
| Interference from nearby equipment. | Run the experiment in a Faraday cage. Keep the recording setup away from power cords, monitors, and other sources of electromagnetic interference.[1][4] | |
| Movement artifacts obscuring seizure activity. | Insecure headmount. | Ensure the EEG headmount is securely attached to the skull with dental cement. Allow for adequate recovery time after surgery for the implant to stabilize. |
| Tethered system issues. | If using a tethered system, ensure the cable is lightweight and the commutator moves freely to minimize torque on the animal's head. Consider using a wireless telemetry system to eliminate tether-related artifacts.[1] | |
| Inconsistent seizure detection. | Subjective seizure scoring. | Use a combination of behavioral scoring (e.g., a modified Racine scale) and quantitative EEG analysis. Establish clear, objective criteria for identifying seizure events in the EEG data. |
| Variability in seizure morphology. | Train automated seizure detection algorithms on a diverse dataset that includes examples of different seizure types and morphologies from your specific animal model. |
Data Presentation
Table 1: Summary of this compound Efficacy in Dravet Syndrome Clinical Trials
| Study | Dosage | Median % Reduction in Monthly Convulsive Seizure Frequency | Responder Rate (≥50% reduction) |
| Lagae et al. | 0.7 mg/kg/day | 62.7% | 53.5% |
| Study 1 (vs. Placebo) | 0.7 mg/kg/day | 64.8% greater reduction than placebo | 72.9% |
| Open-Label Extension | Flexible (up to 0.7 mg/kg/day) | 66.8% | 64.4% |
Note: Data compiled from multiple sources.[9][10][11]
Table 2: Summary of this compound Efficacy in Lennox-Gastaut Syndrome Clinical Trials
| Study | Dosage | Median % Reduction in Drop Seizure Frequency | Responder Rate (≥50% reduction) |
| Phase 3 RCT | 0.7 mg/kg/day | 26.5% | 25% |
| Phase 3 RCT | 0.2 mg/kg/day | 14.2% | 28.1% |
| Open-Label Study | Median 0.4 mg/kg/day | 53% (convulsive seizures) | 62% |
Note: Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: Hyperthermia-Induced Seizures in Scn1a Mutant Mice
-
Animal Model: Use heterozygous Scn1a mutant mice and wild-type littermates as controls. Animals should be between postnatal day 21-25 for highest susceptibility.[7]
-
This compound Preparation and Administration:
-
Hyperthermia Induction:
-
Place the mouse in a heated chamber.
-
Increase the ambient temperature to raise the mouse's core body temperature at a controlled rate of 0.5°C every 2 minutes.[7]
-
Continuously monitor the core body temperature using a rectal probe.
-
-
Seizure Assessment:
-
Visually observe the animal for seizure onset, characterized by wild running, clonus, and loss of posture.
-
Record the latency to the first generalized tonic-clonic seizure and the core body temperature at seizure onset.
-
Score the seizure severity using a modified Racine scale.
-
-
Post-Procedure Care:
-
Once a seizure is observed or the temperature reaches a pre-determined cutoff (e.g., 42.5°C), remove the animal from the chamber and place it on a cooling pad to return its body temperature to normal.[8]
-
Protocol 2: Locomotor Activity Assay in scn1a Mutant Zebrafish
-
Animal Model: Use homozygous scn1a mutant zebrafish larvae and wild-type siblings at 6 days post-fertilization (dpf).
-
This compound Preparation and Administration:
-
Dissolve this compound in embryo medium. A small amount of DMSO can be used as a co-solvent if needed, keeping the final concentration below 0.1%.
-
Individually place larvae in a 96-well plate with the this compound solution or vehicle control.
-
Incubate for a specified period (e.g., 1 hour) before recording.
-
-
Locomotor Tracking:
-
Place the 96-well plate in an automated tracking system.
-
Acclimate the larvae to the chamber for a few minutes before starting the recording.
-
Record locomotor activity for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Quantify the total distance moved, velocity, and time spent in different activity states (e.g., freezing, swimming, rapid movements).
-
Compare the locomotor parameters between treatment groups. A significant reduction in the hyperactive swimming phenotype of the scn1a mutants indicates potential efficacy.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on serotonergic and sigma-1 pathways.
Caption: Experimental workflow for this compound efficacy testing in a mouse model of Dravet syndrome.
Caption: A decision tree for troubleshooting sources of variability in preclinical efficacy studies.
References
- 1. 5 Tips for Successful EEG and EMG Recording | Amuza Inc [amuzainc.com]
- 2. Mouse EEG implantation and monitoring [protocols.io]
- 3. Statistical Analysis of Zebrafish Locomotor Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Behavioral Screen for Heat-Induced Seizures in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the use of deep learning models for accurate tracking of 3D zebrafish trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide potentiates hyperthermia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying Variability in Zebrafish Larvae Locomotor Behavior across Experimental Conditions: A Learning-Based Tracker [mdpi.com]
- 13. Advances in pharmacogenomics: optimizing antiepileptic drug therapy for drug-resistant epilepsy [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. research.fsu.edu [research.fsu.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
What are the common pitfalls in designing a Fenfluramine research study?
For researchers, scientists, and drug development professionals embarking on studies involving Fenfluramine, meticulous study design is paramount to generating robust and reliable data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a patient population for a this compound clinical trial?
A1: Due to this compound's approval for rare diseases like Dravet syndrome and Lennox-Gastaut syndrome, patient recruitment can be challenging.[1][2] Key difficulties include:
-
Small Patient Pools: The rarity of these conditions limits the number of eligible participants.[1][2][3]
-
Patient Heterogeneity: Even within a specific rare disease, there can be significant variation in phenotype and disease severity, making it difficult to assemble a homogeneous study group.[2][4]
-
Geographical Disperson: Patients with rare diseases are often geographically scattered, which can create logistical hurdles for recruitment and study visits.[2]
-
Ethical Considerations: Withholding a potentially life-altering treatment from a control group in a rare disease with high morbidity can be ethically complex.[1]
Q2: How can we mitigate the risk of cardiovascular adverse events in our study design?
A2: this compound has a history of being associated with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[5] Therefore, a robust cardiac safety monitoring plan is a critical and non-negotiable component of any research protocol. This includes:
-
Baseline Echocardiograms: All participants must undergo an echocardiogram before starting treatment to establish a baseline and exclude any pre-existing conditions.[5][6]
-
Regular Monitoring: Echocardiograms should be performed at regular intervals throughout the study (e.g., every 6 months) and after treatment discontinuation.[7]
-
Strict Exclusion Criteria: Individuals with a history of heart problems should be excluded from the study.[8]
-
Adherence to REMS: In clinical practice, this compound is only available through a restricted Risk Evaluation and Mitigation Strategy (REMS) program, and research protocols should incorporate similar stringent safety measures.[8]
Q3: What are the common pitfalls related to dosing and titration of this compound in a research setting?
A3: Proper dosing and titration are crucial for both safety and efficacy. Common pitfalls include:
-
Inadequate Titration Schedule: A too-rapid titration can increase the risk of adverse events. A gradual dose escalation is recommended. For instance, a common starting dose is 0.2 mg/kg/day, which can be increased weekly.[5][9]
-
Ignoring Concomitant Medications: The presence of other anti-epileptic drugs (AEDs), such as stiripentol, can affect the metabolism of this compound and necessitates a lower maximum dose.[8]
-
Fixed Dosing in a Pediatric Population: As children grow, weight-based dosing needs to be regularly reassessed to maintain the appropriate therapeutic level.
Q4: How do we design a study with appropriate endpoints for a rare epileptic encephalopathy?
A4: Selecting meaningful endpoints is crucial for demonstrating clinical benefit. Key considerations include:
-
Beyond Seizure Frequency: While seizure frequency is a primary endpoint, it is not the only measure of success.[10] Other important endpoints include seizure severity, duration, and the length of seizure-free intervals.
-
Clinically Meaningful Change: The definition of a clinically significant improvement should be clearly defined and justified. For example, a 30% reduction in convulsive seizure frequency has been used as a benchmark for continued treatment.[6]
-
Quality of Life Measures: Incorporating patient and caregiver-reported outcomes can provide valuable insights into the real-world impact of the treatment.
-
Biomarkers: While not always available, the use of relevant biomarkers can provide objective measures of treatment response and may precede clinical changes, potentially shortening study duration.[3]
Troubleshooting Guides
Problem: Higher than expected placebo response rates.
-
Possible Cause: The unpredictable nature of epilepsy can lead to spontaneous fluctuations in seizure frequency, which can contribute to a high placebo response.[11][12] Additionally, increased attention and care during a clinical trial can have a positive effect on participants.
-
Troubleshooting Steps:
-
Extended Baseline Period: Establish a stable baseline of seizure frequency over a sufficient period before randomization to accurately assess treatment effect.
-
Standardized Outcome Assessment: Ensure that seizure diaries and other outcome measures are completed consistently and accurately by all participants and caregivers.
-
Objective Endpoints: Where possible, incorporate more objective endpoints, such as electroencephalogram (EEG) data, to supplement seizure counts.
-
Problem: Difficulty in demonstrating statistical significance in a small patient population.
-
Possible Cause: Rare diseases inherently limit the sample size, which can reduce the statistical power of a study to detect a true treatment effect.[3][4]
-
Troubleshooting Steps:
-
Adaptive Trial Designs: Consider using adaptive trial designs that allow for modifications to the study based on interim analyses.[2]
-
N-of-1 Trials: For ultra-rare diseases, an n-of-1 trial design, where the individual serves as their own control, can be a viable option.
-
Collaborate with Regulatory Agencies: Engage with regulatory bodies early in the design process to discuss acceptable alternative trial parameters for rare diseases.[3]
-
Focus on Effect Size: In small studies, the magnitude of the treatment effect (effect size) can be more informative than the p-value alone.
-
Experimental Protocols
Protocol: Cardiac Safety Monitoring
-
Inclusion/Exclusion Criteria:
-
Exclude patients with any history of valvular heart disease, pulmonary hypertension, or other significant cardiac abnormalities.
-
-
Baseline Assessment:
-
Perform a comprehensive medical history and physical examination.
-
Conduct a baseline 2D and Doppler echocardiogram to assess cardiac structure and function, including valvular integrity and pulmonary artery pressure.
-
-
During-Study Monitoring:
-
Repeat echocardiograms at pre-defined intervals (e.g., 3 and 6 months after treatment initiation and every 6 months thereafter).
-
Monitor for any clinical signs or symptoms of cardiac dysfunction, such as dyspnea, edema, or chest pain.
-
-
Post-Study Follow-up:
-
Conduct a final echocardiogram 3-6 months after the last dose of this compound.
-
-
Stopping Rules:
-
Define clear criteria for treatment discontinuation based on echocardiographic findings or the development of clinical symptoms.
-
Data Presentation
Table 1: Efficacy of this compound in Dravet Syndrome Clinical Trials
| Study | Dosage | Median Percent Reduction in Seizure Frequency |
| Study 1 | 0.7 mg/kg/day | 62.3% |
| 0.2 mg/kg/day | 32.4% | |
| Placebo | 13.7% | |
| Study 2 | 0.4 mg/kg/day (with stiripentol) | 54.0% |
| Placebo | 13.9% |
Data synthesized from publicly available clinical trial information.
Table 2: Common Adverse Events in this compound Clinical Trials (Dravet Syndrome)
| Adverse Event | This compound (0.7 mg/kg/day) | This compound (0.2 mg/kg/day) | Placebo |
| Decreased appetite | 38% | 20% | 5% |
| Diarrhea | 18% | 31% | 8% |
| Fatigue | 10% | 10% | 2% |
| Lethargy | 18% | 10% | 5% |
| Somnolence | 10% | 15% | 8% |
| Decreased weight | 5% | 13% | 0% |
Data adapted from a review of pivotal studies.[13]
Mandatory Visualizations
Signaling Pathways
This compound's mechanism of action is primarily understood through its interaction with the serotonergic system and the sigma-1 receptor.
This compound's effect on the serotonergic synapse.
This compound's modulation of the Sigma-1 Receptor.
Experimental Workflow
A typical workflow for a this compound clinical trial.
References
- 1. Challenges Faced in Rare Disease Research [iprocess.net]
- 2. simbecorion.com [simbecorion.com]
- 3. Designing clinical trials for rare diseases: unique challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study design challenges and strategies in clinical trials for rare diseases: Lessons learned from pantothenate kinase-associated neurodegeneration [frontiersin.org]
- 5. Reintroducing this compound as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dravet.org.uk [dravet.org.uk]
- 7. ucb-usa.com [ucb-usa.com]
- 8. Dravet Syndrome Study Design | FINTEPLA® (this compound) oral solution [finteplahcp.com]
- 9. Early diagnosis and experimental treatment with this compound via the Investigational New Drug mechanism in a boy with Dravet Syndrome and recurrent status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrpnet.org [acrpnet.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Challenges in the clinical development of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical considerations for the use of this compound to manage patients with Dravet syndrome or Lennox-Gastaut syndrome in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to interpret unexpected paradoxical effects of Fenfluramine.
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected paradoxical effects that may arise during experiments with Fenfluramine.
Frequently Asked Questions (FAQs)
Q1: We observe increased neuronal excitability in our in-vitro slice recordings after applying this compound, which is contrary to its known anti-seizure effects. How can this be explained?
A1: This is a critical observation and can be attributed to this compound's complex, multimodal mechanism of action. While its primary anti-epileptic effect is linked to enhancing GABAergic inhibition and reducing glutamatergic excitation, under specific experimental conditions, a paradoxical increase in excitability could be observed due to:
-
5-HT2 Receptor Activation: this compound and its metabolite, northis compound (B1679916), are agonists at various serotonin (B10506) receptors, including 5-HT2A and 5-HT2C receptors.[1][2][3][4] While the overall effect in the context of epilepsy is inhibitory, 5-HT2A receptor activation can also lead to the excitation of specific neuronal populations, particularly glutamatergic neurons in cortical regions.[3] The net effect on your specific slice preparation will depend on the brain region, the neuronal subtypes present, and the baseline level of network activity.
-
Dose-Dependent Effects: The concentration of this compound used is critical. While lower, clinically relevant doses favor seizure reduction, higher concentrations could lead to off-target effects or an imbalance in receptor activation, potentially resulting in hyperexcitability.[1]
-
Experimental Model Specificity: The paradoxical effect might be specific to your chosen animal model or the particular neural circuit under investigation. For instance, the anticonvulsant effect of this compound has shown variability across different experimental models.[5]
Q2: Our research animals are exhibiting significant appetite suppression and weight loss, but we are also observing what appears to be an anxiogenic-like phenotype in behavioral assays. Isn't this compound's serotonergic action supposed to be anxiolytic?
A2: This is an excellent question that highlights the nuanced effects of serotonergic modulation. The observed anxiogenic-like behavior, despite the expected anorectic effect, could be due to:
-
Receptor Subtype Complexity: The serotonergic system is vast, with at least 14 different receptor subtypes. While activation of some 5-HT receptors (e.g., 5-HT1A) is associated with anxiolysis, the activation of others (e.g., 5-HT2C) can be anxiogenic. This compound's broad spectrum of activity on multiple 5-HT receptors can lead to competing effects on anxiety-related circuits.[1][5] The appetite suppression is primarily mediated by 5-HT2C receptors in the hypothalamus.[3][5]
-
Sigma-1 Receptor Modulation: this compound is a positive modulator of the sigma-1 receptor.[1][2][6] This receptor is involved in a wide range of cellular functions, including the modulation of neurotransmitter release.[6] While its role in this compound's anti-seizure effect is thought to be through reducing glutamatergic excitability, its influence on complex behaviors like anxiety is still under investigation and could contribute to unexpected phenotypes.[2]
-
Noradrenergic Effects: this compound can also influence noradrenergic neurotransmission.[1] Elevated noradrenaline levels are often associated with increased arousal and anxiety.
Q3: We are conducting a drug-drug interaction study and found that co-administration of a CYP450 inhibitor with this compound unexpectedly diminishes its efficacy in our seizure model. Shouldn't inhibiting its metabolism increase its effect?
A3: This is a counterintuitive finding, but it can be explained by the pharmacological activity of this compound's primary metabolite, northis compound.
-
Active Metabolite: this compound is metabolized to northis compound, which is also pharmacologically active.[1] In fact, northis compound has a greater affinity and agonist activity at several key 5-HT receptors (5-HT2A, 5-HT2B, 5-HT2C) compared to the parent compound.[4][7]
-
Impact of CYP Inhibition: By inhibiting the cytochrome P450 enzymes responsible for metabolizing this compound, you are increasing the plasma concentration of this compound but decreasing the formation of the more potent northis compound.[8] If the anti-seizure effect in your model is more dependent on the action of northis compound at specific 5-HT receptors, then inhibiting its formation would logically lead to a reduction in efficacy. Stiripentol, a known CYP inhibitor, has been shown to significantly increase this compound levels while decreasing northis compound levels.[3][8]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Seizure Efficacy in Preclinical Models
| Potential Cause | Troubleshooting Steps |
| Model Specificity | The anti-seizure effects of this compound can vary between different seizure models (e.g., maximal electroshock vs. chemical convulsants).[5] Consider testing in a different, validated model of epilepsy, such as a genetic model (e.g., zebrafish or mouse models of Dravet syndrome).[1][2] |
| Dose-Response Relationship | Efficacy can be dose-dependent.[5] Perform a thorough dose-response study to identify the optimal therapeutic window for your specific model. |
| Pharmacokinetics in the Chosen Species | The metabolism of this compound to the active metabolite northis compound can differ across species.[1] Conduct pharmacokinetic studies to measure the plasma and brain concentrations of both this compound and northis compound in your animal model. |
Issue 2: Unexpected Cardiovascular Effects in Animal Models
| Potential Cause | Troubleshooting Steps |
| High Doses | Historically, high doses of this compound were associated with valvular heart disease and pulmonary arterial hypertension, likely due to potent 5-HT2B receptor stimulation.[1][2] Ensure that the doses used in your experiments are within the therapeutic range for seizure control and not approaching the high doses previously used for appetite suppression. |
| 5-HT2B Receptor Activity | The cardiovascular side effects are primarily linked to the activation of 5-HT2B receptors.[7] If your research allows, consider using a selective 5-HT2B antagonist as a control to confirm if the observed cardiovascular effects are mediated by this receptor. |
| Underlying Genetic Predisposition | The animal model itself may have an underlying predisposition to cardiovascular issues that are unmasked or exacerbated by this compound. Review the known phenotype of your chosen strain. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Clinical Trials for Dravet Syndrome
| Study Endpoint | Placebo | This compound (0.2 mg/kg/day) | This compound (0.7 mg/kg/day) |
| Median % Reduction in Monthly Convulsive Seizures | - | 32.4%[5] | 62.3%[5] |
| ≥50% Seizure Reduction Responder Rate | 6%[5] | 46%[5] | 73%[5] |
| ≥75% Seizure Reduction Responder Rate | 4%[5] | 28%[5] | 48%[5] |
Table 2: Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Groups |
| Decreased Appetite | 20-44%[8] |
| Diarrhea | >10%[9] |
| Fatigue/Lethargy/Somnolence | >10%[9] |
| Weight Loss (≥7% of baseline) | 8-21%[8] |
Detailed Experimental Protocols
Protocol 1: In-Vitro Slice Electrophysiology to Assess this compound's Effect on Neuronal Excitability
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) of a rodent model. Maintain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Baseline Recording: Obtain stable baseline recordings of spontaneous or evoked synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or field excitatory postsynaptic potentials, fEPSPs) using whole-cell patch-clamp or field potential recordings.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-100 µM). It is crucial to perform a concentration-response curve.
-
Data Acquisition and Analysis: Record changes in synaptic activity for at least 10-20 minutes after drug application. Analyze parameters such as the frequency and amplitude of sIPSCs or the slope of fEPSPs.
-
Washout: If possible, perform a washout by perfusing with drug-free aCSF to determine if the effects are reversible.
-
Pharmacological Controls: To dissect the mechanism, co-apply this compound with selective antagonists for 5-HT receptor subtypes (e.g., a 5-HT2A antagonist) or a sigma-1 receptor antagonist.
Visualizations
Caption: Dual mechanisms of this compound's anti-seizure action.
Caption: Troubleshooting workflow for paradoxical experimental results.
References
- 1. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fenfluramine Administration Route Optimization in Preclinical Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the route of administration for Fenfluramine in preclinical research. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making in study design.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes of administration for this compound in preclinical rodent models?
The most frequently used routes for administering this compound in preclinical rodent studies are oral (PO), intraperitoneal (IP), and subcutaneous (SC). Intravenous (IV) administration is less common in efficacy studies but is essential for determining pharmacokinetic parameters like absolute bioavailability.
Q2: How does the route of administration impact the pharmacokinetic profile of this compound?
The route of administration significantly influences the absorption rate, bioavailability, and subsequent plasma and brain concentrations of this compound and its active metabolite, northis compound (B1679916).
-
Oral (PO) administration typically results in slower absorption and a delayed time to maximum concentration (Tmax) compared to parenteral routes. The absolute oral bioavailability of this compound has been reported to be approximately 75-84% in humans, and while direct comparative preclinical data is limited, a study in rats noted an oral bioavailability of about 20% for the (-)-enantiomer.[1][2]
-
Intraperitoneal (IP) administration generally leads to rapid absorption, often mimicking the speed of intravenous administration, though it can be more variable. Studies in rats have shown that after IP injection, this compound is rapidly absorbed and distributed to the brain.[3][4]
-
Subcutaneous (SC) administration provides a slower and more sustained release compared to IP or IV routes, which can be advantageous for maintaining steady-state concentrations over a longer period.
-
Intravenous (IV) administration results in immediate and 100% bioavailability, serving as the benchmark for determining the absolute bioavailability of other routes.
Q3: Which administration route is most appropriate for my preclinical study?
The choice of administration route depends on the specific objectives of your study:
-
For efficacy studies modeling clinical use: Oral gavage is the most relevant route as it mimics the clinical administration route in humans.
-
For rapid-onset effect studies or proof-of-concept seizure models: Intraperitoneal injection is often used due to its rapid absorption and ease of administration. For example, IP administration has been effectively used in maximal electroshock (MES) seizure models in rodents.[1]
-
For pharmacokinetic and bioavailability studies: Intravenous administration is necessary to determine absolute bioavailability. A comparison between IV and the intended clinical route (e.g., oral) is crucial.
-
For studies requiring sustained exposure: Subcutaneous injection can be a suitable option to achieve a more prolonged and stable drug concentration.
Q4: What are common issues encountered when administering this compound and how can they be troubleshooted?
Please refer to the troubleshooting guides in the sections below for specific administration routes.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound administered via different routes in preclinical models. Note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: Pharmacokinetic Parameters of this compound in Rodents by Administration Route
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) | Species | Reference |
| Bioavailability | ~20% (for (-)-enantiomer) | Data not consistently reported, but generally high | Data not consistently reported | 100% (by definition) | Rat | [2] |
| Tmax (Time to Peak Plasma Concentration) | 3-5 hours (in humans, as a proxy) | Rapid, often within 30 minutes | Slower than IP | Immediate | Human, Rat | [1][4] |
| Elimination Half-life (t½) | ~1 hour (parent drug), ~12 hours (northis compound metabolite) | ~0.9 hours (l-fenfluramine) to 6.1 hours (l-northis compound) in plasma | Data not consistently reported | ~1 hour (parent drug) | Rat | [2][3][4] |
| Brain-to-Plasma Ratio | Data not consistently reported | >15 | Data not consistently reported | Data not consistently reported | Rat | [1][4] |
Table 2: Anticonvulsant Efficacy (ED50) of Intraperitoneally Administered this compound in Mice
| Seizure Model | ED50 (mg/kg) | Time of Peak Effect | Reference |
| Maximal Electroshock (MES) | 2.9 | 4 hours | |
| 6 Hz (44 mA) | 47.0 | 0.5 hours | |
| Audiogenic Seizures (DBA/2 mice) | 10.2 (d,l-fenfluramine) | Not specified | [3] |
Experimental Protocols & Troubleshooting
Oral Administration (Gavage)
Protocol for Oral Gavage in Mice/Rats:
-
Preparation:
-
Calculate the required dose of this compound and the volume to be administered based on the animal's body weight. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.
-
Use a proper vehicle for this compound solution/suspension (e.g., water, saline, or a specific formulation vehicle).
-
Select an appropriately sized gavage needle (feeding tube) with a rounded tip (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
-
Measure the length of the gavage tube from the animal's mouth to the last rib to estimate the insertion depth and mark the tube.
-
-
Restraint and Administration:
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.
-
Allow the animal to swallow the tube as it is gently advanced into the esophagus to the predetermined depth. Do not force the tube.
-
Administer the this compound solution slowly and smoothly.
-
Gently remove the tube in a single motion.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Troubleshooting Guide: Oral Gavage
| Issue | Possible Cause | Solution |
| Regurgitation of dose | Administration volume too large or administered too quickly. | Reduce the volume or administer the dose more slowly. Consider splitting the dose if the volume is large. |
| Respiratory distress (gasping, coughing) | Accidental administration into the trachea/lungs. | Immediately stop the procedure. Provide supportive care and contact veterinary staff. Refine gavage technique. |
| Resistance during tube insertion | Incorrect placement of the gavage tube. | Do not force the tube. Gently retract and re-insert, ensuring the tube is in the esophagus. |
| Esophageal or stomach perforation | Improper technique or use of a sharp-tipped needle. | Use a flexible, ball-tipped gavage needle. Ensure proper restraint and gentle insertion. |
Intraperitoneal (IP) Injection
Protocol for Intraperitoneal Injection in Mice/Rats:
-
Preparation:
-
Calculate the required dose and volume. The maximum recommended IP injection volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.
-
Use a sterile needle of an appropriate gauge (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Ensure the this compound solution is sterile.
-
-
Restraint and Administration:
-
Restrain the animal securely, often with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, intestinal contents) or blood is drawn back, which would indicate incorrect needle placement.
-
Inject the solution smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reaction at the injection site.
-
Troubleshooting Guide: Intraperitoneal Injection
| Issue | Possible Cause | Solution |
| Injection into an organ (e.g., intestine, bladder) | Incorrect needle placement or depth. | Ensure injection is in the lower right quadrant. Do not insert the needle too deeply. Always aspirate before injecting. |
| Leakage from the injection site | Injection volume too large or needle withdrawal too quick. | Use appropriate injection volumes. Pause briefly after injection before withdrawing the needle. |
| Peritonitis or local inflammation | Non-sterile solution or repeated injections at the same site. | Use sterile solutions and aseptic technique. Alternate injection sites if multiple injections are required. |
Intravenous (IV) Injection
Protocol for Intravenous Injection in Mice/Rats (Tail Vein):
-
Preparation:
-
Calculate the required dose and volume. IV volumes should be kept low.
-
Use a sterile, filtered this compound solution suitable for intravenous administration.
-
Select a small gauge needle (e.g., 27-30 gauge).
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Restraint and Administration:
-
Place the animal in a suitable restrainer that exposes the tail.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling (bleb), which indicates the injection is not intravenous.
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Troubleshooting Guide: Intravenous Injection
| Issue | Possible Cause | Solution |
| Inability to locate or cannulate the vein | Dehydration, vasoconstriction, or inexperience. | Ensure the tail is adequately warmed. Use proper lighting and magnification if needed. Practice the technique. |
| Formation of a subcutaneous bleb | Needle has passed through or is not in the vein. | Stop the injection immediately, withdraw the needle, and apply gentle pressure. Attempt injection in a more proximal site on the same or opposite vein. |
| Hematoma formation | Puncturing through the vein. | Apply gentle pressure to the site. Use a new, sharp needle for each attempt. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a comparative pharmacokinetic study of this compound.
Caption: Decision tree for selecting an administration route for this compound.
References
- 1. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative activity of the enantiomers of this compound and northis compound in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Analysis of the Antiseizure Activity of this compound and Northis compound in Mice: Is l-Northis compound a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Fenfluramine's Drug-Drug Interactions in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfluramine. The following information is intended to help you design and troubleshoot experiments to account for its drug-drug interaction profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and its active metabolite, northis compound (B1679916)?
A1: this compound is extensively metabolized in the liver to its active metabolite, northis compound. This conversion is primarily mediated by several cytochrome P450 (CYP) enzymes. The major enzymes involved are CYP1A2, CYP2B6, and CYP2D6.[1] To a lesser extent, CYP2C9, CYP2C19, and CYP3A4/5 also contribute to its metabolism. Northis compound is subsequently deaminated and oxidized to form inactive metabolites.
Q2: What are the key drug-drug interactions (DDIs) to consider when designing experiments with this compound?
A2: The most significant DDIs arise from co-administration of drugs that are strong inhibitors or inducers of the primary metabolizing enzymes for this compound (CYP1A2, CYP2B6, and CYP2D6).[1] For instance, co-administration with stiripentol, a known inhibitor of multiple CYP enzymes, can significantly increase this compound plasma concentrations and decrease northis compound concentrations. Therefore, it is crucial to consider the potential for both pharmacokinetic and pharmacodynamic interactions with co-administered compounds.
Q3: Is this compound an inhibitor or inducer of CYP enzymes?
A3: In vitro studies have shown that this compound and its metabolite, northis compound, are weak inhibitors of CYP2D6.[2] They have also been shown to be inducers of CYP2B6 and CYP3A4.[2] However, at clinically relevant doses, this compound and northis compound are considered unlikely to be significant perpetrators of drug-drug interactions.[2]
Q4: Where can I find detailed protocols for assessing this compound's DDI potential in vitro?
A4: Detailed experimental protocols for key assays, such as CYP450 inhibition and induction studies, are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methodologies and can be adapted for your specific experimental needs.
Troubleshooting Guides
Issue 1: High variability in in vitro CYP450 inhibition assay results.
-
Possible Cause: Inconsistent pre-incubation times or temperatures. Variations in the concentration of the NADPH regenerating system. Pipetting errors. Poor solubility of this compound or the test compound.
-
Troubleshooting Steps:
-
Ensure precise and consistent timing for all pre-incubation and incubation steps.
-
Maintain a constant temperature of 37°C throughout the assay.
-
Prepare fresh NADPH regenerating system for each experiment and ensure accurate pipetting.
-
Verify the solubility of this compound and any co-administered compounds in the assay buffer. If solubility is an issue, consider using a suitable solvent and ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Include appropriate positive and negative controls to monitor assay performance.
-
Issue 2: No induction of CYP450 enzymes is observed with known inducers in the CYP induction assay.
-
Possible Cause: Poor viability or functionality of the cryopreserved human hepatocytes. Incorrect concentration of the positive control inducer. Insufficient incubation time.
-
Troubleshooting Steps:
-
Assess hepatocyte viability and confluence before and after treatment using methods like trypan blue exclusion.
-
Verify the concentration and purity of the positive control inducer (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2).
-
Ensure the incubation period is sufficient for gene transcription and translation to occur (typically 48-72 hours).
-
Confirm that the cell culture medium and supplements are fresh and properly prepared.
-
Issue 3: Unexpected results in in vivo DDI studies with this compound.
-
Possible Cause: Contribution of a metabolite to the interaction that was not accounted for. Involvement of drug transporters that were not previously identified. Complex interactions involving multiple metabolic pathways.
-
Troubleshooting Steps:
-
Conduct in vitro metabolite identification studies to determine if any metabolites of the co-administered drug are potent inhibitors or inducers of this compound's metabolizing enzymes.
-
Perform in vitro transporter assays to investigate if this compound or the co-administered drug are substrates or inhibitors of key uptake or efflux transporters.
-
Consider using physiologically based pharmacokinetic (PBPK) modeling to simulate and better understand the complex interactions.
-
Data Presentation
Table 1: Summary of In Vitro Drug-Drug Interaction Potential of this compound and Northis compound
| Parameter | CYP Isozyme | This compound | Northis compound | Reference |
| Inhibition (IC50, µM) | CYP1A2 | >50 | >50 | [2] |
| CYP2B6 | >50 | >50 | [2] | |
| CYP2C8 | >50 | >50 | [2] | |
| CYP2C9 | >50 | >50 | [2] | |
| CYP2C19 | >50 | >50 | [2] | |
| CYP2D6 | 4.7 | 16 | [2] | |
| CYP3A4/5 | >50 | >50 | [2] | |
| Induction (Fold Change) | CYP1A2 | No significant induction | No significant induction | [2] |
| CYP2B6 | Up to 2.8 | Up to 2.0 | [2] | |
| CYP3A4 | 1.9 - 3.0 | 3.6 - 4.8 | [2] |
Table 2: Pharmacokinetic Parameters of this compound and Northis compound with and without Co-administration of Stiripentol, Clobazam, and Valproate in Healthy Subjects
| Parameter | This compound (Alone) | This compound (with Co-medication) | Northis compound (this compound Alone) | Northis compound (with Co-medication) |
| Cmax (ng/mL) | 45.5 ± 12.0 | 66.7 ± 17.5 | 16.4 ± 4.4 | 10.2 ± 4.2 |
| AUC0-t (ngh/mL) | 1480 ± 365 | 2520 ± 633 | 804 ± 195 | 486 ± 176 |
| AUC0-inf (ngh/mL) | 1600 ± 404 | 2760 ± 711 | - | - |
| tmax (h) | 4.0 (3.0 - 6.0) | 4.0 (3.0 - 8.0) | 24.0 (12.0 - 48.0) | 48.0 (24.0 - 72.0) |
| t1/2 (h) | 20.2 ± 3.8 | 21.3 ± 4.0 | 32.7 ± 8.1 | 35.8 ± 10.4 |
Data are presented as mean ± standard deviation, except for tmax which is median (range).
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of major human CYP450 enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample processing
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in potassium phosphate buffer.
-
In a 96-well plate, pre-incubate HLMs with the different concentrations of this compound or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes, depending on the CYP isoform and substrate).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
Protocol 2: CYP450 Induction Assay using Cryopreserved Human Hepatocytes
Objective: To evaluate the potential of this compound to induce the expression of major human CYP450 enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and culture medium
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin for CYP3A4)
-
RNA lysis buffer
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and primers for target CYP genes and a housekeeping gene
-
qPCR instrument
Methodology:
-
Thaw and plate the cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24 hours).
-
Treat the hepatocytes with various concentrations of this compound, a positive control inducer, or vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.
-
After the treatment period, wash the cells with phosphate-buffered saline.
-
Lyse the cells using the RNA lysis buffer.
-
Isolate total RNA using a commercially available kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in mRNA expression for each target gene in the this compound-treated cells relative to the vehicle-treated cells using the ΔΔCt method.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's drug-drug interactions.
Caption: Simplified signaling pathways of this compound's antiseizure activity.
References
- 1. Practical considerations for the use of this compound to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation suggests this compound and northis compound are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage the long-term toxicity of Fenfluramine in animal models.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the long-term toxicity of fenfluramine in animal models. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary long-term toxicities observed with this compound in animal models?
A1: The two primary long-term toxicities of concern are cardiotoxicity and neurotoxicity. Cardiotoxicity can manifest as valvular heart disease and pulmonary hypertension, historically linked to the activation of serotonin (B10506) 5-HT2B receptors on cardiac valve interstitial cells.[1][2][3] Neurotoxicity typically involves the depletion of brain serotonin (5-HT) and potential damage to serotonergic neurons.[4][5] A common and significant side effect observed in long-term studies is also decreased appetite and subsequent weight loss.[6][7]
Q2: An animal in my long-term this compound study is exhibiting significant weight loss (>15% of baseline). What steps should I take?
A2: Immediate action is required to prevent morbidity.
-
Confirm Caloric Intake: First, ensure the weight loss is due to reduced food intake (anorexia) and not another underlying health issue. Monitor daily food consumption.
-
Nutritional Support: Provide a highly palatable, energy-dense, and soft diet. Commercial gel-based diets or a mash made from standard chow mixed with water or nutrient supplements can encourage eating.[8] In some models of drug-induced cachexia, diets enriched with omega-3 fatty acids or specific amino acids have been beneficial.[9]
-
Subcutaneous Fluids: If dehydration is suspected (e.g., skin tenting, decreased urine output), administer warmed sterile saline or Lactated Ringer's solution (1-2 mL/30g mouse or per 100g rat) subcutaneously once or twice daily.[9]
-
Pharmacological Support (Consider as a last resort): In severe cases that do not respond to nutritional support, pharmacological agents may be considered, but this can introduce confounding factors. Mirtazapine (e.g., 10 mg/kg, oral, daily in mice) has been used in other models of chemotherapy-induced cachexia to improve appetite.[9] This should be justified and controlled for in the study design.
-
Dose Adjustment: Consider reducing the this compound dose or implementing an intermittent dosing schedule (e.g., 5 days on, 5 days off) to lessen the anorectic effect while potentially maintaining therapeutic efficacy.[7]
-
Humane Endpoint: If the animal's body weight loss exceeds 20% or it shows other signs of distress, it should be euthanized according to institutional animal welfare guidelines.
Q3: I am concerned about potential cardiotoxicity in my long-term rat study. How can I mitigate this risk?
A3: A primary strategy to mitigate this compound-induced cardiotoxicity is the co-administration of a serotonin 5-HT2 receptor antagonist. Cyproheptadine has been shown to attenuate the pulmonary hypertension and cardiac injury associated with high-dose this compound in rats.[10] Pre-treatment with a 5-HT2B-specific antagonist, if available and suitable for your model, would be a more targeted approach.
Q4: How can I reduce the risk of this compound-induced neurotoxicity (serotonin depletion) in my rodent experiments?
A4: An escalating dose regimen has been shown to prevent the depletion of brain 5-HT levels in rats that is typically seen with a high-dose subacute challenge.[4] Instead of starting at the final target dose, begin with a low dose and gradually increase it over several days or weeks. This allows the serotonergic system to adapt, potentially reducing long-term depletion effects.
Q5: My control animals are eating less and losing weight, similar to the this compound group. How do I interpret my results?
A5: This highlights the critical importance of a pair-fed control group . This compound's anorectic effect is a primary pharmacological action. To distinguish the specific toxic effects of the drug from the secondary effects of malnutrition, a separate control group should be fed the same amount of food consumed by the this compound-treated group on the previous day. This ensures that any differences observed between the this compound group and the pair-fed group can be more confidently attributed to the drug itself, rather than reduced caloric intake.[4][5]
Quantitative Data Summary
The following tables summarize typical dosage regimens used in rodent studies. Doses can vary significantly based on the animal model, research question, and administration route.
Table 1: this compound Dosing Regimens in Mouse Models
| Mouse Model | Dose Range | Route | Study Duration | Key Observation/Purpose | Reference(s) |
| Dravet Syndrome (Scn1a+/-) | 15 mg/kg/day | Subcutaneous | 28-30 days (PND 7-37) | Efficacy (survival, neuroprotection) | [11] |
| Dravet Syndrome (Scn1aR1407X/+) | 1-30 µg/kg/day | Intraperitoneal (osmotic pump) | 14 days | Efficacy (SUDEP prevention) | [12] |
| Acute Seizure (CF-1 mice) | 3-120 mg/kg (single dose) | Intraperitoneal | Acute | Anticonvulsant Activity (ED50) | [1] |
| Neonatal Toxicity (Swiss mice) | 3 mg/kg/day | Subcutaneous | 15 days (PND 5-20) | Long-term behavioral changes | [13] |
Table 2: this compound Dosing Regimens in Rat Models
| Rat Model | Dose Range | Route | Study Duration | Key Observation/Purpose | Reference(s) |
| Wistar | 10 mg/kg/day | Intraperitoneal | 5 days on / 5 days off (repeated) | Anorectic effect tolerance | [7] |
| Sprague-Dawley | 1.25 mg/kg (low) vs 12.5 mg/kg (high) | Subcutaneous | 4 days (b.i.d.) | Pharmacokinetics / Dose-saturation | [14] |
| Wistar | 5 mg/kg (subacute) vs 0.5-5 mg/kg (escalating) | Intraperitoneal | 4 days (subacute) vs 28 days (escalating) | Neurotoxicity mitigation | [4] |
| Sprague-Dawley | 3 mg/kg (single dose) | Intraperitoneal | Acute | Cue-induced food-seeking behavior | [15] |
| Sprague-Dawley | 3.5 - 20 mg/kg/day | Oral Gavage | 10-13 weeks | General toxicity (FDA review) | [6] |
Experimental Protocols
Protocol 1: Escalating Dose Regimen to Mitigate Neurotoxicity in Rats
This protocol is adapted from studies showing that gradual dose increases can prevent this compound-induced depletion of brain serotonin.[4][5]
-
Animals: Male Wistar rats (200-250g).
-
Acclimation: Acclimate animals for at least 7 days prior to the start of the experiment.
-
Groups:
-
Group 1: Vehicle Control (Saline, ad libitum feeding)
-
Group 2: Pair-Fed Control (Saline, fed the amount consumed by Group 3)
-
Group 3: Escalating Dose this compound
-
-
Dosing Schedule (Group 3): Administer this compound intraperitoneally (i.p.) twice daily (b.i.d.) according to the following schedule:
-
Days 1-4: 0.5 mg/kg, b.i.d.
-
Days 5-8: 1.0 mg/kg, b.i.d.
-
Days 9-12: 1.5 mg/kg, b.i.d.
-
Days 13-16: 2.0 mg/kg, b.i.d.
-
Days 17-20: 3.0 mg/kg, b.i.d.
-
Days 21-24: 4.0 mg/kg, b.i.d.
-
Days 25-28: 5.0 mg/kg, b.i.d.
-
-
Monitoring: Record body weight and food consumption daily for all groups. For the pair-fed group, provide the average amount of food consumed by the this compound group on the previous day.
-
Endpoint Analysis: At desired time points post-treatment (e.g., 24 hours, 15 days, 30 days), euthanize animals and collect brain tissue. Dissect regions of interest (e.g., cortex, hippocampus, striatum) for analysis of 5-HT and 5-HIAA levels via HPLC-ECD.
Protocol 2: Monitoring and Endpoint Analysis for Long-Term Toxicity
This protocol outlines a general workflow for a long-term (e.g., >4 weeks) this compound study in rodents, incorporating key monitoring and endpoint assessments.
-
Pre-study Phase:
-
Establish baseline body weight, food/water intake, and behavioral parameters.
-
For cardiotoxicity studies, consider baseline echocardiography in a subset of animals if feasible.
-
-
In-life Phase (Daily Monitoring):
-
Cage-side clinical observations for signs of toxicity (tremors, abnormal gait, lethargy, dehydration).[6]
-
Record body weight and food/water consumption.
-
Administer this compound according to the study design (e.g., oral gavage, subcutaneous injection).
-
-
In-life Phase (Weekly/Bi-weekly Monitoring):
-
Detailed behavioral assessments (e.g., open field test for activity, rotarod for motor coordination).
-
For cardiotoxicity studies, follow-up echocardiography can be performed to assess valvular function and estimate pulmonary artery pressure.
-
-
Terminal Phase (Endpoint Collection):
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC), serum chemistry, and measurement of this compound and northis compound (B1679916) plasma concentrations.
-
Necropsy: Perform a full gross necropsy, paying close attention to the heart and lungs.
-
Histopathology:
-
Cardiotoxicity: Perfuse-fix the heart and lungs. Collect heart valves (mitral, aortic) for sectioning and staining (e.g., H&E, Masson's Trichrome) to assess for valvular thickening, fibrosis, and myxomatous degeneration.
-
Neurotoxicity: Perfuse-fix the brain. Collect brain tissue for immunohistochemical analysis of serotonin transporter (SERT), glial fibrillary acidic protein (GFAP) for astrogliosis, and markers of apoptosis (e.g., TUNEL stain).
-
-
Neurochemistry: For a separate cohort of animals, collect fresh brain tissue for HPLC analysis of neurotransmitter levels (5-HT, 5-HIAA).
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Involvement of serotonin and 5-HT2 receptors in cardiac valve degeneration | ANR [anr.fr]
- 3. Frontiers | Serotonin—A Driver of Progressive Heart Valve Disease [frontiersin.org]
- 4. The effect of this compound dosage regimen and reduced food intake on levels of 5-HT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated administration of escalating high doses of dexthis compound does not produce morphological evidence for neurotoxicity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Intermittent, chronic this compound administration to rats repeatedly suppresses food intake despite substantial brain serotonin reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Fat Diet Prevents and Reverses the Development of Activity-Based Anorexia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Expert-Agreed Practical Recommendations on the Use of this compound in Developmental and Epileptic Encephalopathies Based on Clinical Experience and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
- 13. Neonatal D-fenfluramine treatment promotes long-term behavioral changes in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single- and multiple-dose kinetics of d-fenfluramine in rats given anorectic and toxic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
Fenfluramine in Dravet Syndrome: A Comparative Efficacy Analysis Against Other Anti-Seizure Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fenfluramine's efficacy in treating seizures associated with Dravet syndrome against other prominent anti-seizure medications (ASMs). The analysis is based on available data from randomized controlled trials (RCTs) and network meta-analyses, with a focus on quantitative outcomes and experimental methodologies.
Overview of this compound's Efficacy
This compound has demonstrated significant efficacy as an adjunctive therapy for seizures in patients with Dravet syndrome.[1][2][3] Clinical trials have shown that this compound, when added to existing ASM regimens, leads to a substantial and sustained reduction in convulsive seizure frequency.[1][3] Network meta-analyses, which indirectly compare the efficacy of different treatments, suggest that this compound offers superior convulsive seizure control compared to cannabidiol (B1668261).[4][5][6][7] When compared with stiripentol (B1682491), this compound shows similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in convulsive seizures.[8][9][10] However, some data indicate that stiripentol may be superior in achieving complete seizure freedom.[8][9][10][11]
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies, highlighting the efficacy of this compound in relation to other ASMs.
Table 1: Network Meta-Analysis of this compound vs. Cannabidiol for Monthly Convulsive Seizure Frequency (MCSF) Reduction
| Treatment Group | Placebo-Adjusted Mean Reduction in MCSF (95% Credible Interval) |
| This compound 0.7 mg/kg/day (without stiripentol) | 62.3% (47.6, 72.7) |
| This compound 0.4 mg/kg/day (with stiripentol) | 54.0% (35.4, 67.0) |
| Cannabidiol 20 mg/kg/day | 24.1% (6.8, 38.2) |
| Cannabidiol 10 mg/kg/day | 29.2% (8.7, 44.8) |
Data sourced from an indirect treatment comparison using Bayesian network meta-analysis of RCT data.[5]
Table 2: Responder Rates in Head-to-Head and Indirect Comparisons
| Outcome | This compound | Stiripentol | Cannabidiol |
| ≥50% Reduction in Convulsive Seizures | Similar efficacy to stiripentol[8][9][10] | Similar efficacy to this compound[8][9][10] | Less effective than this compound and stiripentol[8][9][11] |
| ≥75% Reduction in Convulsive Seizures | Similar efficacy to stiripentol[8][9][11] | Similar efficacy to this compound[8][9][11] | Less effective than this compound and stiripentol[8][9][11] |
| 100% Seizure Freedom | Less effective than stiripentol[8][9][10][11] | Statistically superior to this compound and cannabidiol[8][9][10][11] | Less effective than stiripentol[8][9][11] |
Findings are based on network meta-analyses of RCT data.
Table 3: Efficacy Data from Placebo-Controlled this compound Trials
| Study (this compound Dose) | Median Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Lagae et al., 2019 (0.7 mg/kg/day) | 74.9% | Not explicitly stated in summary |
| Lagae et al., 2019 (0.2 mg/kg/day) | 42.3% | Not explicitly stated in summary |
| Nabbout et al., 2020 (with stiripentol) | 54.0% greater reduction than placebo | 53.5% |
These studies demonstrate a dose-dependent effect of this compound.[2][12][13]
Experimental Protocols
The efficacy data presented are derived from rigorous, double-blind, placebo-controlled randomized clinical trials. Key aspects of the methodologies are outlined below.
General Clinical Trial Design for this compound in Dravet Syndrome
Key Methodological Details:
-
Patient Population: Participants are typically children and young adults (ages 2-18) with a confirmed diagnosis of Dravet syndrome who experience frequent convulsive seizures despite treatment with one or more existing ASMs.[2][12][13]
-
Study Design: The studies are generally randomized, double-blind, placebo-controlled, and parallel-group trials.[2][13]
-
Baseline Period: A baseline observation period (typically 6 weeks) is used to establish the monthly convulsive seizure frequency (MCSF) for each patient before randomization.[13]
-
Treatment Arms: Patients are randomized to receive either a placebo or a specific dose of this compound (e.g., 0.2 mg/kg/day or 0.7 mg/kg/day) as an add-on to their current anti-seizure medication regimen.[12][13] Some trials have specifically investigated the use of this compound in patients already receiving stiripentol.[14]
-
Primary Endpoint: The primary efficacy endpoint is typically the percent change in mean monthly convulsive seizure frequency from baseline compared between the this compound and placebo groups.[13]
-
Secondary Endpoints: Secondary endpoints often include the proportion of patients who achieve a specific level of seizure reduction (e.g., ≥50% or ≥75%), the longest seizure-free interval, and improvements in daily executive functioning.[1][15]
Mechanism of Action: Signaling Pathways
This compound's anti-seizure effect is believed to be mediated through its activity in the serotonergic system and its modulation of the sigma-1 receptor.[1][3][16]
Conclusion
This compound is a highly effective adjunctive treatment for reducing convulsive seizure frequency in patients with Dravet syndrome.[2] Comparative analyses indicate its superiority over cannabidiol and similar efficacy to stiripentol for achieving significant seizure reduction.[4][8][9][10] While stiripentol may offer a higher likelihood of complete seizure freedom, this compound provides a valuable therapeutic option, particularly for patients who have not responded adequately to other treatments. The choice of therapy will ultimately depend on individual patient characteristics, including their current medication regimen and treatment history.
References
- 1. This compound: A Review in Dravet and Lennox-Gastaut Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of stiripentol, cannabidiol and this compound as first‐line add‐on therapies for seizures in Dravet syndrome: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of stiripentol, cannabidiol and this compound as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. contemporarypediatrics.com [contemporarypediatrics.com]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. cureepilepsy.org [cureepilepsy.org]
- 15. This compound significantly reduces day‐to‐day seizure burden by increasing number of seizure‐free days and time between seizures in patients with Dravet syndrome: A time‐to‐event analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating the findings from a zebrafish model of Fenfluramine's effects in a mammalian system.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Fenfluramine in a zebrafish model of Dravet syndrome and its validation in a mammalian system. The data presented herein is intended to offer an objective overview of the translational value of the zebrafish model in predicting the efficacy of this compound for this severe form of epilepsy.
Comparative Efficacy of this compound
Table 1: this compound Efficacy in Zebrafish Model of Dravet Syndrome (scn1a mutant)
| Endpoint | Treatment Group | Vehicle Control | Outcome | Citation |
| Epileptiform Brain Activity | This compound | N/A | Significantly reduced frequency and duration of epileptiform events. | [1][2] |
| Locomotor Activity | This compound | Hyperactive | Significantly decreased abnormal locomotor activity. | [2] |
| Survival | Not Reported | Not Reported | Not Reported |
Table 2: this compound Efficacy in Mouse Model of Dravet Syndrome (Scn1a+/-)
| Endpoint | Treatment Group | Vehicle Control | Outcome | Citation |
| Survival Rate | This compound (15 mg/kg/day) | 55% mortality | 24% mortality (significant increase in survival). | [3][4] |
| Neuroinflammation (Degenerated Myelin) | This compound (15 mg/kg/day) | Significantly higher counts | Significantly reduced myelin debris counts. | [3][4] |
| Neuroinflammation (Activated Microglia) | This compound (15 mg/kg/day) | Significantly more abundant | Significantly fewer activated microglia. | [3][4] |
| Mortality from Spontaneous Seizures | This compound (30 µg/kg/day) | 37.5% mortality | 20% mortality. | |
| Mortality from Heat-Induced Seizures | This compound (10-30 µg/kg/day) | 80% mortality | 13-20% mortality. |
Note: One study reported that this compound failed to protect from hyperthermia-induced seizures in a different mouse model (Scn1a A1783V knock-in), highlighting the importance of the specific genetic model used.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the cited literature.
Zebrafish Model Experimental Protocol
-
Animal Model: scn1a mutant zebrafish larvae exhibiting spontaneous seizures and epileptiform brain activity.[1][2]
-
Drug Administration: Larvae are immersed in a solution containing this compound at a specified concentration.[1]
-
Behavioral Analysis: Locomotor activity is tracked using automated video systems to quantify movement patterns and identify convulsive behaviors.[2]
-
Electrophysiology: Local field potential recordings from the forebrain are used to measure epileptiform discharges.[1][5]
Mammalian Model Experimental Protocol (Scn1a+/- Mouse)
-
Animal Model: Scn1a+/- mice, a genetic model of Dravet syndrome.[3][4]
-
Drug Administration: this compound (15 mg/kg) or vehicle is administered daily via subcutaneous injection from postnatal day 7 to 35-37.[3][4]
-
Survival Analysis: Mortality is monitored daily throughout the treatment period.
-
Immunohistochemistry: At the end of the treatment period, brains are collected, sectioned, and stained for markers of neuroinflammation, including degraded myelin basic protein (D-MBP) and activated microglia (CD11b).[3][4]
-
Seizure Induction (for specific studies): Hyperthermia-induced seizures are triggered by a controlled increase in body temperature using a heat lamp.[5] Whole-body plethysmography is used to record breathing during seizures.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the experimental workflows described.
Proposed signaling pathway of this compound in neurons.
Comparative experimental workflow.
Conclusion
The findings from the scn1a mutant zebrafish model of Dravet syndrome have shown significant translational value, as they have been largely validated in a corresponding mammalian model. This compound consistently demonstrates disease-modifying effects, including reduced seizure activity in zebrafish and increased survival and reduced neuroinflammation in mice.[2][3][4] The proposed mechanism of action, involving a multi-target engagement of the serotonergic system and the sigma-1 receptor, provides a strong rationale for its efficacy.[1][6][7] The zebrafish model, therefore, stands as a valuable tool for the initial screening and mechanistic elucidation of novel anti-epileptic drugs.
References
- 1. Frontiers | Pharmacological Analysis of the Anti-epileptic Mechanisms of this compound in scn1a Mutant Zebrafish [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of an Antisense Knockdown Zebrafish Model of Dravet Syndrome: Inhibition of Epileptic Seizures by the Serotonin Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Fenfluramine and its primary metabolite, norfenfluramine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of fenfluramine and its principal active metabolite, northis compound (B1679916). The information presented is collated from preclinical and clinical research to support further investigation and drug development efforts.
Overview and Metabolic Pathway
This compound is a sympathomimetic amine that was initially developed as an appetite suppressant and has been repurposed for the treatment of seizures associated with specific epilepsy syndromes, such as Dravet syndrome.[1] In the body, this compound undergoes extensive metabolism in the liver, primarily through N-de-ethylation, to form its major active metabolite, northis compound. This metabolic conversion is primarily mediated by a group of cytochrome P450 (CYP) enzymes.[2]
The metabolic conversion of this compound to northis compound is a critical aspect of its pharmacological profile, as northis compound exhibits distinct and, in some cases, more potent activity at various receptors compared to the parent compound.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinities and functional activities of this compound and northis compound, including their respective enantiomers.
Table 1: Serotonin (B10506) Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
| This compound (racemic) | >10,000 | ~5,000 | 362 ± 64 |
| (+)-Fenfluramine | >10,000 | 379 ± 70 | 362 ± 64 |
| (-)-Fenfluramine | 5279 ± 587 | 1248 ± 252 | 360 ± 91 |
| Northis compound (racemic) | 2316 ± 163 | 52.1 ± 12.3 | 557 ± 36 |
| (+)-Northis compound | 1516 ± 88 | 11.2 ± 4.3 | 324 ± 7.1 |
| (-)-Northis compound | 3841 ± 361 | 47.8 ± 18.0 | 814 ± 58 |
Data compiled from radioligand binding assays with cloned human serotonin receptors. Lower Ki values indicate higher binding affinity.[3]
Table 2: Serotonin Receptor Functional Activity (EC50, nM)
| Compound | 5-HT2A Agonism | 5-HT2B Agonism | 5-HT2C Agonism |
| This compound (racemic) | Weak agonist | Weak agonist | Full agonist |
| (+)-Fenfluramine | - | - | - |
| (-)-Fenfluramine | - | - | - |
| Northis compound (racemic) | Full agonist | Full agonist | Full agonist |
| (+)-Northis compound | 630 ± 141 | 18.4 ± 5.3 | 13 ± 2.4 |
| (-)-Northis compound | 1565 ± 190 | 357 ± 105 | 18 ± 3.5 |
Data represents the concentration required to elicit 50% of the maximal response in functional assays. Lower EC50 values indicate greater potency.[4]
Table 3: Monoamine Transporter Activity (EC50, nM for release)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| (+)-Fenfluramine | 52 | 302 |
| (-)-Fenfluramine | 147 | >10,000 |
| (+)-Northis compound | 59 | 73 |
| (-)-Northis compound | 287 | 474 |
EC50 values for releasing [3H]5-HT or [3H]NE from synaptosomes.[5]
Mechanism of Action and Signaling Pathways
This compound and northis compound exert their effects primarily through the serotonergic system. This compound acts as a potent serotonin releasing agent by disrupting vesicular storage and reversing the function of the serotonin transporter (SERT).[6] Northis compound also releases serotonin but is a notably potent agonist at 5-HT2B and 5-HT2C receptors.[6][7] The activation of 5-HT2C receptors is believed to contribute significantly to the appetite-suppressant effects of these compounds.[7] Conversely, the potent agonism of (+)-northis compound at 5-HT2B receptors has been implicated in the cardiovascular side effects, such as valvular heart disease, associated with this compound use.[8]
Anticonvulsant Activity: A Head-to-Head Comparison in Preclinical Models
The anticonvulsant properties of this compound and northis compound have been evaluated in various rodent models of epilepsy.
Table 4: Anticonvulsant Potency (ED50, mg/kg) in Rodent Seizure Models
| Compound | Maximal Electroshock (MES) Test (Mice) | Audiogenic Seizure Model (DBA/2 Mice) |
| This compound (racemic) | 5.1 - 14.8 | 10.2 |
| l-Fenfluramine | - | 17.7 |
| Northis compound (racemic) | 5.1 - 14.8 | 1.3 |
| l-Northis compound | - | 1.2 |
ED50 represents the dose required to protect 50% of animals from seizures.[9]
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of this compound and northis compound for specific serotonin receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes expressing cloned human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C) is used to label the target receptors.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or northis compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.
Methodology:
-
Animals: Adult male mice are typically used.
-
Drug Administration: this compound, northis compound, or a vehicle control is administered intraperitoneally at various doses.
-
Seizure Induction: At a predetermined time after drug administration, a maximal seizure is induced by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Anticonvulsant Efficacy in the Audiogenic Seizure Model (DBA/2 Mice)
Objective: To evaluate the efficacy of a compound against seizures induced by a high-intensity sound stimulus in a genetically susceptible mouse strain.
Methodology:
-
Animals: DBA/2 mice, which are genetically prone to sound-induced seizures, are used.
-
Drug Administration: The test compound or vehicle is administered to the mice.
-
Seizure Induction: At a specific time after dosing, individual mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., a loud bell or a specific frequency tone).
-
Observation: The mice are observed for a characteristic seizure sequence, which includes wild running, clonic seizures, tonic seizures, and potentially respiratory arrest. The endpoint is typically the prevention of the tonic seizure component.
-
Data Analysis: The ED50 is calculated based on the percentage of mice protected from the tonic seizure at different doses.
Summary and Conclusion
The pharmacological profiles of this compound and its primary metabolite, northis compound, are distinct and complex. While both compounds are active in the serotonergic system, northis compound, particularly the (+)-enantiomer, exhibits significantly higher potency at 5-HT2B and 5-HT2C receptors. This heightened activity is a double-edged sword, contributing to both therapeutic effects (appetite suppression and anticonvulsant activity) and adverse effects (cardiovascular toxicity). In preclinical seizure models, northis compound demonstrates greater potency than this compound, especially in the audiogenic seizure model. A thorough understanding of the differential pharmacology of this compound and northis compound is crucial for the development of safer and more effective therapeutic agents targeting the serotonergic system.
References
- 1. Efficacy of this compound and Northis compound Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation suggests this compound and northis compound are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Analysis of the Antiseizure Activity of this compound and Northis compound in Mice: Is l-Northis compound a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Confirmation of this compound effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Fenfluramine vs. Traditional SSRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacodynamic properties of fenfluramine and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). By examining their distinct interactions with key neurological targets, we aim to elucidate the unique therapeutic profile of this compound, particularly in the context of developmental and epileptic encephalopathies.
Differentiating the Core Mechanisms
This compound, while sharing some serotonergic properties with SSRIs, possesses a more complex and multimodal mechanism of action. Traditional SSRIs primarily function by selectively blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1][2][3] this compound, in contrast, not only inhibits serotonin reuptake but also acts as a serotonin releasing agent.[4][5][6][7] This dual action on serotonin flux represents a fundamental divergence from the mechanism of SSRIs.
Furthermore, a key distinguishing feature of this compound is its activity at the sigma-1 receptor, where it acts as a positive modulator.[4][6][8][9][10] This interaction is not a primary characteristic of most SSRIs, although some, like fluvoxamine, have been shown to have affinity for this receptor.[11] The combination of potent serotonergic activity and sigma-1 receptor modulation is believed to be central to this compound's efficacy in treating severe epileptic conditions such as Dravet and Lennox-Gastaut syndromes, by restoring the balance between inhibitory and excitatory neurotransmission.[4][6][8]
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of this compound, its active metabolite northis compound, and several traditional SSRIs for the serotonin transporter (SERT) and the sigma-1 receptor. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | SERT (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| This compound | Not consistently reported as a high-affinity inhibitor; functions more as a substrate and releasing agent.[12][13][14] | 266 |
| Sertraline | 0.29[5] | < 100[15] |
| Paroxetine | 0.05[16] | 1893 - 2041[17][18] |
| Fluoxetine | 1.1 - 1.4[19] | 191 - 240[20] |
| Citalopram (B1669093) | ~1.8 (IC50) | 292 - 403.8[2][17] |
| Fluvoxamine | Not specified in provided results | 36[18][21] |
Table 1: Comparative Binding Affinities for SERT and Sigma-1 Receptor. This table highlights the potent SERT inhibition by traditional SSRIs and the significant sigma-1 receptor affinity of this compound and fluvoxamine.
| Compound | 5-HT1A (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | Low affinity[4][6] | Agonist activity reported[4][17] | Weak agonist, low affinity[4][6] | High affinity reported for metabolite | Agonist activity reported[4][17] |
| Northis compound | - | - | High affinity[4][6] | High affinity[4][6] | High affinity[4][6] |
Table 2: this compound and Northis compound Affinity for Serotonin Receptor Subtypes. This table illustrates the direct interaction of this compound and its metabolite with various 5-HT receptors, a mechanism not central to traditional SSRIs.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and traditional SSRIs result in different downstream signaling effects.
Figure 1: Mechanism of Action of Traditional SSRIs. This diagram illustrates the primary action of SSRIs, which is the blockade of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.
Figure 2: Multimodal Mechanism of Action of this compound. This diagram showcases this compound's diverse actions, including SERT inhibition, serotonin release, direct agonism at 5-HT receptors, and positive modulation of the sigma-1 receptor.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vivo microdialysis.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., SERT, 5-HT receptors, sigma-1 receptor) are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a binding buffer.[6][9]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (a molecule that binds to the target with high affinity and is tagged with a radioactive isotope) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or an SSRI).[4][22][23]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6][9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[23]
Figure 3: General Workflow for Radioligand Binding Assays. This flowchart outlines the key steps involved in determining the binding affinity of a compound to its target.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters, such as serotonin, in the brain of a living animal in response to drug administration.
General Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized animal.[7][11][24]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sample Collection: As the perfusion solution flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane and into the perfusion solution (the dialysate). The dialysate is collected at regular intervals.[25][26]
-
Drug Administration: The test compound (e.g., this compound or an SSRI) is administered to the animal, and dialysate collection continues.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[26]
-
Data Interpretation: The changes in neurotransmitter levels before and after drug administration are analyzed to determine the effect of the compound on neurotransmitter release and reuptake.
Figure 4: Schematic of an In Vivo Microdialysis Experiment. This diagram illustrates the setup for measuring real-time changes in neurotransmitter levels in the brain.
Conclusion
References
- 1. rcsb.org [rcsb.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Location of the antidepressant binding site in the serotonin transporter: importance of Ser-438 in recognition of citalopram and tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-dose this compound administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin transporters, serotonin release, and the mechanism of this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Safety Profile of Fenfluramine and Other Serotonergic Agents
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profile of Fenfluramine with other serotonergic agents. The historical context of this compound's withdrawal from the market as an anorectic agent, due to its association with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH), has underscored the critical need for rigorous cardiovascular safety assessment of all serotonergic drugs.[1][2][3] The primary mechanism of this cardiotoxicity has been identified as the activation of the serotonin (B10506) 5-HT2B receptor on cardiac valve interstitial cells.[1][2][4] This document details this mechanism, presents comparative data with other serotonergic agents, outlines key experimental protocols for safety assessment, and provides a framework for understanding these critical off-target effects.
Mechanism of this compound-Induced Valvular Heart Disease
The cardiotoxic effects of this compound are not caused by the parent drug but by its active metabolite, northis compound .[1][4] Northis compound is a potent agonist at the 5-HT2B receptor, a G protein-coupled receptor expressed on cardiac valve interstitial cells.
The activation of the 5-HT2B receptor initiates a mitogenic signaling cascade:
-
Receptor Activation: Northis compound binds to and activates the 5-HT2B receptor.
-
G-Protein Coupling: The activated receptor couples with Gq/11 proteins.[5]
-
Downstream Signaling: This coupling activates Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Cellular Proliferation: These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C, culminating in the proliferation of valvular interstitial cells (myofibroblasts).[6][7]
-
Pathology: This uncontrolled proliferation results in the formation of plaque-like fibrous deposits on valve leaflets and chordae tendineae, leading to valvular thickening, stiffening, and regurgitation—the hallmarks of this compound-induced VHD.[2][3]
The following diagram illustrates this signaling pathway.
Comparative Data on Cardiovascular Safety
The risk of VHD is directly correlated with a drug's agonist activity at the 5-HT2B receptor. Agents with high affinity and potency pose the greatest risk, while those with low or no activity at this receptor are considered safer in this regard.
Table 1: Comparative 5-HT2B Receptor Affinity and Functional Activity This table summarizes the binding affinity (Ki) and functional potency (EC50) of various serotonergic agents and their metabolites at the human 5-HT2B receptor. Lower values indicate higher affinity and potency.
| Compound | Class | Primary Target | 5-HT2B Ki (nM) | 5-HT2B EC50 (nM) | Reference |
| (+)-Northis compound | This compound Metabolite | 5-HT Releaser | 13 ± 1 | 4.9 ± 0.6 | [8] |
| Ergotamine | Ergot Alkaloid | 5-HT1/Dopamine Agonist | 5.0 ± 0.5 | 1.2 ± 0.3 | [8] |
| Methylergonovine | Ergot Alkaloid | 5-HT/Dopamine Agonist | 1.8 ± 0.2 | 1.2 ± 0.2 | [8] |
| Lorcaserin | Anorectic | 5-HT2C Agonist | 1,080 ± 240 | >10,000 | [8] |
| Fluoxetine | SSRI | SERT | >10,000 | >10,000 | [8] |
| Norfluoxetine | Fluoxetine Metabolite | SERT | >10,000 | >10,000 | [8] |
| Sertraline | SSRI | SERT | 1,100 | >10,000 | |
| Phentermine | Anorectic | NE/DA Releaser | >10,000 | >10,000 | [8] |
Data compiled from multiple sources. Values for Sertraline are representative and may vary between studies.
Table 2: Summary of Clinical Cardiovascular Adverse Events This table compares the clinically observed cardiovascular risks for different serotonergic agents.
| Drug/Class | Key Indication(s) | Valvular Heart Disease (VHD) Risk | Pulmonary Hypertension (PAH) Risk | Other Major CV Risks |
| This compound (High-Dose) | Obesity | High. Odds ratio for valvular regurgitation ~2.2.[1] Risk increases with dose and duration (>3 months). | High. Odds ratio for PPH of 6.3; increases to 23.1 for use >3 months.[9] | - |
| This compound (Low-Dose) | Dravet Syndrome | Low/Not Observed. Long-term studies (up to 3 years) at low doses (max 26 mg/day) found no cases of VHD.[10][11] REMS program in place for monitoring.[10] | Low/Not Observed. No cases observed in long-term studies.[11] | - |
| Lorcaserin | Obesity | None. The CAMELLIA-TIMI 61 trial with 12,000 patients showed no increased rate of VHD vs. placebo over a median of 3.3 years.[12][13] | None. No increased risk observed.[12] | No increased rate of major adverse cardiovascular events (MACE) vs. placebo.[14][15] |
| SSRIs | Depression, Anxiety | None. Not associated with VHD. | None. | Mild bradycardia, orthostatic hypotension, potential for QT interval prolongation (especially Citalopram).[16] Some studies suggest a potential increase in MACE in the general population.[17][18] |
| SNRIs | Depression, Anxiety | None. | None. | Can cause mild increases in heart rate and blood pressure due to norepinephrine (B1679862) reuptake inhibition.[16] |
| TCAs | Depression | None. | None. | Higher risk profile: orthostatic hypotension, sinus tachycardia, conduction abnormalities, potential for QT prolongation.[16][18] |
Key Experimental Protocols for Cardiovascular Safety Assessment
A multi-step approach is essential to de-risk novel serotonergic compounds for potential cardiotoxicity.
1. In Vitro Screening: The initial step is to determine a compound's activity at the 5-HT2B receptor.
-
Protocol: Receptor Binding and Functional Assays
-
Objective: To quantify the binding affinity (Ki) and functional agonist potency (EC50) and efficacy of a test compound at the human 5-HT2B receptor.
-
Cell Lines: Use stable cell lines (e.g., HEK293, CHO) recombinantly expressing the human 5-HT2B receptor.
-
Binding Assay: Perform competitive radioligand binding assays using a known 5-HT2B antagonist radioligand to determine the Ki of the test compound.
-
Functional Assay: Measure the compound's ability to stimulate a downstream signal. Common methods include quantifying inositol phosphate (B84403) (IP) accumulation or measuring intracellular calcium mobilization via a fluorescent probe. A concentration-response curve is generated to determine EC50 and maximal efficacy relative to serotonin.[7][8]
-
2. Preclinical In Vivo Models: If in vitro assays indicate significant 5-HT2B agonist activity, in vivo studies are warranted.
-
Protocol: Rat Model of Drug-Induced Valvulopathy [19]
-
Objective: To determine if chronic administration of a test compound induces valvular changes in a whole-animal model.
-
Model: Male Wistar rats are commonly used.
-
Administration: The test compound is administered daily (e.g., via intraperitoneal injection) for an extended period (e.g., 18-20 weeks). A positive control (e.g., Pergolide) and a vehicle control group are included.[19]
-
Endpoint Analysis: At the end of the study, hearts are collected for histopathological examination. Valve leaflets are sectioned, stained (e.g., with H&E, Masson's trichrome), and examined for myxomatous proliferation and thickening, correlating pathological findings with echocardiographic results.[19]
-
3. Clinical Trial Monitoring: For compounds proceeding to human trials, especially those with any residual 5-HT2B activity, a rigorous cardiac monitoring plan is essential.
-
Protocol: Echocardiographic Surveillance in Clinical Trials [10][11]
-
Objective: To prospectively monitor for any signs of VHD or PAH in human subjects.
-
Baseline Assessment: A comprehensive transthoracic echocardiogram is performed on all subjects before the first dose of the investigational drug.
-
Scheduled Monitoring: Echocardiograms are repeated at regular intervals throughout the trial (e.g., at 6 weeks, then every 3 to 6 months).
-
Standardized Reading: All echocardiograms are evaluated by a centralized core laboratory blinded to treatment allocation to ensure consistent and unbiased interpretation.
-
Key Parameters: Assessments focus on valvular morphology (leaflet thickness, mobility), valvular regurgitation (aortic, mitral, tricuspid, pulmonic) graded by severity, and an estimation of pulmonary artery systolic pressure (PASP) to screen for PAH.
-
The following diagram outlines this comprehensive safety assessment workflow.
Conclusion and Future Directions
The cardiovascular safety of serotonergic agents is critically dependent on their specific receptor interaction profiles.
-
This compound's high-dose formulation serves as a stark reminder of the dangers of potent 5-HT2B receptor agonism, leading to VHD and PAH. However, its successful repurposing at low doses for Dravet syndrome, under strict cardiac surveillance, demonstrates that dose and patient population are critical factors in the benefit-risk assessment.[10][11]
-
Lorcaserin , a selective 5-HT2C agonist with minimal 5-HT2B activity, demonstrated a clean cardiovascular safety profile with respect to VHD in a large, long-term outcomes trial, highlighting the success of designing receptor-selective drugs.[12][13]
-
Antidepressants such as SSRIs, SNRIs, and TCAs operate primarily on the serotonin transporter (SERT) and do not carry a risk of VHD or PAH. Their cardiovascular risks, while present, are mediated by different mechanisms, including effects on ion channels and autonomic tone.[16][20]
For drug development professionals, the key takeaway is that early, systematic screening for 5-HT2B receptor agonist activity is essential for any new chemical entity with serotonergic action. The experimental workflow outlined in this guide provides a robust framework for identifying and mitigating the risk of drug-induced valvular heart disease, ensuring the development of safer and more effective medicines.[2][4]
References
- 1. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced valvulopathy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Serotonergic drugs and valvular heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 6. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with this compound and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dravetfoundation.org [dravetfoundation.org]
- 11. One moment, please... [faustopinto.com]
- 12. Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Weight-Loss Drug Lorcaserin Clears Cardiovascular Safety Hurdle: CAMELLIA-TIMI 61 | tctmd.com [tctmd.com]
- 14. sochob.cl [sochob.cl]
- 15. Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients - Thrombolysis in Myocardial Infarction 61 - American College of Cardiology [acc.org]
- 16. Cardiovascular Considerations in Antidepressant Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Antidepressant Use and the Risk of Major Adverse Cardiovascular Events in Patients Without Known Cardiovascular Disease: A Retrospective Cohort Study [frontiersin.org]
- 19. In vivo model of drug-induced valvular heart disease in rats: pergolide-induced valvular heart disease demonstrated with echocardiography and correlation with pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
A meta-analysis of the clinical trial data for Fenfluramine in Lennox-Gastaut syndrome.
This guide provides a comprehensive meta-analysis of the clinical trial data for fenfluramine in the treatment of Lennox-Gastaut Syndrome (LGS), a severe and often treatment-resistant form of childhood-onset epilepsy. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other approved adjunctive therapies for LGS, supported by experimental data from pivotal clinical trials.
Data Presentation: Efficacy and Safety of this compound and Comparators
The following tables summarize the key efficacy and safety data from randomized, placebo-controlled pivotal clinical trials of this compound and other commonly used adjunctive treatments for LGS.
Table 1: Efficacy in Reducing Drop Seizure Frequency
| Treatment | Pivotal Trial(s) | Median Percentage Reduction from Baseline in Drop Seizure Frequency (Drug) | Median Percentage Reduction from Baseline in Drop Seizure Frequency (Placebo) | Estimated Median Difference from Placebo | Responder Rate (≥50% reduction in drop seizures) (Drug vs. Placebo) |
| This compound (0.7 mg/kg/day) | NCT03355209[1][2] | 26.5% | 7.6% | -19.9% (p=0.001)[1][3] | 25.3% vs. 10.3% (p=0.0165)[1] |
| Cannabidiol (B1668261) (20 mg/kg/day) | GWPCARE4 (NCT02224690)[4][5][6] | 43.9% | 21.8% | -17.21% (p=0.0135)[5] | 44% vs. 22% (p=0.0135)[6] |
| Clobazam (1.0 mg/kg/day) | CONTAIN (NCT00518713)[7][8][9][10] | 68.3% | 12.1% | Not Reported | 77.6% vs. 31.6% (p<0.0001)[9][10] |
| Rufinamide (B1680269) (~45 mg/kg/day) | NCT00109156[11][12][13] | 31.5% (all seizures) | +22.1% (all seizures) | Not Reported | 42.5% vs. 16.7% (tonic-atonic seizures) (p=0.002)[13] |
| Topiramate (B1683207) (~6 mg/kg/day) | NCT00236756[14][15][16] | 14.8% | -5.1% (increase) | Not Reported | 33% vs. 8% (major seizures) (p=0.002)[16] |
| Lamotrigine (B1674446) | Lamictal Lennox-Gastaut Study Group[17][18][19] | 32% (all major seizures) | 9% (all major seizures) | Not Reported | 33% vs. 16% (p=0.01)[17] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Treatment | Most Common TEAEs (≥10% incidence and greater than placebo) |
| This compound (0.7 mg/kg/day) | Decreased appetite, somnolence, fatigue, vomiting, diarrhea, irritability, pyrexia.[1] |
| Cannabidiol (20 mg/kg/day) | Diarrhea, somnolence, decreased appetite, pyrexia, vomiting.[4][5] |
| Clobazam (1.0 mg/kg/day) | Somnolence, pyrexia, lethargy, drooling, constipation.[8] |
| Rufinamide (~45 mg/kg/day) | Somnolence, vomiting.[13] |
| Topiramate (~6 mg/kg/day) | Central nervous system-related events.[16] |
| Lamotrigine | Colds or viral illnesses.[17] |
Experimental Protocols: Pivotal Clinical Trial Methodologies
The data presented above are derived from multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trials. Below are the generalized methodologies for these key studies.
This compound: Study 1601 (NCT03355209)[1][20]
-
Objective: To evaluate the efficacy and safety of two fixed doses of this compound oral solution as adjunctive therapy for seizures in children and adults with LGS.
-
Participants: Patients aged 2 to 35 years with a confirmed diagnosis of LGS who were experiencing at least two drop seizures per week and were being treated with 1 to 4 concomitant anti-epileptic drugs (AEDs).
-
Design: A 4-week baseline period to establish seizure frequency, followed by randomization to receive this compound (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or placebo. The treatment period consisted of a 2-week titration phase followed by a 12-week maintenance phase.
-
Primary Efficacy Endpoint: The percentage change from baseline in the frequency of drop seizures for the 0.7 mg/kg/day this compound group compared with placebo.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and regular cardiac monitoring, including echocardiograms, due to the historical association of higher doses of this compound with valvular heart disease and pulmonary arterial hypertension. No cases of these were observed in the LGS trials.[1]
Comparator Pivotal Trial Methodologies
The pivotal trials for the comparator drugs followed similar designs with slight variations in patient populations, dosing, and primary endpoints.
-
Cannabidiol (GWPCARE4 - NCT02224690): Enrolled patients aged 2-55 years. After a 4-week baseline, patients were randomized to receive cannabidiol (20 mg/kg/day) or placebo for a 14-week treatment period (2-week titration, 12-week maintenance). The primary endpoint was the percentage change in monthly drop seizure frequency.[4][6]
-
Clobazam (CONTAIN - NCT00518713): Enrolled patients aged 2-60 years. Following a 4-week baseline, patients were randomized to one of three doses of clobazam (0.25, 0.5, or 1.0 mg/kg/day) or placebo. The treatment period included a 3-week titration and a 12-week maintenance phase. The primary endpoint was the percentage decrease in the mean weekly rate of drop seizures.[8][20]
-
Rufinamide (NCT00109156): Enrolled patients aged 4-37 years. After a 28-day baseline, patients were randomized to rufinamide (target dose of approximately 45 mg/kg/day) or placebo for an 84-day treatment period (14-day titration, 70-day maintenance). The primary endpoints were the percentage change in total seizure frequency and tonic-atonic seizure frequency.[12][13]
-
Topiramate (NCT00236756): Enrolled patients aged 1-30 years. After a 28-day baseline, patients were randomized to topiramate (target dose of approximately 6 mg/kg/day) or placebo for an 11-week treatment period (3-week titration, 8-week maintenance). The primary endpoint was the percent reduction from baseline in the rate of all seizure types.[15][16]
-
Lamotrigine (Lamictal Lennox-Gastaut Study Group): Enrolled patients aged 3-25 years. Following a 4-week baseline, patients were randomized to receive lamotrigine or placebo for 16 weeks. The primary endpoint was the change in the frequency of all major seizures.[17]
Mandatory Visualization
This compound's Dual Mechanism of Action in LGS
This compound's anticonvulsant effect is believed to be mediated through a dual mechanism of action involving both the serotonergic system and sigma-1 receptors.[21][22][23] It acts as a serotonin-releasing agent and agonist at multiple serotonin (B10506) (5-HT) receptor subtypes, which is thought to enhance GABAergic (inhibitory) neurotransmission.[21][22][24] Additionally, this compound is a positive modulator of the sigma-1 receptor, which may contribute to the reduction of glutamatergic (excitatory) signaling.[25][26][27] This dual action is hypothesized to restore the balance between excitatory and inhibitory neural pathways, thereby reducing seizure activity.[22][27]
Caption: Proposed dual mechanism of action of this compound in LGS.
Generalized Pivotal Trial Workflow for LGS Adjunctive Therapies
The clinical development of adjunctive therapies for LGS typically follows a structured workflow, as illustrated in the diagram below. This process ensures a rigorous evaluation of the drug's efficacy and safety in this vulnerable patient population.
Caption: Generalized workflow of a pivotal clinical trial for LGS.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: possible new treatment for Lennox-Gastaut syndrome - Medical Conferences [conferences.medicom-publishers.com]
- 4. childneurologyfoundation.org [childneurologyfoundation.org]
- 5. Cannabidiol in patients with seizures associated with Lennox-Gastaut syndrome (GWPCARE4): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Clobazam : in patients with Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Randomized, phase III study results of clobazam in Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Dosing considerations for rufinamide in patients with Lennox-Gastaut syndrome: Phase III trial results and real-world clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Epilepsy Essentials: Rufinamide in the Treatment of Lennox-G [practicalneurology.com]
- 14. Topiramate in Lennox-Gastaut syndrome: open-label treatment of patients completing a randomized controlled trial. Topiramate YL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A double-blind, randomized trial of topiramate in Lennox-Gastaut syndrome. Topiramate YL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lamotrigine for generalized seizures associated with the Lennox-Gastaut syndrome. Lamictal Lennox-Gastaut Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. annchildneurol.org [annchildneurol.org]
- 19. Lamotrigine-Adjunctive-Therapy-in-Lennox-gastaut-Syndrome [aesnet.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 23. This compound - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 25. This compound acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dravetfoundation.org [dravetfoundation.org]
- 27. mdpi.com [mdpi.com]
Replicating Seminal Research: A Comparative Guide to Fenfluramine's Efficacy in Photosensitive Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the original studies on fenfluramine's effects on photosensitive epilepsy with alternative therapeutic options. By presenting available experimental data, detailed methodologies from related clinical trials, and visual representations of pathways and workflows, this document serves as a resource for researchers seeking to understand and potentially replicate foundational research in this area.
Introduction to this compound and Photosensitive Epilepsy
Photosensitive epilepsy is a condition where seizures are triggered by flashing or flickering lights. The anti-obesity drug this compound was first observed to have potential anti-epileptic effects in the 1980s. A series of small-scale studies and case reports documented its efficacy in reducing seizure frequency in patients with photosensitive and self-induced epilepsy.[1][2][3] this compound's mechanism of action is believed to involve the modulation of the serotonergic system and interaction with sigma-1 receptors.[4] This guide revisits these original studies and juxtaposes them with current alternative treatments, offering a historical and comparative perspective for ongoing research.
Comparative Efficacy of Antiepileptic Drugs in Seizure Reduction
The following tables summarize the quantitative data on seizure reduction from the original this compound studies and from studies of alternative antiepileptic drugs (AEDs). It is important to note that direct head-to-head clinical trials of this compound against these alternatives specifically for photosensitive epilepsy are limited. The data presented is compiled from various studies that may involve different patient populations and epilepsy syndromes.
Table 1: Summary of Original this compound Studies in Photosensitive/Intractable Epilepsy
| Study (Year) | Patient Population | Number of Patients | This compound Dosage | Key Findings on Seizure Reduction |
| Aicardi and Gastaut (1985) | Self-induced photosensitive epilepsy | 3 | 60 mg/day | Not explicitly quantified, but reported as effective in treating the condition.[1][3][5] |
| Gastaut and Zifkin (1987) | Intractable childhood epilepsy | 33 | 0.5-1.5 mg/kg/day | 46% of patients experienced a ≥50% reduction in seizure frequency.[3] |
| Boel and Casaer (1996) | Intractable self-induced epilepsy (8 with photosensitivity) | 11 | 0.5-1.0 mg/kg/day | 7 patients became seizure-free, and 4 had a >75% decrease in all seizures.[2] |
Table 2: Efficacy of Alternative Antiepileptic Drugs in Epilepsy (with relevance to Photosensitive Epilepsy)
| Drug | Study Population | Number of Patients | Dosage | Key Findings on Seizure Reduction/Response |
| Sodium Valproate | Childhood epilepsy (generalized or focal motor) | 50 | 20 mg/kg/day | 84% of patients achieved seizure control over 6 months.[6] |
| Photosensitive epilepsy | 10 | 10 mg/kg (single dose) | Inhibited photoconvulsive responses in 7 out of 10 patients.[7] | |
| Levetiracetam (B1674943) | Childhood epilepsy (generalized or focal motor) | 50 | 20 mg/kg/day | 76% of patients achieved seizure control over 6 months.[6] |
| Photosensitive epilepsy | 12 | 250-1000 mg (single dose) | 75% of patients showed clear suppression or abolishment of photoparoxysmal EEG responses.[8] | |
| Lamotrigine (B1674446) | Intractable epilepsy (add-on therapy) | 30 | Adjusted to therapeutic range | Modest but statistically significant reduction in total and partial seizures.[9] |
| Idiopathic generalized epilepsy (3 with pure photosensitive epilepsy) | 47 | Not specified | All 3 patients with pure photosensitive epilepsy became seizure-free.[10] |
Experimental Protocols: A Methodological Overview
Replicating the exact methodology of the original this compound studies is challenging due to the limited detail provided in the initial publications, which were often presented as case reports or letters.[1][5] However, by examining later, more structured clinical trial protocols for other drugs in photosensitive epilepsy, we can outline a standardized approach that could be adapted for a modern replication study.
Example Protocol: Intravenous Sodium Valproate in Photosensitive Epilepsy (Adapted from NCT00609245)[11]
1. Patient Selection:
-
Inclusion Criteria: Male or female patients aged 15-65 years with a diagnosis of epilepsy. Patients must exhibit a reproducible intermittent photic stimulation (IPS)-induced photoparoxysmal response (PPR) on electroencephalogram (EEG) of a specified magnitude. Participants could be on a stable regimen of up to two other AEDs (excluding valproate) or no AEDs.
-
Exclusion Criteria: Concurrent use of valproic acid, history of significant medical conditions that could interfere with the study, and inability to provide informed consent.
2. Study Design:
-
A prospective, single-blind, placebo-controlled, non-randomized study.
-
Each patient undergoes two sessions on separate days: one with an intravenous saline placebo and another with intravenous sodium valproate.
3. Intervention:
-
Placebo Session: Administration of intravenous saline.
-
Active Drug Session: Intravenous administration of sodium valproate, with an initial loading dose followed by a constant infusion to achieve and maintain target plasma concentrations.
4. Assessment of Photosensitivity:
-
Intermittent Photic Stimulation (IPS): A standardized procedure is used to elicit a PPR. This involves exposing the patient to a series of light flashes at varying frequencies (e.g., 1-60 Hz).
-
Electroencephalogram (EEG) Monitoring: Continuous EEG recording is performed to detect the presence and characteristics of a PPR.
-
Standardized Photosensitivity Range (SPR): The range of flash frequencies that consistently elicits a PPR is determined and used as a quantitative measure of photosensitivity.
-
Procedure: Photic stimulation is performed at baseline and at regular intervals following the administration of the study drug or placebo to assess changes in the SPR. The stimulation is manually controlled and aborted as soon as a clear PPR is elicited to ensure patient safety.
5. Data Analysis:
-
The primary outcome is the change in the SPR from baseline during the active drug session compared to the placebo session.
-
Statistical analysis is performed to determine the significance of the drug's effect on suppressing the photoparoxysmal response.
Visualizing Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a generalized workflow for a clinical trial in photosensitive epilepsy.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in increasing synaptic serotonin and modulating sigma-1 receptors.
Generalized Experimental Workflow for a Photosensitivity Trial
Caption: A generalized workflow for a crossover design clinical trial investigating a drug's effect on photosensitive epilepsy.
References
- 1. Treatment of self-induced photosensitive epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Add-on therapy of this compound in intractable self-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of self-induced photosensitive epilepsy with this compound. (1985) | J Aicardi | 61 Citations [scispace.com]
- 6. currentpediatrics.com [currentpediatrics.com]
- 7. Electroencephalographic and behavioural effects of sodium valproate in patients with photosensitive epilepsy. A single dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitive epilepsy: a model to study the effects of antiepileptic drugs. Evaluation of the piracetam analogue, levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind crossover trial of lamotrigine (Lamictal) as add-on therapy in intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of lamotrigine in idiopathic generalized epilepsy syndromes: a video-EEG-controlled, open study - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the efficacy of low-dose Fenfluramine compare to the historical high-dose formulation?
An objective comparison of the efficacy and safety of low-dose versus historical high-dose fenfluramine, supported by clinical data and experimental insights.
This compound, a phenethylamine (B48288) derivative, has a storied history, from its initial approval as an appetite suppressant to its modern-day repurposing as a potent anti-seizure medication. This guide provides a comprehensive comparison of the efficacy and safety profiles of the contemporary low-dose formulation (Fintepla®) and the historical high-dose formulation, primarily for researchers, scientists, and drug development professionals.
Efficacy: A Shift in Therapeutic Target and Outcome
The therapeutic application and, consequently, the efficacy endpoints for this compound have dramatically shifted with the change in dosage. The historical high-dose formulation was aimed at weight reduction in obese adults, while the current low-dose formulation is approved for the treatment of seizures associated with specific severe childhood-onset epilepsies.
Low-Dose this compound for Epilepsy:
Low-dose this compound has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome (LGS), two severe and often drug-resistant forms of epilepsy.[1][2] Clinical trials have shown a clear dose-dependent response in seizure reduction.
For instance, in a phase 3 trial for Dravet syndrome, patients receiving 0.7 mg/kg/day of this compound experienced a 62.3% greater reduction in mean monthly convulsive seizures compared to placebo.[1] Another study showed a median decrease in convulsive seizure frequency of 66.8% in an open-label extension study.[3][4] Similarly, in a trial for LGS, the 0.7 mg/kg/d this compound group showed a median percentage reduction in drop seizure frequency of 26.5%, significantly better than the 7.6% reduction in the placebo group.[5]
Historical High-Dose this compound for Obesity:
Historically, this compound was prescribed at much higher doses, typically ranging from 60 to 120 mg/day, for the management of obesity.[6][7] Its efficacy as an anorectic agent was attributed to its ability to increase serotonin (B10506) levels in the brain, which helps regulate mood and appetite.[8][9] While effective for weight loss, its use was often in combination with phentermine ("fen-phen"), making it difficult to isolate the precise efficacy of this compound alone.[6]
Quantitative Efficacy Comparison
| Feature | Low-Dose this compound (Fintepla®) | Historical High-Dose this compound |
| Primary Indication | Seizures associated with Dravet Syndrome and Lennox-Gastaut Syndrome | Obesity |
| Typical Daily Dose | 0.2 mg/kg/day to 0.7 mg/kg/day (max 26 mg/day)[1][5][7] | 60 - 120 mg/day[6][7] |
| Primary Efficacy Endpoint | Reduction in seizure frequency | Weight loss |
| Dravet Syndrome Efficacy | - 62.3% greater reduction in mean monthly convulsive seizures (0.7 mg/kg/day vs. placebo)[1]- 66.8% median decrease in convulsive seizure frequency (open-label extension)[3][4] | Not applicable |
| Lennox-Gastaut Syndrome Efficacy | - 26.5% median percentage reduction in drop seizure frequency (0.7 mg/kg/d vs. placebo)[5] | Not applicable |
Safety Profile: The Critical Distinction
The most significant difference between the low-dose and historical high-dose formulations of this compound lies in their safety profiles, particularly concerning cardiovascular health.
Low-Dose this compound:
A primary concern with this compound has been its potential to cause valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[10][11] However, extensive clinical trials and long-term open-label extension studies of low-dose this compound (Fintepla®) have not shown any evidence of these serious cardiovascular adverse events.[3][4][5][11] The most common side effects observed with the low-dose formulation are decreased appetite, diarrhea, fatigue, somnolence, and pyrexia.[5][12] Due to the historical association with cardiac issues, patients receiving Fintepla® are monitored with regular echocardiograms as part of a Risk Evaluation and Mitigation Strategy (REMS) program.[11][13]
Historical High-Dose this compound:
The use of high-dose this compound, particularly for extended periods, was strongly associated with an increased risk of VHD and PAH, which ultimately led to its withdrawal from the market in 1997.[6] Studies indicated that the risk of severe valvulopathy was significantly higher in patients taking ≥60 mg/day of this compound.[6] The prevalence of mild or greater aortic regurgitation in patients treated with high-dose this compound was reported to be around 16%, with moderate or greater mitral regurgitation at 5%.[6] The mechanism is believed to involve the activation of serotonin 5-HT2B receptors on cardiac valve leaflets by this compound and its metabolite, northis compound.[8]
Safety Profile Comparison
| Feature | Low-Dose this compound (Fintepla®) | Historical High-Dose this compound |
| Cardiovascular Risk | No cases of valvular heart disease or pulmonary arterial hypertension observed in clinical trials[3][4][5][11] | Significant risk of valvular heart disease and pulmonary arterial hypertension[6] |
| Common Adverse Events | Decreased appetite, diarrhea, fatigue, somnolence, pyrexia[5][12] | Not the primary reason for withdrawal, but included CNS effects. |
| Regulatory Status | Approved for specific epilepsy indications with a REMS program[11][13] | Withdrawn from the market worldwide in 1997[6] |
Experimental Protocols and Methodologies
The clinical development of low-dose this compound involved rigorous, multicenter, double-blind, placebo-controlled, parallel-group randomized clinical trials.
Key Experimental Design for Low-Dose this compound in Epilepsy:
-
Patient Population: Children and young adults (typically aged 2-35 years) with a confirmed diagnosis of Dravet syndrome or Lennox-Gastaut syndrome and experiencing a high frequency of seizures at baseline.[5]
-
Study Design: Randomized, double-blind, placebo-controlled trials with a baseline period to establish seizure frequency, followed by a titration period and a maintenance treatment period.[5]
-
Intervention: Patients were randomized to receive a specific dose of this compound (e.g., 0.2 mg/kg/d or 0.7 mg/kg/d, with a maximum daily dose of 26 mg) or a placebo, administered orally in two divided doses.[1][5]
-
Primary Efficacy Endpoint: The primary outcome measure was the percentage change from baseline in the frequency of convulsive seizures (for Dravet syndrome) or drop seizures (for LGS) during the treatment period.[5]
-
Safety Monitoring: Comprehensive safety assessments were conducted, including regular physical examinations, monitoring of adverse events, and, crucially, serial echocardiograms to monitor for any signs of valvular heart disease or pulmonary hypertension.[4][13]
Mechanism of Action: A Dual Approach
The anti-seizure mechanism of this compound is distinct from its appetite-suppressing effects and is not fully elucidated. However, it is believed to involve a dual mechanism of action.[14] this compound and its active metabolite, northis compound, act as serotonin releasing agents and also exhibit activity as positive modulators of the sigma-1 receptor.[8][14][15] This dual action is thought to contribute to its broad-spectrum anti-seizure efficacy by modulating both serotonergic and glutamatergic neurotransmission.[14]
Caption: Proposed dual mechanism of action of this compound for its antiseizure effect.
Logical Relationship: Dose, Efficacy, and Safety
The relationship between the dose of this compound, its intended therapeutic effect, and its safety profile is a critical aspect of its clinical use.
Caption: Relationship between this compound dosage, efficacy, and cardiovascular safety.
Experimental Workflow: From Clinic to Data Analysis
The clinical trial process for evaluating low-dose this compound followed a structured workflow to ensure robust data collection and analysis.
Caption: A simplified workflow of a typical clinical trial for low-dose this compound.
References
- 1. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal dose of this compound in adjuvant treatment of drug-resistant epilepsy: evidence from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term safety and effectiveness of this compound in children and adults with Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. FINTEPLA® Efficacy in Clinical Trials – Dravet Syndrome | FINTEPLA (this compound) oral solution [finteplahcp.com]
- 11. dravetfoundation.org [dravetfoundation.org]
- 12. mdpi.com [mdpi.com]
- 13. What you need to know about FINTEPLA | FINTEPLA® (this compound) [fintepla.com]
- 14. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Fenfluramine's effects on different types of seizures.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fenfluramine's performance in treating various seizure types, supported by experimental data from key clinical trials. The information is presented to facilitate a clear understanding of its efficacy and mechanisms of action.
This compound, an amphetamine derivative, has demonstrated significant efficacy in reducing seizure frequency in patients with specific severe epilepsy syndromes, most notably Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2] Its approval for these conditions has marked a significant advancement in the management of treatment-resistant epilepsies.[2] This analysis delves into the comparative effects of this compound across different seizure types, summarizing key quantitative data, outlining experimental protocols, and illustrating its proposed mechanism of action.
Comparative Efficacy of this compound
The clinical effectiveness of this compound has been most robustly demonstrated in Dravet syndrome and Lennox-Gastaut syndrome, with notable reductions in convulsive and drop seizures, respectively.
Dravet Syndrome
In clinical trials involving patients with Dravet syndrome, this compound has shown a substantial reduction in the frequency of convulsive seizures. One phase 3 trial reported that patients treated with 0.7 mg/kg/day of this compound experienced a 62.3% greater reduction in mean monthly convulsive seizure frequency compared to placebo.[2] Another study found that 73% of patients receiving a high dose of this compound had a 50% or greater reduction in monthly convulsive seizures.[3]
Lennox-Gastaut Syndrome (LGS)
For patients with LGS, a condition characterized by multiple seizure types, this compound has been particularly effective in reducing the frequency of drop seizures, which are a major cause of injury. A randomized clinical trial demonstrated that patients receiving 0.7 mg/kg/day of this compound had a median percentage reduction in drop seizure frequency of 26.5%, compared to 7.6% in the placebo group.[4][5] Furthermore, 25% of patients in the higher-dose group achieved a 50% or greater reduction in drop seizures.[4][5]
Generalized Tonic-Clonic Seizures (GTCS)
Across different developmental and epileptic encephalopathies, this compound has shown a pronounced effect on generalized tonic-clonic seizures. In the LGS clinical trial, the seizure subtype most responsive to this compound was GTCS, with a frequency decrease of 45.7% in the 0.7-mg/kg/day group, in contrast to a 3.7% increase in the placebo group.[4][5] A scoping review of multiple studies indicated that this compound treatment led to a median reduction of 47% to 100% in GTCS frequency.[6]
Other Seizure Types
While the primary focus of many studies has been on convulsive and drop seizures, evidence suggests this compound's efficacy extends to other seizure types. In a phase 2 study with LGS patients, a 53% median reduction in convulsive seizures—a category that included tonic, atonic, and focal seizures with a motor component—was observed.[3][4] There is also limited evidence suggesting a reduction in absence seizures in some patients.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials of this compound.
Table 1: Efficacy of this compound in Dravet Syndrome (Convulsive Seizures)
| Efficacy Endpoint | This compound Dose | Result | Placebo |
| Median Reduction in Monthly Convulsive Seizure Frequency | 0.7 mg/kg/day | 62.3% greater reduction | - |
| ≥50% Responder Rate (Convulsive Seizures) | High Dose | 73% | 6% |
| ≥75% Responder Rate (Convulsive Seizures) | High Dose | 48% | 4% |
Source: Data compiled from multiple clinical trials.[3]
Table 2: Efficacy of this compound in Lennox-Gastaut Syndrome (Drop Seizures)
| Efficacy Endpoint | This compound Dose | Result | Placebo |
| Median Percentage Reduction in Drop Seizure Frequency | 0.7 mg/kg/day | 26.5% | 7.6% |
| ≥50% Responder Rate (Drop Seizures) | 0.7 mg/kg/day | 25% | 10% |
Source: Data from a randomized clinical trial.[4][5]
Table 3: Efficacy of this compound on Generalized Tonic-Clonic Seizures (GTCS) in LGS
| Efficacy Endpoint | This compound Dose | Result | Placebo |
| Median Percentage Change in GTCS Frequency | 0.7 mg/kg/day | -45.7% | +3.7% |
| Median Percentage Change in GTCS Frequency | 0.2 mg/kg/day | -58.2% | +3.7% |
Source: Data from a randomized clinical trial.[4][5]
Experimental Protocols
The data presented above were derived from multicenter, double-blind, placebo-controlled, parallel-group randomized clinical trials. The general methodology for these key studies is outlined below.
Patient Population
-
Dravet Syndrome Trials: Typically included patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and a history of frequent convulsive seizures that were not adequately controlled by their current anti-epileptic drug regimen.
-
Lennox-Gastaut Syndrome Trial: Enrolled patients aged 2 to 35 years with a confirmed diagnosis of LGS who were experiencing two or more drop seizures per week.[4] Patients were on a stable regimen of one to four concomitant antiseizure medications.[4]
Study Design
-
Baseline Period: A 4- to 6-week baseline period was established to determine the frequency of seizures before the introduction of the study drug.
-
Randomization and Titration: Patients were randomized to receive either this compound (at varying doses, typically 0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose) or a placebo, administered orally in two divided doses.[4] This was followed by a titration period of approximately two weeks to reach the target dose.[5]
-
Maintenance Period: Following titration, patients entered a maintenance period of 12 to 14 weeks where they continued on their assigned dose.[5]
-
Open-Label Extension: Many trials included an open-label extension phase where patients who completed the initial study could continue to receive this compound to assess long-term safety and efficacy.[7]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: For Dravet syndrome trials, this was typically the percentage change from baseline in the frequency of convulsive seizures. For the LGS trial, the primary endpoint was the percentage change from baseline in the frequency of drop seizures.[4]
-
Secondary Endpoints: These often included the proportion of patients achieving a ≥50% or ≥75% reduction in seizure frequency (responder rates) and assessments of overall improvement by clinicians and caregivers.[4][7]
-
Safety Monitoring: Comprehensive safety monitoring was conducted, including regular echocardiograms to monitor for valvular heart disease and pulmonary hypertension, known risks associated with higher doses of this compound used for weight loss.[4]
Mechanism of Action
This compound's anticonvulsant effect is believed to be mediated through a dual mechanism of action involving the serotonergic system and the sigma-1 receptor.[8][9] This dual activity helps to restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission in the brain.[9]
This compound and its metabolite, northis compound, act as agonists at specific serotonin (B10506) receptors, particularly 5-HT1D and 5-HT2C.[3] This serotonergic activity is thought to enhance GABAergic signaling, which is inhibitory.[3][9]
Simultaneously, this compound acts as a positive modulator of the sigma-1 receptor.[9][10] The sigma-1 receptor is involved in regulating the activity of glutamate (B1630785) N-methyl-D-aspartate (NMDA) receptors.[11] By modulating the sigma-1 receptor, this compound can decrease glutamatergic excitability.[3][9]
References
- 1. Efficacy and Safety of this compound in Epilepsy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of this compound for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. This compound efficacy trajectories in placebo or treatment groups from randomized controlled trial to open-label extension [aesnet.org]
- 8. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 10. dravetfoundation.org [dravetfoundation.org]
- 11. oncotarget.com [oncotarget.com]
Fenfluramine's Anti-Neuroinflammatory Profile: A Comparative Analysis Across Preclinical Models
A deep dive into the experimental evidence supporting the anti-neuroinflammatory and neuroprotective effects of Fenfluramine, primarily validated in in vivo models of Dravet syndrome. This guide offers researchers, scientists, and drug development professionals a comparative look at the available data, detailed experimental methodologies, and the proposed mechanisms of action.
This compound, a serotonin-releasing agent and positive modulator of the sigma-1 receptor, has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome.[1][2] Beyond its well-documented anti-seizure properties, emerging preclinical evidence suggests that this compound may also exert direct anti-neuroinflammatory and neuroprotective effects.[3][4][5] This guide synthesizes the current experimental data, providing a comparative analysis of this compound's performance in mitigating neuroinflammation across different preclinical models, with a focus on in vivo studies.
In Vivo Efficacy of this compound in a Mouse Model of Dravet Syndrome
The primary evidence for this compound's anti-neuroinflammatory effects comes from studies using the Scn1a+/- mouse model of Dravet syndrome, which recapitulates key features of the human condition, including seizures and neuroinflammation.
Data Presentation: Quantitative and Semi-Quantitative Analysis
The following tables summarize the key findings from in vivo studies investigating the impact of this compound on markers of neuroinflammation, apoptosis, and survival in the Scn1a+/- mouse model.
Table 1: Effect of this compound on Neuroinflammation Markers in Scn1a+/- Mice
| Marker | Brain Region | This compound Treatment | Vehicle Control | Diazepam Treatment | Outcome | Citation |
| Degenerated Myelin (D-MBP) | Cortex & Hippocampus | Significantly Reduced | Enriched | Not Significantly Reduced | This compound mitigates myelin damage. | [6] |
| Activated Microglia (CD11b+) | Corpus Callosum & Hippocampus | Significantly Reduced | Enriched | Not Significantly Reduced | This compound reduces microglial activation. | [6][7] |
Table 2: Neuroprotective and Survival Benefits of this compound in Scn1a+/- Mice
| Parameter | This compound Treatment | Vehicle Control | Outcome | Citation |
| Apoptosis (TUNEL staining) | Lowered | Increased | This compound reduces neuronal cell death. | [8] |
| Survival Rate by PND 35-37 | 76% | 45% | This compound significantly improves survival. | [8] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the presented data. The following protocol outlines the methodology used in the key in vivo studies.
In Vivo Scn1a+/- Mouse Model of Dravet Syndrome
-
Animal Model: Scn1a+/- mice, a genetically validated model for Dravet syndrome.
-
Treatment Groups:
-
This compound (15 mg/kg)
-
Vehicle control (Saline)
-
Diazepam (10 mg/kg) - as a comparator anti-seizure medication.
-
-
Administration: Daily subcutaneous injections from postnatal day (PND) 7 to PND 35-37.[7][8]
-
Endpoint Analysis:
In Vitro and Ex Vivo Evidence: A Research Gap
Despite the compelling in vivo data, there is a notable absence of published studies investigating the direct anti-neuroinflammatory effects of this compound in in vitro or ex vivo models. Research on primary microglial cultures, neuron-glia co-cultures, or brain slice models would be invaluable to dissect the cell-specific mechanisms and downstream signaling pathways involved in this compound's anti-inflammatory action.
Alternative Treatments for Neuroinflammation in Dravet Syndrome
While several anti-seizure medications are used to manage Dravet syndrome, such as valproate, clobazam, and cannabidiol, there is limited publicly available data directly comparing their anti-neuroinflammatory effects with this compound in the same preclinical models.[1] One study did show that diazepam, another anti-seizure drug, did not reduce neuroinflammation in the Scn1a+/- mouse model, suggesting that the anti-neuroinflammatory effects of this compound may be independent of its seizure-reducing activity.[6]
Visualizing the Mechanism and Workflow
To better understand the proposed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound's anti-neuroinflammatory effects.
References
- 1. A Practical Guide to the Treatment of Dravet Syndrome with Anti-Seizure Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | this compound: a plethora of mechanisms? [frontiersin.org]
- 6. This compound-(Fintepla®)-Exhibits-Disease-Modifying-Effects-in-a-Mouse-Model-of-Dravet-Syndrome [aesnet.org]
- 7. This compound increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fenfluramine's Unique Modulation of the Sigma-1 Receptor: A Comparative Analysis with Known Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fenfluramine's interaction with the sigma-1 receptor (S1R) against that of well-established S1R agonists. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to elucidate the distinct pharmacological profile of this compound for researchers in neuropharmacology and drug development.
Executive Summary
This compound, an approved anti-seizure medication, exhibits a multifaceted pharmacology that extends beyond its well-known serotonergic activity. A significant aspect of its mechanism of action involves its interaction with the sigma-1 receptor, a unique intracellular chaperone protein. Unlike typical sigma-1 agonists, which directly activate the receptor, this compound primarily functions as a positive modulator . It demonstrates a moderate binding affinity for the sigma-1 receptor and, in functional assays, potentiates the effects of canonical agonists. This guide delves into the quantitative differences in binding and functional activity between this compound and known sigma-1 agonists, provides detailed experimental methodologies for assessing these interactions, and visualizes the underlying signaling pathways.
Comparative Binding Affinity at the Sigma-1 Receptor
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. This compound binds to the sigma-1 receptor with a Ki of 266 nM, demonstrating a moderate affinity compared to high-affinity agonists like PRE-084 and (+)-pentazocine.[1][2]
| Compound | Type | Sigma-1 Receptor Binding Affinity (Ki, nM) |
| This compound | Positive Modulator | 266 [1][2] |
| PRE-084 | Agonist | 2.2 |
| (+)-Pentazocine | Agonist | 4.8 - 8 |
| 1,3-di-o-tolyl-guanidine (DTG) | Agonist | 21 - 69 |
| Fluvoxamine | Agonist | < 100 |
Functional Activity: A Tale of Two Mechanisms
This compound's interaction with the sigma-1 receptor is functionally distinct from that of classical agonists. While agonists directly activate the receptor, leading to downstream signaling, this compound enhances the response to these agonists.
Positive Modulatory Effects: In functional assays, this compound on its own shows weak to no direct agonistic activity. However, it significantly potentiates the effects of sigma-1 receptor agonists like PRE-084.[1][2] This positive modulatory effect has been observed in both in vitro and in vivo models. For instance, this compound enhances the PRE-084-induced dissociation of the sigma-1 receptor from the binding immunoglobulin protein (BiP), a key step in receptor activation.[1][2] It also synergistically potentiates the anti-amnesic effects of low-dose PRE-084 in animal models.[1]
Antagonist-like Activity at the NMDA Receptor Complex: In a distinct cellular context, this compound and its metabolite, northis compound, have been shown to exhibit antagonist-like properties by disrupting the association between the sigma-1 receptor and the NR1 subunit of the NMDA receptor. This action is similar to that of known sigma-1 receptor antagonists and is thought to contribute to its anti-seizure effects by modulating glutamatergic neurotransmission.
The table below summarizes the functional characteristics of this compound in comparison to known sigma-1 agonists. Due to its modulatory nature, a classical EC50 value for this compound's direct agonism is not applicable. Instead, its effect is characterized by its ability to enhance the potency of a primary agonist.
| Compound | Functional Activity at Sigma-1 Receptor | Potency (EC50) |
| This compound | Positive Modulator ; shows weak stimulation in some assays. Also exhibits antagonist-like effects at the S1R-NMDA receptor complex. | Not applicable for direct agonism. Potentiates the effect of S1R agonists. |
| PRE-084 | Full Agonist | In the nanomolar range for functional assays. |
| (+)-Pentazocine | Agonist | In the nanomolar to low micromolar range for functional assays. |
| 1,3-di-o-tolyl-guanidine (DTG) | Agonist | In the nanomolar to low micromolar range for functional assays. |
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). In its inactive state, it is complexed with the BiP chaperone. Upon binding of an agonist, the sigma-1 receptor dissociates from BiP and can then interact with a variety of "client" proteins, including ion channels and other receptors, to modulate their function. This modulation of intracellular calcium signaling is a key aspect of its neuroprotective and neuromodulatory effects. This compound, as a positive modulator, is thought to facilitate this dissociation in the presence of an agonist.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a sigma-1 selective radioligand (e.g., --INVALID-LINK---pentazocine), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mouse Vas Deferens Isometric Twitch Assay
This functional assay assesses the ability of a compound to modulate neurotransmission, a process in which the sigma-1 receptor is involved.
Detailed Methodology:
-
Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Stimulation: Transmurally stimulate the tissue with electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit neurogenic twitch contractions.
-
Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Compound Addition: After a stable baseline of twitch responses is established, add the test compound(s) to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: Measure the change in the amplitude of the twitch contractions in the presence of the test compound compared to the baseline. For positive modulators like this compound, the assay would be run in the presence of a sub-maximal concentration of a sigma-1 agonist to observe potentiation of the agonist's effect.
Sigma-1 Receptor-BiP Dissociation Assay
This assay directly measures a key step in sigma-1 receptor activation: its dissociation from the chaperone protein BiP.
Detailed Methodology:
-
Cell Culture and Lysis: Use a cell line that endogenously or exogenously expresses both the sigma-1 receptor and BiP. Treat the cells with the test compound(s) for a specified time. Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the sigma-1 receptor. This antibody will bind to the sigma-1 receptor and any proteins associated with it, including BiP.
-
Protein A/G Bead Incubation: Add protein A/G-coated beads to the lysate-antibody mixture. The beads will bind to the antibody, allowing for the "pull-down" of the entire complex.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an antibody specific for BiP. The amount of BiP detected is proportional to the amount that was associated with the sigma-1 receptor.
-
Data Analysis: Quantify the band intensity for BiP. A decrease in the BiP signal in the presence of a sigma-1 agonist indicates dissociation of the complex. For this compound, its ability to enhance agonist-induced dissociation would be measured.
Conclusion
This compound presents a unique pharmacological profile at the sigma-1 receptor. While it possesses only moderate binding affinity, its functional activity as a positive modulator distinguishes it from classical sigma-1 agonists. This modulatory action, coupled with its antagonist-like effects at the sigma-1/NMDA receptor interface, likely contributes to its therapeutic efficacy in epilepsy. For drug development professionals, this compound serves as an important example of a modulator rather than a direct agonist, highlighting the potential for developing compounds with more nuanced mechanisms of action at the sigma-1 receptor. Further research into the precise molecular determinants of this compound's modulatory activity could pave the way for novel therapeutics targeting this versatile receptor.
References
A Comparative Analysis of Gene Expression Alterations Induced by Fenfluramine and Other Anti-Seizure Medications
For Immediate Release
This guide provides a comparative analysis of the gene expression changes induced by Fenfluramine, a medication approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, and other commonly prescribed anti-seizure medications (ASMs). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying the therapeutic effects and potential side effects of these compounds.
Executive Summary
Understanding the impact of anti-seizure medications on gene expression is crucial for elucidating their mechanisms of action and identifying novel therapeutic targets. This guide synthesizes available preclinical data on the transcriptomic and proteomic changes associated with this compound and compares them with those of other established ASMs, namely Valproate and Levetiracetam. While direct comparative studies are limited, this guide consolidates findings from individual studies to offer a comparative perspective.
Comparative Data on Gene and Protein Expression Changes
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound, Valproate, and Levetiracetam on the expression of various genes and proteins implicated in neuronal function and disease pathology.
Table 1: Comparative Effects of this compound, Valproate, and Levetiracetam on Key Gene and Protein Expression
| Target | Medication | Model System | Direction of Change | Fold/Percent Change | Reference |
| Degraded Myelin Basic Protein (D-MBP) | This compound | Scn1a+/- mouse model of Dravet syndrome | Decrease | -22.4% | [1] |
| Activated Microglia (CD11b+) | This compound | Scn1a+/- mouse model of Dravet syndrome | Decrease | -20.4% | [1] |
| Apoptotic Nuclei (TUNEL) | This compound | Scn1a+/- mouse model of Dravet syndrome | Decrease | -43.5% | [1] |
| Hoxb4 | Valproate | Mouse embryonic stem cells | Increase | >1.5-fold | [2] |
| Hoxb7 | Valproate | Mouse embryonic stem cells | Increase | >1.5-fold | [2] |
| Presynaptic endocytic proteins | Levetiracetam | AppNL-G-F/NL-G-F mouse model of Alzheimer's disease | Normalization | Not specified | [3] |
| Beta-carboxyl-terminal fragment (β-CTF) of APP | Levetiracetam | AppNL-G-F/NL-G-F mouse model of Alzheimer's disease | Decrease | Not specified | [3] |
Note: The data presented for each medication are from separate studies and not from a head-to-head comparison. The experimental models and conditions differ, which should be taken into account when interpreting the results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound: Immunohistochemistry in a Mouse Model of Dravet Syndrome
Animal Model: Scn1a+/- mice, a model for Dravet syndrome, were treated daily with this compound (15 mg/kg) or vehicle from postnatal day 7 to 35-37.[1]
Tissue Preparation: After the treatment period, mice were euthanized, and brains were collected. The tissue was fixed, paraffin-embedded, and sectioned for immunohistochemical analysis.[1]
Immunohistochemistry:
-
Degraded Myelin Basic Protein (D-MBP) Staining: Brain sections were stained for D-MBP to assess myelin damage. Quantification was performed by measuring the area of myelin debris.[1]
-
CD11b Staining for Activated Microglia: To evaluate neuroinflammation, sections were stained with an antibody against CD11b, a marker for activated microglia.[1]
-
TUNEL Assay for Apoptosis: Apoptotic cells were detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which labels DNA fragmentation.[1]
Image Analysis: Stained sections were imaged, and the extent of staining was quantified to compare between the treatment and control groups.[1]
Valproate: Microarray Analysis in Mouse Embryonic Stem Cells
Cell Culture and Treatment: Mouse embryonic stem (ES) cells were cultured and treated with Valproic Acid (VPA) at a concentration of 1 mM for 8 hours.[2]
RNA Extraction and Microarray Hybridization:
-
Total RNA was extracted from the treated and untreated ES cells.
-
The quality and integrity of the RNA were assessed.
-
RNA was then amplified and labeled with fluorescent dyes.
-
The labeled RNA was hybridized to a microarray chip containing probes for thousands of genes.[2]
Data Analysis:
-
The microarray chips were scanned to measure the fluorescence intensity for each gene.
-
The data was normalized to account for experimental variations.
-
Genes with a significant change in expression (greater than 1.5-fold) between the VPA-treated and control groups were identified.[2]
Levetiracetam: Proteomic Analysis in a Mouse Model of Alzheimer's Disease
Animal Model and Treatment: AppNL-G-F/NL-G-F mice, a model for Alzheimer's disease, received daily intraperitoneal injections of Levetiracetam (75 mg/kg) or a saline vehicle for 30 consecutive days.[3]
Sample Preparation for Mass Spectrometry:
-
Following treatment, the mice were euthanized, and brain cortices were collected.
-
The tissue was homogenized, and the protein concentration was determined.
-
Proteins were then digested into peptides.[3]
Quantitative Mass Spectrometry:
-
The peptide samples were analyzed using multiplexed tandem mass tag (TMT)-quantitative mass spectrometry.
-
This technique allows for the relative quantification of proteins across different samples.[3]
Data Analysis: The mass spectrometry data was processed to identify and quantify proteins that were differentially expressed between the Levetiracetam-treated and vehicle-treated groups.[3]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound, Valproate, and Levetiracetam.
Figure 1: this compound's primary mechanisms of action.
Figure 2: Valproate's multifaceted mechanisms of action.
Figure 3: Levetiracetam's mechanism via SV2A binding.
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a general workflow for conducting a comparative gene expression analysis of anti-seizure medications.
Figure 4: General workflow for comparative gene expression studies.
Conclusion
This guide provides a snapshot of the current understanding of the gene expression changes induced by this compound in comparison to other ASMs. The available data, although not from direct comparative studies, suggest that these medications exert their effects through distinct molecular pathways. This compound's impact on neuroinflammation and apoptosis markers, Valproate's role as a histone deacetylase inhibitor affecting developmental gene expression, and Levetiracetam's modulation of presynaptic proteins highlight the diverse mechanisms of action among ASMs. Further head-to-head transcriptomic and proteomic studies are warranted to provide a more definitive comparative analysis and to identify potential synergistic or antagonistic interactions when these drugs are used in combination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The histone deacetylase inhibitor sodium valproate causes limited transcriptional change in mouse embryonic stem cells but selectively overrides Polycomb-mediated Hoxb silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levetiracetam Treatment Normalizes Levels of Presynaptic Endocytosis Machinery and Restores Nonamyloidogenic APP Processing in App Knock-in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the long-term safety and efficacy of Fenfluramine in open-label extension studies.
A deep dive into the long-term safety and efficacy of fenfluramine for treatment-resistant epilepsies, primarily Dravet syndrome and Lennox-Gastaut syndrome (LGS), reveals sustained seizure reduction and a generally manageable safety profile in open-label extension (OLE) studies. This guide provides a comparative analysis of this compound's performance against other common anti-seizure medications, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound (Fintepla®) has demonstrated significant and durable reductions in seizure frequency over extended periods in patients who have completed initial randomized controlled trials.[1][2] Notably, long-term studies have not identified the serious cardiovascular side effects of valvular heart disease (VHD) or pulmonary arterial hypertension (PAH) that were associated with higher doses of this compound used for weight loss in the past.[3][4][5][6][7]
Comparative Efficacy in Seizure Reduction
Open-label extension studies provide valuable insights into the long-term effectiveness of anti-seizure medications. The following tables summarize the key efficacy data for this compound and its alternatives in Dravet syndrome and Lennox-Gastaut syndrome.
Table 1: Long-Term Efficacy in Dravet Syndrome
| Medication | Study Duration | Key Efficacy Outcomes |
| This compound | Up to 3 years | Median reduction in convulsive seizure frequency: 66.8% - 74.2%.[2][8][9] 38.2% of patients experienced a ≥75% reduction in monthly convulsive seizure frequency.[2] |
| Cannabidiol (B1668261) | Up to 156 weeks | Median reduction in convulsive seizure frequency: 45% - 74%.[10][11] |
| Stiripentol (B1682491) | Up to 56 weeks | Responder rate (≥50% reduction in clonic/tonic-clonic seizures): 54%.[12] |
Table 2: Long-Term Efficacy in Lennox-Gastaut Syndrome
| Medication | Study Duration | Key Efficacy Outcomes |
| This compound | Median 364 days | Median reduction in frequency of seizures associated with a fall: 29.5% - 31.1%.[12][13][14][15] |
| Clobazam | Up to 24 months | Median percentage decrease in weekly rates of drop seizures: 91.6% at 24 months.[8] |
| Rufinamide (B1680269) | Median 432 days | 47.9% of patients had ≥50% reduction in tonic-atonic seizure frequency during the last 12 months.[16] |
Long-Term Safety and Tolerability Profile
The long-term safety of anti-seizure medications is a critical consideration. The following tables outline the most common adverse events observed in open-label extension studies for this compound and its alternatives.
Table 3: Common Adverse Events in Dravet Syndrome OLE Studies
| Medication | Common Adverse Events (≥10% of patients) |
| This compound | Pyrexia, nasopharyngitis, decreased appetite, diarrhea, upper respiratory tract infection, seizure.[1][8][16] |
| Cannabidiol | Diarrhea, pyrexia, decreased appetite, somnolence.[2] |
| Stiripentol | Somnolence, loss of appetite, ataxia, elevated gamma-glutamyltransferase.[12] |
Table 4: Common Adverse Events in Lennox-Gastaut Syndrome OLE Studies
| Medication | Common Adverse Events (≥10% of patients) |
| This compound | Decreased appetite, fatigue, nasopharyngitis, seizure, pyrexia.[12][13][15] |
| Clobazam | Upper respiratory tract infection, fall, pneumonia, somnolence.[8] |
| Rufinamide | Vomiting, pyrexia.[16] |
Experimental Protocols
The open-label extension studies for these medications followed patients who completed initial randomized controlled trials. Below are the generalized methodologies.
This compound OLE Studies:
-
Patient Population: Patients with Dravet syndrome or LGS who completed a prior randomized controlled trial.[1][12]
-
Dosage: Initiated at 0.2 mg/kg/day and titrated based on efficacy and tolerability to a maximum of 0.7 mg/kg/day (26 mg/day) or 0.4 mg/kg/day (17 mg/day) for those on concomitant stiripentol.[1][3]
-
Monitoring: Seizure frequency was recorded daily in electronic diaries. Safety, including echocardiograms, was assessed at regular intervals (e.g., months 1, 2, 3, and then every 3 months).[1][3]
Alternative Medications OLE Studies:
-
Cannabidiol: Patients who completed prior randomized trials received a pharmaceutical formulation of highly purified CBD oral solution, titrated from 2.5 to 20 mg/kg/day, with the potential to increase to 30 mg/kg/day based on response and tolerability.[2][11]
-
Stiripentol: Patients who benefited from a 16-week add-on therapy of stiripentol (50mg/kg/day; up to 2500mg/day) continued for up to an additional 40 weeks.[12]
-
Clobazam: Patients who completed prior randomized controlled trials received clobazam at dosages up to 2.0 mg/kg/day (≤80 mg/day).[8]
-
Rufinamide: Patients who completed a 12-week double-blind study were treated with rufinamide at approximately 25-60 mg/kg/day.[16]
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms of these drugs is crucial for targeted therapy and future drug development.
This compound's Dual Mechanism: this compound's primary mechanism of action is thought to be dual, involving serotonergic activity and sigma-1 receptor modulation.[9][14] It increases extracellular serotonin (B10506), which in turn activates various serotonin receptors.[17][18] This dual action is believed to help restore the balance between excitatory and inhibitory neural networks.[9]
Mechanisms of Alternative Anti-Seizure Medications:
-
Cannabidiol (CBD): The exact mechanism is not fully understood, but it is known to interact with the endocannabinoid system and may modulate inflammatory pathways and neuroactive ligand-receptor interactions.[13][19][20] Some research suggests its anticonvulsant effects are mediated by the PI3K/mTOR signaling pathway.[21]
-
Stiripentol: It potentiates GABAergic transmission through various means, including as a positive allosteric modulator of GABA-A receptors, and also inhibits voltage-gated sodium and T-type calcium channels.[1][22]
-
Clobazam: As a 1,5-benzodiazepine, it enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to decreased neuronal excitability.[3][23][24][25]
-
Rufinamide: The precise mechanism is not fully known, but it is thought to modulate the activity of voltage-gated sodium channels, prolonging their inactive state and thereby limiting repetitive neuronal firing.[26][27][28][29]
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term cannabidiol treatment in patients with Dravet syndrome: An open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. impact of stiripentol on seizure free days and new open label data from the sticlo clinical trials confirm its significant impact on seizure reduction and on quality of life in dravet syndrome [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term safety and efficacy of clobazam for Lennox-Gastaut syndrome: interim results of an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Add-on cannabidiol in patients with Dravet syndrome: Results of a long-term open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of stiripentol for the treatment of Dravet syndrome: A multicenter, open-label study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Potential Mechanism of Cannabidiol (CBD) Treatment of Epilepsy in Pentetrazol (PTZ) Kindling Mice Uncovered by Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 15. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 16. Adjunctive rufinamide in Lennox-Gastaut syndrome: a long-term, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 19. Study Reveals How Cannabidiol Counters Epileptic Seizures | NYU Langone News [nyulangone.org]
- 20. thaiepilepsysociety.com [thaiepilepsysociety.com]
- 21. Cannabidiol anticonvulsant effect is mediated by the PI3Kγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 24. Clobazam - Wikipedia [en.wikipedia.org]
- 25. Clobazam Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 26. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 27. Rufinamide - Wikipedia [en.wikipedia.org]
- 28. drugs.com [drugs.com]
- 29. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Side Effects of Fenfluramine and Other Centrally-Acting Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral side effects associated with Fenfluramine, a serotonergic agent repurposed for the treatment of rare epilepsy syndromes, against other centrally-acting drugs. The comparison is supported by experimental data from clinical and preclinical studies, offering a resource for researchers and drug development professionals.
Introduction
This compound, originally developed as an appetite suppressant, has found a new therapeutic niche as an effective anti-seizure medication for Dravet and Lennox-Gastaut syndromes. Its primary mechanism involves the modulation of the serotonergic system and interaction with sigma-1 receptors, leading to a reduction in seizure frequency. However, as with all centrally-acting drugs, its use is associated with a distinct profile of behavioral side effects. Understanding how this profile compares to other drug classes, such as stimulants, other anorectics, and selective serotonin (B10506) reuptake inhibitors (SSRIs), is crucial for informed clinical decision-making and future drug development.
Comparative Overview of Behavioral Side Effects
The following table summarizes the common behavioral side effects observed with this compound and a selection of other centrally-acting drugs. The incidence of these effects can vary based on dosage, patient population, and individual sensitivity.
| Drug Class | Drug(s) | Common Behavioral Side Effects | Serious/Less Common Behavioral Side Effects |
| Serotonergic Agent | This compound | Decreased appetite, somnolence/lethargy, fatigue, diarrhea.[1][2] | Agitation, irritability, mood changes, potential for serotonin syndrome when combined with other serotonergic agents.[3][4] |
| Stimulants | Amphetamine, Methylphenidate | Restlessness, insomnia, loss of appetite, irritability, jitteriness.[5][6][7] | Psychosis (hallucinations, delusions), paranoia, mood disturbances, social withdrawal, risk of addiction and dependence.[5][8] |
| Anorectics | Phentermine | Dry mouth, insomnia, restlessness, headache, tremor.[9][10] | Agitation, mood changes, euphoria, dysphoria, psychosis, potential for misuse and dependence.[9][11][12] |
| SSRIs | Fluoxetine, Sertraline, Citalopram | Nausea, insomnia or somnolence, headache, agitation, nervousness, restlessness, sexual dysfunction.[3][13] | Increased suicidal thoughts or behavior (especially in young adults), emotional blunting, serotonin syndrome.[3][13] |
Signaling Pathways and Mechanisms of Action
The behavioral side effects of these drugs are intrinsically linked to their distinct mechanisms of action on various neurotransmitter systems.
This compound Signaling Pathway
This compound primarily enhances serotonergic neurotransmission by promoting the release of serotonin and inhibiting its reuptake. It also acts as a positive allosteric modulator at sigma-1 receptors. This dual mechanism is thought to contribute to both its therapeutic anticonvulsant effects and its behavioral side effect profile, including appetite suppression and somnolence.
Comparator Drug Signaling Pathways
In contrast, other centrally-acting drugs exert their effects through different primary targets, leading to distinct behavioral outcomes.
Preclinical Assessment of Behavioral Effects: Experimental Protocols
Preclinical animal models are essential for characterizing the behavioral effects of novel and existing centrally-acting drugs. Standardized behavioral assays provide quantitative data on anxiety, depression-like behavior, and locomotor activity.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[4][14] The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two open arms and two enclosed arms.[15][16]
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[14][17] A video tracking system records the animal's movements.
-
Data Collection: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm.
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and the number of entries into the open arms, as this indicates a reduction in anxiety-like behavior. Conversely, anxiogenic compounds decrease open arm exploration.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common preclinical screening tool for antidepressants.[18][19] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.
Methodology:
-
Apparatus: A cylindrical container filled with water at a controlled temperature (24-30°C).[20][21] The depth is sufficient to prevent the animal from touching the bottom.
-
Procedure: The animal is placed in the water for a 6-minute session.[18][22] The behavior is typically recorded for analysis, with the last 4 minutes being the primary focus of scoring.[22]
-
Data Collection: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Interpretation: Antidepressant compounds are known to reduce the duration of immobility, as the animal will spend more time actively trying to escape. An increase in immobility time is interpreted as a state of behavioral despair or depression-like behavior.
Conclusion
This compound presents a unique behavioral side effect profile, largely driven by its potent serotonergic activity. While it shares some sedative effects with other CNS depressants, its prominent anorectic effect is a key differentiator. In comparison to stimulants like amphetamine and methylphenidate, which typically cause hyperactivity and insomnia, this compound is more likely to induce lethargy and somnolence. Its side effect profile also differs from SSRIs, which are more commonly associated with agitation, sexual dysfunction, and a boxed warning for increased suicidality in younger populations.
The continued use of standardized preclinical behavioral assays, such as the Elevated Plus Maze and Forced Swim Test, remains critical for the early identification and characterization of the behavioral effects of new chemical entities. A thorough understanding of the comparative neuropharmacology and resulting behavioral profiles of centrally-acting drugs is essential for the development of safer and more effective therapies.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. A comparative study of the anorectic and behavioral effects of fenproporex on male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. protocols.io [protocols.io]
- 5. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amphetamine: Uses, side effects, and contraindications [medicalnewstoday.com]
- 8. Amphetamine - Wikipedia [en.wikipedia.org]
- 9. A Guide to Phentermine Side Effects - GoodRx [goodrx.com]
- 10. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 11. Phentermine oral forms side effects: How to manage them [medicalnewstoday.com]
- 12. Recurrent Psychosis after Phentermine Administration in a Young Female: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. jove.com [jove.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fenfluramine in a Laboratory Setting
For Immediate Implementation by Laboratory and Research Professionals
Ensuring the safe and compliant disposal of chemical compounds is a cornerstone of responsible laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of fenfluramine, reflecting its current regulatory status and best practices for environmental and occupational safety.
Formerly a Schedule IV controlled substance, this compound was removed from the schedules of the Controlled Substances Act by the Drug Enforcement Administration (DEA) effective December 23, 2022.[1][2] This declassification simplifies disposal procedures, as the stringent requirements for controlled substances no longer apply. However, this compound must still be managed as a chemical waste in accordance with Environmental Protection Agency (EPA) regulations and institutional safety protocols.
Key Disposal Parameters
All researchers and laboratory personnel must adhere to the following parameters for the disposal of this compound waste. This includes pure compounds, contaminated labware, and solutions.
| Parameter | Guideline | Regulatory Basis |
| DEA Control Status | Not a controlled substance. | 21 CFR Part 1308, as amended December 23, 2022[1] |
| Hazardous Waste Classification | Not a listed RCRA hazardous waste (P- or U-list). | 40 CFR 261.33 |
| Recommended Disposal Method | Incineration via a licensed waste management vendor. | Safety Data Sheet recommendations |
| On-site Treatment | Prohibited. Do not dispose of down the drain or in regular trash. | EPA and local regulations |
| Container Labeling | "Chemical Waste," "this compound," and hazard identification. | Prudent laboratory safety practices |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe handling and disposal of this compound waste within a research environment.
1. Waste Segregation and Collection:
-
Identify: Clearly identify all waste streams containing this compound, including unused or expired compounds, contaminated personal protective equipment (PPE), glassware, and reaction mixtures.
-
Segregate: Do not mix this compound waste with non-hazardous solid waste or biohazardous waste.[3] It should be collected in a designated, compatible chemical waste container.
-
Container: Use a leak-proof, sealable container appropriate for chemical waste. Ensure the container is in good condition and compatible with the waste being collected.
2. Labeling and Storage:
-
Labeling: Immediately label the waste container with "Chemical Waste" and the specific contents, "this compound." Include the date of initial waste accumulation and any known hazards.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent spills.
3. Arrange for Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Licensed Vendor: The EHS department will coordinate with a licensed hazardous or chemical waste disposal company for proper transportation and destruction.[4] Safety Data Sheets for this compound recommend disposal through a licensed professional waste disposal service, typically via incineration.[5]
4. Documentation:
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal vendor. Follow your institution's specific documentation requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
By adhering to this disposal plan, research facilities can ensure they are in compliance with current regulations, protect the health and safety of their personnel, and minimize their environmental impact.
References
Essential Safety and Operational Guide for Handling Fenfluramine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenfluramine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste, aligning with institutional and regulatory best practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[1] It is fatal if swallowed.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile). Must be inspected before use.[2][3] | To prevent skin contact, as this compound is toxic upon dermal absorption.[1] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[2][3] | To protect eyes from dust, aerosols, and splashes. |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] A dust mask (type N95, US) may be suitable in some situations. | To prevent inhalation of toxic dust and aerosols.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing. A lab coat is standard.[2][3] | To protect skin and personal clothing from contamination. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedure is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Restrict access to the handling area to authorized personnel only.
-
Prohibit eating, drinking, and smoking in the handling area.[1][2]
2. Donning PPE:
-
Before handling the compound, put on all required PPE as specified in Table 1.
-
Gloves should be donned last and one pair should be worn under the cuff of the lab coat and a second pair over the cuff.[4]
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
When weighing or transferring the powder, do so carefully within a contained space.
-
Use non-sparking tools to prevent ignition sources.[2]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and plenty of water after handling.[2][5]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Clean the work area and any equipment used.
5. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[3]
-
Keep it in a locked storage area.[5]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
If Swallowed: Get emergency medical help immediately.[2] Rinse mouth with water. Do not induce vomiting.[2][3]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[2][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be segregated from general laboratory waste.
2. Waste Collection:
-
Collect solid waste (e.g., contaminated gloves, wipes, vials) in a designated, labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container.
3. Disposal Method:
-
Dispose of this compound waste through a licensed hazardous material disposal company.[3]
-
The recommended method of disposal is incineration in a furnace equipped with an afterburner and scrubber.[3]
-
Ensure compliance with all federal, state, and local environmental regulations regarding the disposal of this material.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This document provides a summary of safety and handling procedures based on available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with your institution's specific safety protocols and guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
